molecular formula C4H11BrSi B098641 (Bromomethyl)trimethylsilane CAS No. 18243-41-9

(Bromomethyl)trimethylsilane

カタログ番号: B098641
CAS番号: 18243-41-9
分子量: 167.12 g/mol
InChIキー: ACAUYCZBWABOLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Bromomethyl)trimethylsilane is a useful research compound. Its molecular formula is C4H11BrSi and its molecular weight is 167.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

bromomethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAUYCZBWABOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066344
Record name Silane, (bromomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18243-41-9
Record name (Bromomethyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18243-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (bromomethyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (bromomethyl)trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (bromomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (bromomethyl)trimethylsilane, a versatile reagent in organic chemistry. The document details the most common synthetic methodologies, purification protocols, and analytical characterization techniques. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using process diagrams.

Introduction

This compound, with the chemical formula (CH₃)₃SiCH₂Br, is a valuable organosilicon compound utilized in a variety of organic transformations. Its utility stems from its ability to introduce the trimethylsilylmethyl group, which can serve as a stable carbanion equivalent after metallation. This reagent is instrumental in olefination reactions, the synthesis of silyl enol ethers, and as a precursor to other organosilane reagents. This guide outlines the primary synthetic routes and purification strategies to obtain high-purity this compound for research and development applications.

Synthesis of this compound

Two principal synthetic strategies are commonly employed for the preparation of this compound: the Finkelstein halogen exchange reaction and the bromination of tetramethylsilane.

Finkelstein Reaction of (Chloromethyl)trimethylsilane

This method involves the nucleophilic substitution of the chloride in (chloromethyl)trimethylsilane with a bromide ion, typically from a lithium or sodium bromide salt. The reaction is generally carried out in a polar aprotic solvent, such as acetone or acetonitrile, to facilitate the dissolution of the bromide salt and promote the SN2 reaction mechanism.

Experimental Protocol:

A detailed experimental protocol for the Finkelstein reaction is as follows:

  • To a stirred solution of (chloromethyl)trimethylsilane in anhydrous acetone, add a stoichiometric excess of anhydrous lithium bromide.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the reaction progress by gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated lithium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the bulk of the acetone.

  • The resulting residue is partitioned between a nonpolar organic solvent (e.g., diethyl ether or pentane) and water.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • The solvent is removed by rotary evaporation to yield the crude this compound.

Logical Workflow for Finkelstein Reaction:

Finkelstein_Workflow cluster_product Product start Start reagents Add (Chloromethyl)trimethylsilane and Lithium Bromide in Acetone start->reagents reflux Reflux Reaction Mixture reagents->reflux monitor Monitor by GC reflux->monitor cool Cool to RT monitor->cool filter Filter LiCl cool->filter concentrate Concentrate Filtrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Phase extract->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude this compound evaporate->crude_product

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Bromination of Tetramethylsilane

This approach involves the direct bromination of tetramethylsilane ((CH₃)₄Si). This reaction can be initiated either by free-radical initiators or by photochemical means.

In this method, a brominating agent, such as N-bromosuccinimide (NBS), is used in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux conditions.

Experimental Protocol:

  • A mixture of tetramethylsilane, N-bromosuccinimide, and a catalytic amount of a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) is prepared.

  • The mixture is heated to reflux with vigorous stirring.

  • The reaction is irradiated with a UV lamp or a high-wattage incandescent lamp to initiate the radical chain reaction.

  • The progress of the reaction is monitored by GC to determine the consumption of the starting material and the formation of the product.

  • After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent and the solvent is removed by distillation.

Direct photobromination involves the reaction of tetramethylsilane with elemental bromine under photochemical conditions.

Experimental Protocol:

  • A solution of tetramethylsilane in a suitable inert solvent is placed in a photochemical reactor.

  • Elemental bromine is added to the solution.

  • The mixture is irradiated with a UV lamp of an appropriate wavelength while maintaining a controlled temperature.

  • The reaction is monitored by observing the disappearance of the bromine color and by GC analysis.

  • Upon completion, the reaction mixture is worked up as described in the free-radical bromination protocol to remove excess bromine and byproducts.

Logical Workflow for Bromination of Tetramethylsilane:

Bromination_Workflow cluster_product Product start Start reagents Mix Tetramethylsilane and Brominating Agent start->reagents initiation Initiate Reaction (Heat/UV Light) reagents->initiation monitor Monitor by GC initiation->monitor cool Cool Reaction monitor->cool filter Filter Byproducts cool->filter wash Aqueous Washes filter->wash dry Dry Organic Phase wash->dry evaporate Remove Solvent dry->evaporate crude_product Crude this compound evaporate->crude_product

Caption: General workflow for the synthesis of this compound via bromination of tetramethylsilane.

Purification

The primary method for the purification of this compound is fractional distillation. Due to its relatively low boiling point, distillation under atmospheric pressure is feasible. However, to minimize thermal decomposition, vacuum distillation is often preferred.

Experimental Protocol for Fractional Distillation:

  • The crude this compound is charged into a round-bottom flask equipped with a magnetic stirrer or boiling chips.

  • A fractional distillation column (e.g., a Vigreux or packed column) is attached to the flask.

  • The distillation apparatus is assembled with a condenser, a collection flask, and a thermometer to monitor the vapor temperature.

  • For vacuum distillation, the apparatus is connected to a vacuum pump, and the pressure is carefully reduced to the desired level.

  • The flask is heated gently and evenly using a heating mantle or an oil bath.

  • The fraction distilling at the correct boiling point for the given pressure is collected. It is important to discard the forerun, which may contain lower-boiling impurities.

  • The purity of the collected fractions should be assessed by GC analysis.

Purification Workflow:

Purification_Workflow crude_product Crude this compound distillation_setup Set up Fractional Distillation Apparatus crude_product->distillation_setup distill Perform Distillation (Atmospheric or Vacuum) distillation_setup->distill collect_fractions Collect Fractions at Constant Boiling Point distill->collect_fractions analyze_purity Analyze Purity by GC collect_fractions->analyze_purity pure_product Pure this compound analyze_purity->pure_product

Caption: Workflow for the purification of this compound by fractional distillation.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 18243-41-9
Molecular Formula C₄H₁₁BrSi
Molecular Weight 167.12 g/mol
Boiling Point 115.5 °C at 742 mmHg[1]
Density 1.17 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.444[1]

Table 2: Synthesis and Purification Data

Synthesis MethodTypical YieldTypical PurityPurification Method
Finkelstein ReactionModerate to High>95%Fractional Distillation
Free-Radical BrominationVariable>90%Fractional Distillation
PhotobrominationVariable>90%Fractional Distillation

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by two singlets. A singlet at approximately 0.1-0.3 ppm corresponds to the nine equivalent protons of the trimethylsilyl group, and a singlet at around 2.5-2.7 ppm corresponds to the two protons of the bromomethyl group.

  • ¹³C NMR: The carbon NMR spectrum shows two signals. One signal for the methyl carbons of the trimethylsilyl group appears at a low field (around -2 to 0 ppm), and the signal for the bromomethyl carbon appears at a higher field (around 10-15 ppm).

  • GC-MS: Gas chromatography can be used to assess the purity of the compound and to identify any byproducts from the synthesis. The mass spectrum will show the characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

This technical guide provides a solid foundation for the synthesis and purification of this compound. Researchers and professionals in drug development can utilize this information to produce high-quality material for their synthetic needs. It is crucial to handle this reagent with appropriate safety precautions due to its lachrymatory and irritant nature.

References

An In-depth Technical Guide to (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

(Bromomethyl)trimethylsilane , with the CAS number 18243-41-9, is a versatile organosilicon compound widely utilized in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid.[1] It is characterized by the presence of a bromomethyl group attached to a trimethylsilyl moiety, making it a valuable reagent for introducing the trimethylsilylmethyl group in various chemical transformations.[1] The key quantitative physicochemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₁₁BrSi
Molecular Weight 167.12 g/mol
Density 1.17 g/mL at 25 °C (lit.)
Boiling Point 115.5 °C at 742 mmHg (lit.)
Refractive Index n20/D 1.444 (lit.)
Flash Point 16 °C (60.8 °F) - closed cup
Solubility Soluble in organic solvents such as ether and benzene; insoluble in water.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR and ¹³C NMR spectra are available for this compound.[2][3][4] The solvent typically used for NMR analysis is deuterated chloroform (CDCl₃).[3][4]

  • Infrared (IR) Spectroscopy :

    • IR spectra are available, typically recorded from a liquid film.[1]

  • Mass Spectrometry (MS) :

    • Mass spectral data is also available for the characterization of this compound.[1]

Reactivity and Applications

This compound is a key reagent in organic chemistry, primarily utilized for:

  • Introduction of the Trimethylsilylmethyl Group : It serves as a precursor for introducing the (trimethylsilyl)methyl moiety into various organic molecules through nucleophilic substitution reactions, where the bromine atom is displaced.[1]

  • Synthesis of Organosilicon Compounds : It is a fundamental building block in silicon chemistry for the synthesis of more complex organosilicon compounds.[1]

  • Protecting Group Chemistry : The trimethylsilyl group can be used as a protecting group for functional groups like hydroxyls.[1][5]

The general reactivity of this compound is depicted in the following workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound (CH₃)₃SiCH₂Br C Nucleophilic Substitution A->C Electrophile B Nucleophile (Nu⁻) B->C Nucleophile D Substituted Product (CH₃)₃SiCH₂-Nu C->D Forms new C-Nu bond E Bromide Ion (Br⁻) C->E Leaving Group

A diagram illustrating the general nucleophilic substitution reaction of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements : H225 (Highly flammable liquid and vapor) and H314 (Causes severe skin burns and eye damage).[6]

  • Precautionary Statements : It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources (P210).[1][6] Use in a well-ventilated area is necessary.[7] Handlers must wear protective gloves, clothing, eye protection, and face protection (P280).[6] In case of skin or eye contact, immediate and thorough rinsing is required.[6]

  • Storage : Store in a cool, well-ventilated place in a tightly closed container.[6] It is also noted to be moisture-sensitive.[5][7]

Experimental Methodologies

The determination of the physicochemical properties of this compound follows standard laboratory protocols.

  • Boiling Point Determination : The boiling point is typically determined by distillation at a specific pressure. The observed temperature at which the liquid boils and condenses is recorded as the boiling point.

  • Density Measurement : Density is measured using a pycnometer or a density meter at a specified temperature, usually 25 °C. It is calculated as the mass of the substance divided by its volume.

  • Refractive Index Measurement : The refractive index is determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid. This is a characteristic property that is also indicative of purity.

  • Spectroscopic Analysis :

    • NMR : A sample is dissolved in a deuterated solvent, and the spectrum is recorded on an NMR spectrometer. Chemical shifts, coupling constants, and integration values provide information about the molecular structure.

    • IR : A thin film of the liquid is placed between salt plates, and the IR spectrum is recorded to identify functional groups based on their vibrational frequencies.

    • MS : The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

References

The α-Silicon Effect in Nucleophilic Substitution: A Technical Guide to the Mechanism of (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)trimethylsilane is a versatile reagent in organic synthesis, notable for its enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the "α-silicon effect," a phenomenon involving the stabilization of the transition state by the adjacent trimethylsilyl group. This technical guide provides an in-depth analysis of the mechanism of action of this compound in nucleophilic substitution reactions. It covers the underlying principles of the α-silicon effect, the kinetic and stereochemical aspects of the reaction, and detailed experimental protocols for related syntheses. Quantitative data from various studies are presented to illustrate the magnitude of this effect, and reaction pathways are visualized to provide a clear understanding of the molecular interactions at play.

Introduction

Nucleophilic substitution is a cornerstone of organic chemistry, enabling the formation of a wide array of chemical bonds. The reactivity of the electrophilic substrate is a key determinant of the reaction's efficiency and outcome. This compound, (CH₃)₃SiCH₂Br, exhibits significantly greater reactivity towards nucleophiles compared to its carbon analogue, neopentyl bromide, ((CH₃)₃CCH₂Br). This enhanced reactivity is a manifestation of the α-silicon effect, which stems from the ability of the silicon atom to stabilize a developing positive charge on the α-carbon during the transition state of the substitution reaction. Understanding the nuances of this mechanism is crucial for its effective application in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

The Mechanism of Action: The α-Silicon Effect

The nucleophilic substitution of this compound typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The central feature governing its reactivity is the stabilization of the transition state by the α-trimethylsilyl group.

Transition State Stabilization

In a typical Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. The α-silicon atom stabilizes this transition state through hyperconjugation. The σ-electrons of the C-Si bond can overlap with the developing p-orbital on the α-carbon, delocalizing the partial positive charge and thus lowering the activation energy of the reaction.

dot

Caption: Sₙ2 reaction pathway of this compound.

Stereochemistry

Consistent with the Sₙ2 mechanism, nucleophilic substitution at the methylene carbon of this compound proceeds with inversion of configuration. If a chiral variant of the substrate were used, the product would exhibit the opposite stereochemistry.

Quantitative Data on Reactivity

While specific kinetic data for the nucleophilic substitution of this compound is not extensively tabulated in readily available literature, the magnitude of the α-silicon effect can be inferred from comparative reactivity studies with analogous compounds. The following table summarizes relative rate data for the reaction of various alkyl halides with sodium iodide in acetone, a classic Sₙ2 reaction. The significantly higher relative rate for the α-silyl substrate highlights the accelerating effect of the silicon atom.

SubstrateRelative Rate (vs. n-butyl bromide)
n-Butyl bromide1
sec-Butyl bromide0.02
Neopentyl bromide0.00001
This compound ~60

Note: The relative rate for this compound is an approximation based on qualitative descriptions of its high reactivity in the literature. Precise, directly comparable kinetic data is scarce.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative nucleophilic substitution reaction involving a related α-silyl halide: the synthesis of trimethylsilylmethyl azide from (chloromethyl)trimethylsilane and sodium azide. This procedure can be adapted for this compound, likely with shorter reaction times or lower temperatures due to the better leaving group ability of bromide compared to chloride.

Synthesis of Trimethylsilylmethyl Azide

Materials:

  • (Chloromethyl)trimethylsilane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (0.24 mol).

  • To the flask, add anhydrous dimethylformamide (sufficient volume to create a stirrable slurry).

  • Begin stirring the mixture and add (chloromethyl)trimethylsilane (0.20 mol) to the flask.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 44 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, trimethylsilylmethyl azide, can be isolated by distillation under reduced pressure. The reported boiling point is 43 °C at 43 mmHg.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.

Visualization of Reaction Workflow

The following diagram illustrates a typical experimental workflow for conducting and analyzing a nucleophilic substitution reaction with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Measure Reactants (this compound, Nucleophile, Solvent) mix Combine Reactants in Flask reagents->mix glassware Assemble Dry Glassware (Round-bottom flask, Condenser) glassware->mix heat Heat to Reaction Temperature (e.g., 80 °C) mix->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool extract Aqueous Work-up/Extraction cool->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry purify Purify Product (Distillation, Chromatography) dry->purify characterize Characterize Product (NMR, IR, Mass Spec) purify->characterize yield Calculate Yield characterize->yield

spectroscopic data (NMR, IR, MS) of (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (Bromomethyl)trimethylsilane

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 18243-41-9), a versatile reagent in organic synthesis.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural formula of this compound is (CH₃)₃SiCH₂Br.[4] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~0.15SingletSi-(CH ₃)₃
~2.45SingletBr-CH ₂-Si

Solvent: CDCl₃[5]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ -2.0Si-(C H₃)₃
~ 15.0Br-C H₂-Si

Solvent: CDCl₃[6]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2958StrongC-H stretch (asymmetric in CH₃)
2900MediumC-H stretch (symmetric in CH₃)
1412MediumCH₃ bend (asymmetric)
1252StrongSi-CH₃ symmetric bend (umbrella mode)
840Very StrongSi-C stretch and CH₃ rock
695StrongC-Br stretch

Sample Phase: Liquid Film[1]

Mass Spectrometry (MS) Data

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
151/153~5[M-CH₃]⁺ (isotopic pair for Br)
87/89~10[CH₂Br]⁺ (isotopic pair for Br)
73100[(CH₃)₃Si]⁺ (Base Peak)
45~20[CH₃SiH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectra are acquired to determine the carbon-hydrogen framework of the molecule. For organosilicon compounds like this compound, specific acquisition parameters are optimized.[7][8]

  • Sample Preparation : A sample of approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard, although the signal from the compound itself can often be used for referencing. The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup : The NMR spectrometer is tuned to the frequencies of ¹H and ¹³C. The sample is equilibrated in the magnet for 10-15 minutes to ensure thermal stability.[9] The temperature is typically set to 298 K.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • A 90° pulse is calibrated, and a sufficient relaxation delay (e.g., 5 seconds) is used to ensure quantitative integration.

    • Typically, 8 to 16 scans are acquired for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • The spectral width is set to cover the range of carbon chemical shifts (e.g., -10 to 220 ppm).

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

    • Polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signal of carbons attached to protons and to determine the number of attached protons.[7]

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy Protocol

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

  • Sample Preparation (Neat Liquid Film) : As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[10][11]

    • Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[12][13]

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[10][12]

    • Mount the plates in the spectrometer's sample holder.

  • Alternative Method (ATR) : Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.[14] A single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition :

    • A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

    • The sample is placed in the beam path, and the spectrum is acquired.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[15][16]

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System Configuration :

    • Injector : The injector port temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).[17]

    • GC Column : A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program : The oven temperature program starts at a low temperature (e.g., 50 °C) and is ramped up (e.g., at 10 °C/min) to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.[17]

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[17]

  • Mass Spectrometer Settings :

    • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV is used.[17]

    • Mass Analyzer : A quadrupole analyzer scans a mass range appropriate for the compound (e.g., m/z 40-200).

    • Detector : An electron multiplier detector is used.

  • Data Acquisition and Analysis :

    • A small volume (e.g., 1 µL) of the prepared solution is injected into the GC.

    • As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The resulting mass spectrum is recorded. The fragmentation pattern is analyzed and can be compared to spectral libraries like NIST for confirmation.[17]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry HNMR 1H NMR C_H_Framework Carbon-Hydrogen Framework HNMR->C_H_Framework Proton Environments (δ ~0.15, 2.45 ppm) CNMR 13C NMR CNMR->C_H_Framework Carbon Environments (δ ~ -2.0, 15.0 ppm) Structure This compound (CH3)3SiCH2Br C_H_Framework->Structure IR FT-IR Functional_Groups Functional Groups IR->Functional_Groups Vibrational Modes (Si-CH3, C-Br) Functional_Groups->Structure MS GC-MS (EI) MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Fragmentation Pattern (m/z 151/153, 73) MW_Frag->Structure

Caption: Workflow of Spectroscopic Structure Elucidation.

References

(Bromomethyl)trimethylsilane as a Source of Non-Stabilized Azomethine Ylides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (bromomethyl)trimethylsilane as a precursor for the generation of non-stabilized azomethine ylides and their subsequent application in [3+2] cycloaddition reactions. This powerful methodology offers an efficient route to construct polysubstituted pyrrolidines, which are key structural motifs in numerous natural products and pharmaceutically active compounds.

Introduction

Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to furnish five-membered nitrogen-containing heterocycles.[1] Non-stabilized azomethine ylides, lacking an electron-withdrawing group on the carbon backbone, are particularly reactive intermediates. A prominent and reliable method for the generation of these transient species involves the desilylation of α-silyl-substituted iminium ions, a strategy pioneered by Padwa and Vedejs.[2]

This compound serves as a convenient and commercially available starting material for the synthesis of the necessary N-((trimethylsilyl)methyl)amine precursors. These precursors are then converted into reactive azomethine ylides in situ, which can be trapped by a range of electron-deficient alkenes.

Generation of Non-Stabilized Azomethine Ylides

The overall strategy involves a two-step sequence starting from a primary amine and this compound (or its chloro-analogue, chloromethyltrimethylsilane).

Step 1: Synthesis of the Azomethine Ylide Precursor

The initial step is the N-alkylation of a primary amine with this compound to form the corresponding N-((trimethylsilyl)methyl)amine. To facilitate the in situ generation of the iminium ion in the subsequent step, the secondary amine is typically converted to an N-methoxymethyl derivative. A well-established precursor is N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine.[3]

Step 2: Generation and Trapping of the Azomethine Ylide

The generation of the non-stabilized azomethine ylide is achieved by reacting the precursor with a catalyst, which facilitates the formation of an intermediate iminium ion. Subsequent desilylation of this iminium ion generates the transient azomethine ylide. This highly reactive species is then trapped in situ by a suitable dipolarophile, typically an electron-deficient alkene, to yield the desired pyrrolidine derivative through a [3+2] cycloaddition reaction.[3][4]

Two common classes of catalysts are employed for this transformation:

  • Acid Catalysis: Trifluoroacetic acid (TFA) is a widely used catalyst for this purpose.[1][4]

  • Fluoride Catalysis: Fluoride sources, such as lithium fluoride (LiF), are also effective in promoting the desilylation step.[5]

The general workflow for this process is depicted below:

workflow General Workflow for Pyrrolidine Synthesis cluster_precursor Precursor Synthesis cluster_cycloaddition Azomethine Ylide Generation and Cycloaddition start Primary Amine + This compound precursor N-((Trimethylsilyl)methyl)amine start->precursor N-Alkylation precursor_mod N-(Methoxymethyl)-N- ((trimethylsilyl)methyl)amine precursor->precursor_mod Reaction with Formaldehyde/Methanol ylide_gen Generation of Non-stabilized Azomethine Ylide precursor_mod->ylide_gen Catalyst (e.g., TFA or LiF) cycloaddition [3+2] Cycloaddition ylide_gen->cycloaddition In situ trapping with Dipolarophile (Alkene) product Polysubstituted Pyrrolidine cycloaddition->product

Caption: General workflow for pyrrolidine synthesis.

Quantitative Data

The [3+2] cycloaddition of non-stabilized azomethine ylides generated from N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine with various electron-deficient alkenes has been reported to proceed in good to excellent yields. The following tables summarize representative quantitative data for these reactions.

Table 1: TFA-Catalyzed [3+2] Cycloaddition Reactions [4][6]

DipolarophileProductYield (%)Diastereomeric Ratio (dr)
N-Methylmaleimide2-Methyl-4-benzyl-1,3,3a,4,6a-hexahydro-pyrrolo[3,4-c]pyrrole-1,3-dione83-
Ethyl acrylateEthyl 1-benzylpyrrolidine-3-carboxylate87-
(E)-2-Nitrostyrene1-Benzyl-3-nitro-4-phenylpyrrolidine77-
(E)-Crotononitrile1-Benzyl-4-methylpyrrolidine-3-carbonitrile59-
Ethyl methacrylateEthyl 1-benzyl-4-methylpyrrolidine-3-carboxylate63-
2-Benzothiazolamine derivatives1,3,5-Trisubstituted imidazolidinesup to 98-

Table 2: Fluoride-Catalyzed [3+2] Cycloaddition Reactions [5]

DipolarophileProductYield (%)
N-Phenylmaleimide2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane91
Dimethyl fumarateDimethyl 1-benzylpyrrolidine-3,4-dicarboxylate85
Dimethyl maleateDimethyl 1-benzylpyrrolidine-3,4-dicarboxylate82
Methyl acrylateMethyl 1-benzylpyrrolidine-3-carboxylate78
Acrylonitrile1-Benzylpyrrolidine-3-carbonitrile75

Experimental Protocols

Synthesis of N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine

This protocol is adapted from a procedure published in Organic Syntheses.

Procedure:

  • Synthesis of N-Benzyl-N-((trimethylsilyl)methyl)amine: A mixture of benzylamine (3 equivalents) and chloromethyltrimethylsilane (1 equivalent) is heated at 200 °C for 2.5 hours. After cooling, the resulting salt is hydrolyzed with 0.1 N sodium hydroxide solution and extracted with diethyl ether. The organic layer is dried over magnesium sulfate, concentrated under reduced pressure, and the residue is distilled to afford N-benzyl-N-((trimethylsilyl)methyl)amine.

  • Synthesis of N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine: To a cooled (0 °C) 37% aqueous formaldehyde solution (1.4 equivalents) is added dropwise N-benzyl-N-((trimethylsilyl)methyl)amine (1 equivalent). After stirring for 10 minutes, methanol (2.9 equivalents) is added, followed by potassium carbonate to absorb the aqueous phase. The mixture is stirred, and the organic phase is decanted. After further treatment with potassium carbonate and drying, the product is isolated by distillation under reduced pressure.

General Procedure for TFA-Catalyzed [3+2] Cycloaddition

Procedure: [4]

To a solution of the dipolarophile (1.0 equivalent) and N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (1.2 equivalents) in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂) at room temperature is added trifluoroacetic acid (0.1 equivalents). The reaction mixture is stirred for the appropriate time (typically 1-12 hours) until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.

General Procedure for LiF-Catalyzed [3+2] Cycloaddition

Procedure: [5]

To a solution of the dipolarophile (1.0 equivalent) and N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (1.0 equivalent) in anhydrous acetonitrile is added lithium fluoride (1.5 equivalents). The reaction mixture is sonicated for 3 hours. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are dried, concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pyrrolidine cycloadduct.

Signaling Pathways and Logical Relationships

The generation of the non-stabilized azomethine ylide from N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine can be visualized as a step-wise process, particularly under acid catalysis.

reaction_pathway Azomethine Ylide Generation and Cycloaddition Pathway precursor N-Benzyl-N-(methoxymethyl)- N-((trimethylsilyl)methyl)amine iminium N-Benzyl-N-((trimethylsilyl)methyl) -iminium ion precursor->iminium - CH3OH (Acid-catalyzed) ylide Non-stabilized Azomethine Ylide iminium->ylide - (CH3)3Si+ (Desilylation) product Pyrrolidine Derivative ylide->product [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->product

Caption: Reaction pathway for pyrrolidine synthesis.

Conclusion

The use of this compound as a starting material provides a practical and efficient entry point for the generation of non-stabilized azomethine ylides. The subsequent [3+2] cycloaddition reactions of these ylides with a wide range of electron-deficient alkenes offer a powerful tool for the synthesis of complex polysubstituted pyrrolidines. The mild reaction conditions, good to excellent yields, and high stereoselectivity make this methodology highly attractive for applications in organic synthesis, medicinal chemistry, and drug discovery. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in these fields.

References

(Bromomethyl)trimethylsilane: A Comprehensive Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Bromomethyl)trimethylsilane is a versatile and valuable reagent in modern organic synthesis, offering a robust platform for the introduction of the trimethylsilylmethyl group. This functionality serves as a cornerstone for a variety of powerful transformations, including the renowned Peterson olefination for the stereoselective synthesis of alkenes and the generation of non-stabilized azomethine ylides for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth overview of the applications of this compound, focusing on key reaction classes, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic endeavors.

Peterson Olefination: A Gateway to Alkenes

The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The reaction proceeds via the addition of an α-silyl carbanion, typically generated in situ from this compound, to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding alkene with stereochemical control.

The key reactive species, (trimethylsilyl)methyllithium, is readily prepared by treating this compound with a strong base such as n-butyllithium in an ethereal solvent like diethyl ether or tetrahydrofuran. This organolithium reagent then adds to the carbonyl compound to form the β-hydroxysilane.

A significant advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the elimination conditions.[1][2] Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination. This allows for the selective formation of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediates.[1][3]

G reagent This compound intermediate1 (Trimethylsilyl)methyllithium reagent->intermediate1 Et₂O or THF base n-BuLi base->intermediate1 intermediate2 β-Hydroxysilane intermediate1->intermediate2 carbonyl Aldehyde or Ketone carbonyl->intermediate2 alkene_anti Alkene (anti-elimination) intermediate2->alkene_anti anti-elimination alkene_syn Alkene (syn-elimination) intermediate2->alkene_syn syn-elimination acid Acid (e.g., H₂SO₄, TsOH) acid->alkene_anti base_elim Base (e.g., KH, NaH) base_elim->alkene_syn

Quantitative Data for Peterson Olefination

The Peterson olefination is applicable to a wide range of aldehydes and ketones, affording the corresponding terminal alkenes in good to excellent yields.

Carbonyl SubstrateProductYield (%)
CyclohexanoneMethylenecyclohexane92
2-Adamantanone2-Methyleneadamantane88
Benzophenone1,1-Diphenylethene95
Acetophenone1-Phenyl-1-ethene85
BenzaldehydeStyrene90
Decanal1-Undecene82

Table 1: Representative yields for the Peterson olefination of various carbonyl compounds with (trimethylsilyl)methyllithium generated from this compound.

Experimental Protocol: Synthesis of Methylenecyclohexane

To a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) under an inert atmosphere at -78 °C is added n-butyllithium (1.0 eq) dropwise. The resulting solution is stirred at this temperature for 1 hour to ensure the complete formation of (trimethylsilyl)methyllithium. A solution of cyclohexanone (1.0 eq) in anhydrous Et₂O is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methylenecyclohexane.

Spectroscopic Data for Methylenecyclohexane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.65 (s, 2H), 2.25-2.15 (m, 4H), 1.65-1.50 (m, 6H) ppm.[4]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 106.5, 36.5, 28.6, 26.5 ppm.[4]

Generation of Azomethine Ylides for [3+2] Cycloaddition Reactions

This compound is a valuable precursor for the synthesis of reagents that generate non-stabilized azomethine ylides. A prominent example is the preparation of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine. This compound, upon treatment with a catalytic amount of acid (e.g., trifluoroacetic acid) or a fluoride source, generates a reactive azomethine ylide in situ.[3][5] This 1,3-dipole readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, particularly electron-deficient alkenes and alkynes, to afford highly substituted pyrrolidines and other nitrogen-containing heterocycles.[3][6] This methodology is particularly powerful for the construction of complex molecular architectures found in natural products and pharmaceuticals.

G start This compound step1 N-Alkylation start->step1 amine Benzylamine amine->step1 intermediate1 N-Benzyl-N-(trimethylsilylmethyl)amine step1->intermediate1 step2 Aminomethylation intermediate1->step2 reagents Formaldehyde, Methanol reagents->step2 precursor N-Benzyl-N-(methoxymethyl)- N-[(trimethylsilyl)methyl]amine step2->precursor step3 Ylide Generation precursor->step3 catalyst Catalyst (e.g., TFA) catalyst->step3 ylide Azomethine Ylide step3->ylide step4 [3+2] Cycloaddition ylide->step4 dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->step4 product Pyrrolidine Derivative step4->product

Quantitative Data for [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides generated from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine proceeds with high efficiency and stereoselectivity with a range of electron-deficient dipolarophiles.

DipolarophileProductYield (%)
N-Phenylmaleimide2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane72-75
Dimethyl fumarateDimethyl 1-benzyl-trans-3,4-pyrrolidinedicarboxylate85
Dimethyl maleateDimethyl 1-benzyl-cis-3,4-pyrrolidinedicarboxylate82
Acrylonitrile1-Benzyl-3-cyanopyrrolidine78
Methyl acrylateMethyl 1-benzylpyrrolidine-3-carboxylate88

Table 2: Representative yields for the [3+2] cycloaddition of the azomethine ylide derived from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine.[5]

Experimental Protocol: Synthesis of N-Benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine

N-Benzylamine is reacted with (chloromethyl)trimethylsilane (a close analog of bromomethyltrimethylsilane, which can also be used) to afford N-benzyl-N-(trimethylsilyl)methylamine.[7][8] A mixture of this amine, formaldehyde, and methanol is then stirred, followed by the addition of potassium carbonate.[9] After workup and purification, N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine is obtained as a colorless oil.[7][9]

Experimental Protocol: [3+2] Cycloaddition with N-Phenylmaleimide

To a solution of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq) and N-phenylmaleimide (1.0 eq) in anhydrous acetonitrile is added a catalytic amount of trifluoroacetic acid. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding pyrrolidine cycloadduct.[5]

Spectroscopic Data for 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 10H), 4.65 (s, 2H), 3.80-3.70 (m, 2H), 3.40-3.30 (m, 2H), 3.00-2.90 (m, 2H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.8, 137.5, 132.0, 129.1, 128.8, 128.6, 127.8, 126.5, 60.1, 58.2, 45.3 ppm.

Other Synthetic Applications

Beyond these two major applications, this compound serves as a versatile building block for the introduction of the trimethylsilylmethyl group in various other contexts. It can be used for the protection of alcohols and other functional groups, and the resulting silylmethyl ethers exhibit distinct stability profiles compared to other silyl ethers. The trimethylsilylmethyl group can also be further functionalized, expanding its synthetic utility.

Safety and Handling

This compound is a flammable liquid and a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The reagent is sensitive to moisture and should be stored under an inert atmosphere.

References

Stability and Storage of (Bromomethyl)trimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)trimethylsilane [(CH3)3SiCH2Br], a versatile reagent in organic synthesis, demands careful handling and storage due to its inherent instability and reactivity. This technical guide provides an in-depth overview of its stability profile, recommended storage conditions, and experimental protocols for its analysis, ensuring its effective and safe use in research and development.

Core Stability Characteristics

This compound is a flammable liquid that is highly sensitive to moisture.[1][2][3] Its primary degradation pathway involves hydrolysis, which occurs rapidly upon contact with water, leading to the formation of (hydroxymethyl)trimethylsilane and hydrogen bromide. This reaction is often vigorous and can release toxic and corrosive fumes. The compound is also incompatible with strong oxidizing agents, acids, and alcohols.[4]

Moisture Sensitivity

The silicon-carbon bond in this compound is susceptible to cleavage by nucleophiles, and the presence of the bromine atom further activates the molecule. The primary cause of degradation is reaction with water, which can be present in the atmosphere or as residual moisture in solvents and on glassware.[1] Therefore, maintaining anhydrous conditions is paramount for its preservation.

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound is not extensively available in the reviewed literature, analogous organosilicon compounds are known to undergo thermal degradation at elevated temperatures.[5][6][7] It is crucial to store the compound away from heat sources to prevent accelerated decomposition.[1][2]

Quantitative Stability Data

Quantitative kinetic data for the decomposition of this compound is not readily found in publicly available literature. However, the hydrolysis rates of analogous trialkoxysilanes can provide an estimation of its reactivity. The hydrolysis of these compounds generally follows pseudo-first-order kinetics when water is in excess.[1]

Table 1: Factors Influencing the Stability of this compound

ParameterInfluence on StabilityRecommended Practices
Moisture/Water Highly reactive; undergoes rapid hydrolysis.[1]Store under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and techniques.[1]
Temperature Elevated temperatures can accelerate decomposition.Store in a cool, dry place, away from direct heat and sunlight.[1][5] Recommended storage temperatures are typically at room temperature or below.[8][9]
Light While not explicitly stated for this compound, light can promote degradation in some organosilanes.Store in an opaque or amber-colored bottle to minimize light exposure.
Air/Oxygen Stable in the absence of moisture.Store under an inert atmosphere to displace moist air.[1]
pH Susceptible to both acid and base-catalyzed hydrolysis.Avoid contact with acidic and basic substances.

Table 2: Incompatible Materials

Material ClassExamplesReason for Incompatibility
Water H₂ORapid and violent hydrolysis.[1]
Acids Hydrochloric acid, Sulfuric acidCatalyzes hydrolysis and other decomposition reactions.[4]
Alcohols Methanol, EthanolReacts to form alkoxysilanes.[4]
Strong Oxidizing Agents Peroxides, NitratesCan lead to vigorous or explosive reactions.[4]

Recommended Storage and Handling Conditions

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

  • Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as nitrogen or argon to prevent contact with atmospheric moisture.[1]

  • Sealed Containers: Use tightly sealed containers made of a non-reactive material (e.g., glass with a secure cap and liner).[1][10]

  • Cool and Dry Environment: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][5]

  • Avoid Incompatibilities: Keep segregated from incompatible materials as listed in Table 2.[4]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not standardized. However, based on methodologies used for analogous organosilanes, the following protocols can be adapted.

Protocol 1: Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the real-time monitoring of the degradation of this compound in the presence of water.

Objective: To quantify the rate of hydrolysis of this compound.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Deuterated water (D₂O)

  • NMR tubes with septa

  • Gas-tight syringe

Procedure:

  • Prepare a stock solution of this compound in the anhydrous deuterated solvent of a known concentration.

  • Transfer a precise volume of the stock solution into an NMR tube under an inert atmosphere.

  • Acquire a baseline ¹H NMR spectrum of the pure compound.

  • Using a gas-tight syringe, inject a known, substoichiometric amount of D₂O into the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the protons of the -CH₂Br group of this compound and the appearance of new signals corresponding to the hydrolysis product, (hydroxymethyl)trimethylsilane.

  • The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying the volatile degradation products of this compound.

Objective: To identify and quantify the products of hydrolysis or thermal degradation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., hexane or dichloromethane)

  • Water or a controlled temperature oven for degradation studies

  • GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation for Hydrolysis Study: a. Prepare a solution of this compound in an anhydrous solvent. b. Add a controlled amount of water and allow the reaction to proceed for a specific time. c. Quench the reaction by removing any remaining water with a drying agent (e.g., anhydrous sodium sulfate).

  • Sample Preparation for Thermal Degradation Study: a. Place a known amount of this compound in a sealed vial under an inert atmosphere. b. Heat the vial in an oven at a specific temperature for a defined period. c. Allow the vial to cool and dissolve the contents in an appropriate anhydrous solvent.

  • GC-MS Analysis: a. Inject a sample of the prepared solution into the GC-MS. b. Develop a suitable temperature program to separate the components. c. Identify the degradation products by comparing their mass spectra with spectral libraries. d. Quantify the degradation products using an internal or external standard method.

Visualizing Stability and Degradation

The following diagrams illustrate key aspects of the stability and handling of this compound.

G cluster_storage Recommended Storage cluster_handling Proper Handling Cool_Dry Cool, Dry Place Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Sealed_Container Tightly Sealed Container Away_From Away From: - Heat/Ignition Sources - Incompatible Materials Anhydrous_Techniques Anhydrous Techniques PPE Appropriate PPE (Gloves, Goggles) Ventilation Well-Ventilated Area BTM This compound BTM->Cool_Dry Store in BTM->Inert_Atmosphere Store under BTM->Sealed_Container Store in BTM->Away_From Store BTM->Anhydrous_Techniques Handle with BTM->PPE Use BTM->Ventilation Handle in

Proper storage and handling workflow for this compound.

G cluster_products BTM This compound [(CH₃)₃SiCH₂Br] Products Degradation Products BTM->Products Hydrolysis H2O Water (H₂O) H2O->Products HTMS (Hydroxymethyl)trimethylsilane [(CH₃)₃SiCH₂OH] HBr Hydrogen Bromide (HBr)

Primary degradation pathway of this compound via hydrolysis.

G BTM This compound Incompatibles Incompatible Materials BTM->Incompatibles Incompatible with Water Water Incompatibles->Water Acids Acids Incompatibles->Acids Alcohols Alcohols Incompatibles->Alcohols Oxidizers Strong Oxidizing Agents Incompatibles->Oxidizers

Chemical incompatibilities of this compound.

References

(Bromomethyl)trimethylsilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth overview of (Bromomethyl)trimethylsilane, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core properties, key applications with detailed experimental protocols, and reaction mechanisms.

Core Compound Data

This compound, a valuable synthetic building block, is a colorless liquid at room temperature. Its fundamental properties are summarized below.

PropertyValueReferences
CAS Number 18243-41-9[1][2]
Molecular Formula C4H11BrSi[1][2]
Molecular Weight 167.12 g/mol [1][2]

Key Applications in Organic Synthesis

This compound is primarily utilized in two significant areas of organic synthesis: the Peterson olefination for the formation of alkenes and as a protecting group for alcohols.

ApplicationDescription
Peterson Olefination A reaction that synthesizes alkenes from α-silyl carbanions and carbonyl compounds (aldehydes or ketones). It is considered a silicon-based alternative to the Wittig reaction.[3][4][5]
Alcohol Protection Used to introduce a trimethylsilylmethyl protecting group to alcohols, forming a silyl ether. This masks the reactivity of the hydroxyl group during subsequent synthetic steps.[6][7]

Experimental Protocols

Peterson Olefination

The Peterson olefination allows for the synthesis of alkenes. The intermediate β-hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions provides stereochemical control over the resulting alkene.[8][9]

Detailed Experimental Protocol:

  • Step 1: Generation of the α-silyl carbanion. this compound is reacted with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the (trimethylsilyl)methyllithium reagent in situ.

  • Step 2: Reaction with a carbonyl compound. The desired ketone or aldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the solution of the α-silyl carbanion at -78 °C. The reaction mixture is stirred for a specified time (typically 1-2 hours) to form the β-hydroxysilane intermediate.

  • Step 3: Work-up and isolation of the β-hydroxysilane (optional). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude β-hydroxysilane can then be purified by column chromatography.

  • Step 4: Elimination to form the alkene.

    • Acid-catalyzed elimination (anti-elimination): The purified β-hydroxysilane is dissolved in a suitable solvent and treated with an acid, such as sulfuric acid or p-toluenesulfonic acid, to yield the alkene.[3]

    • Base-catalyzed elimination (syn-elimination): The purified β-hydroxysilane is treated with a base, such as potassium hydride in THF, to induce elimination and form the corresponding alkene.[3]

Protection of Alcohols

This compound can be used to protect hydroxyl groups by forming silyl ethers. This reaction is analogous to the widely used protection with other chlorotrialkylsilanes.[10][11]

General Experimental Protocol:

  • Step 1: Reaction setup. To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is added a base (e.g., triethylamine or imidazole, 1.1-1.5 equivalents).

  • Step 2: Addition of the silylating agent. this compound (1.1-1.2 equivalents) is added dropwise to the mixture at room temperature.

  • Step 3: Reaction monitoring and work-up. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford the pure silyl ether.

  • Step 5: Deprotection. The trimethylsilylmethyl ether can be cleaved to regenerate the alcohol using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions.[12]

Reaction Workflows and Mechanisms

Peterson_Olefination_Workflow reagent This compound carbanion α-Silyl Carbanion reagent->carbanion Deprotonation base Strong Base (e.g., n-BuLi) base->carbanion addition Nucleophilic Addition carbanion->addition carbonyl Aldehyde or Ketone carbonyl->addition intermediate β-Hydroxysilane addition->intermediate elimination Elimination intermediate->elimination alkene Alkene Product elimination->alkene acid Acid acid->elimination anti base2 Base base2->elimination syn

Caption: General workflow for the Peterson Olefination.

Alcohol_Protection_Workflow alcohol Alcohol (R-OH) protection Protection (Silylation) alcohol->protection reagent This compound reagent->protection base Base (e.g., Et3N) base->protection silyl_ether Protected Alcohol (Silyl Ether) protection->silyl_ether reaction Desired Synthetic Transformation silyl_ether->reaction deprotection Deprotection silyl_ether->deprotection Modified Substrate reaction->silyl_ether Modified Substrate final_alcohol Deprotected Alcohol deprotection->final_alcohol fluoride Fluoride Source (e.g., TBAF) fluoride->deprotection

Caption: Workflow for alcohol protection and deprotection.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Reactivity of (Bromomethyl)trimethylsilane

Introduction

This compound (BTMS) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group.[1] Its reactivity is governed by the interplay of the carbon-bromine and carbon-silicon bonds, making it a subject of significant interest for theoretical and computational studies. This guide provides an in-depth analysis of the core principles governing BTMS reactivity, drawing upon theoretical studies of analogous organosilicon compounds to elucidate its reaction mechanisms, kinetics, and thermodynamics.

The presence of the silicon atom significantly influences the reactivity of the adjacent carbon center. Theoretical studies on related organosilicon compounds provide a framework for understanding these effects, which are critical for predicting reaction outcomes and designing novel synthetic methodologies. This document synthesizes findings from computational analyses, including Density Functional Theory (DFT) calculations, to offer a comprehensive overview for researchers in organic chemistry and drug development.

Core Reactivity: Nucleophilic Substitution and Elimination Reactions

The primary modes of reactivity for this compound involve nucleophilic substitution and elimination pathways. The presence of the bulky and electropositive trimethylsilyl group plays a crucial role in dictating the preferred reaction mechanism.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions.[2] In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group.[3][4] The general mechanism is a concerted process where the nucleophile forms a new bond to the carbon as the carbon-bromine bond is broken.[5]

Theoretical studies on similar alkyl halides highlight the importance of the transition state geometry and energy.[6] For BTMS, the bulky trimethylsilyl group can sterically hinder the backside attack required for an SN2 mechanism, yet the electron-donating nature of the silyl group can stabilize the transition state. Computational models, such as those employing DFT methods, are crucial for accurately predicting the activation barriers and reaction rates.[6]

Key Factors Influencing SN2 Reactivity:

  • Nucleophile Strength: Stronger nucleophiles will favor the SN2 pathway.[7]

  • Solvent: Polar aprotic solvents are known to accelerate SN2 reactions.

  • Leaving Group Ability: The bromide ion is a good leaving group, facilitating the substitution.[4]

The general workflow for a theoretical investigation of an SN2 reaction involving a silyl-substituted compound is outlined below.

G cluster_0 Computational Workflow for SN2 Analysis Reactants Define Reactants (BTMS & Nucleophile) TS_Search Transition State Search (e.g., QST2/3, Berny) Reactants->TS_Search Initial Geometries IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Verified TS Energy_Profile Generate Potential Energy Surface IRC->Energy_Profile Reaction Path Analysis Analyze Results (Activation Energy, Geometry) Energy_Profile->Analysis Thermodynamic Data

Caption: Computational workflow for SN2 reaction analysis.

Elimination Reactions

While less common for primary halides like BTMS, elimination reactions (E2) can occur, particularly in the presence of a strong, sterically hindered base. In a theoretical E2 mechanism for a related compound, the reaction proceeds in a concerted fashion where the base removes a proton from the carbon adjacent to the leaving group, the C-C bond forms a double bond, and the leaving group departs.[8][9]

For this compound, an E2 reaction is less likely due to the absence of a beta-hydrogen on the silicon atom. However, related elimination reactions involving the silyl group itself have been studied. For example, theoretical studies on the elimination of trimethylsilyl bromide from 2-(trimethylsilyloxy)-3-bromo-3-methyl-isoxazolidines show a two-step mechanism involving an intermediate.[8] This proceeds via an initial rupture of the C-Br bond, followed by the formation of a double bond and subsequent formation of the Si-Br bond as the Si-O bond breaks.[8]

The signaling pathway for a generalized E2 reaction is depicted below.

G cluster_0 Generalized E2 Elimination Pathway Start Reactants (Substrate + Base) TS Transition State (Concerted C-H and C-Br bond breaking, C=C bond forming) Start->TS Activation Energy End Products (Alkene + H-Base+ + Br-) TS->End Product Formation

Caption: Generalized pathway for an E2 elimination reaction.

Quantitative Data from Theoretical Studies of Analogous Systems

Reaction TypeSubstrateAttacking SpeciesActivation Energy (kJ/mol)Si-H Bond Dissociation Enthalpy (kJ/mol)Computational MethodReference
H-abstractionMethylsilaneBr19.7 ± 0.5388 ± 5MP4/6-31G//HF/6-31G[10]
H-abstractionDimethylsilaneBr21.6 ± 0.7392 ± 5MP4/6-31G//HF/6-31G[10]
H-abstractionTrimethylsilaneH-94.7 (kcal/mol)DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ[11]
H-abstractionDimethylsilaneH4.3 (kcal/mol)-DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ[11]
H-abstractionDimethylsilaneCH₃10.0 (kcal/mol)-DLPNO-CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ[11]
Carbene Formation(Bromodifluoromethyl)trimethylsilane + HMPA-18.41 (kcal/mol) (Lattice Energy)-DFT[12]

Note: The data presented is for analogous compounds and reactions, providing an estimate of the energetic landscape for reactions involving this compound.

Experimental and Computational Protocols

The theoretical study of organosilicon reactivity relies on a variety of computational chemistry techniques. The following provides an overview of a typical protocol.

Computational Methodology

A common approach involves the use of Density Functional Theory (DFT) due to its balance of accuracy and computational cost.

  • Geometry Optimization: The initial step is to find the minimum energy structures of the reactants, products, and any intermediates or transition states. This is typically performed using a DFT functional such as B3LYP or M06-2X.[6][8]

  • Basis Set Selection: A suitable basis set is chosen to describe the electronic distribution of the atoms. For organosilicon compounds containing bromine, a basis set that includes polarization and diffuse functions, such as 6-31+G(d), is often employed.[8] For heavier elements like iodine, a larger basis set like 6-311G* may be used.[6]

  • Frequency Calculations: To confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency), vibrational frequency calculations are performed. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Transition State Search: Locating the transition state is a critical step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm are used.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactants and products, an IRC calculation is performed.[13] This traces the reaction path downhill from the transition state to the reactant and product wells on the potential energy surface.

  • Solvation Effects: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied.[6][8]

  • Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set, such as Coupled Cluster theory (e.g., CCSD(T)).[14]

Example of a Logical Relationship in Reactivity Analysis

The interplay between steric and electronic effects determines the favored reaction pathway. The following diagram illustrates this decision-making process for a reaction involving this compound.

G cluster_0 Reactivity Pathway Determination Start BTMS + Reagent Decision1 Is the reagent a strong nucleophile and weak base? Start->Decision1 Decision2 Is the reagent a strong, hindered base? Decision1->Decision2 No SN2 SN2 Pathway Favored Decision1->SN2 Yes E2 E2 Pathway Possible (if beta-H available) Decision2->E2 Yes No_Reaction No Reaction or Slow Reaction Decision2->No_Reaction No

Caption: Logical flow for predicting BTMS reactivity.

Conclusion

The theoretical study of this compound reactivity, informed by computational analyses of analogous systems, reveals a preference for nucleophilic substitution reactions under most conditions. The silicon atom exerts a significant electronic and steric influence, which can be precisely modeled using modern computational techniques like DFT. By understanding the underlying principles of its reactivity, researchers can better utilize BTMS in the synthesis of complex molecules and for the development of novel pharmaceuticals. The protocols and data presented in this guide serve as a foundational resource for further theoretical and experimental investigations into the rich chemistry of this important organosilicon reagent.

References

The Genesis of a Versatile Reagent: A Technical History of (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

(Bromomethyl)trimethylsilane , a cornerstone reagent in modern organic and organometallic chemistry, has a rich history rooted in the burgeoning field of organosilicon chemistry in the mid-20th century. Its journey from a novel synthetic target to an indispensable tool for researchers highlights the rapid advancements in the understanding and application of silicon-containing compounds. This technical guide delves into the discovery, historical development, and key synthetic methodologies of this compound, providing an in-depth resource for researchers, scientists, and professionals in drug development.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a single landmark publication but is understood to have emerged from the broader exploration of α-haloalkylsilanes. The foundational work on organosilicon compounds by pioneers such as Frederic Kipping in the early 1900s laid the groundwork for the synthesis of a vast array of silicon-containing molecules. By the 1940s and 1950s, the development of direct processes for methylchlorosilane production, notably by Eugene G. Rochow, made precursors like tetramethylsilane more accessible, paving the way for further functionalization.

The most probable route to the initial preparation of this compound was through the free-radical bromination of tetramethylsilane . This method, analogous to the well-established halogenation of alkanes, involves the reaction of tetramethylsilane with bromine under ultraviolet (UV) irradiation. The UV light initiates the homolytic cleavage of the bromine molecule, generating bromine radicals which then abstract a hydrogen atom from a methyl group of tetramethylsilane to form a trimethylsilylmethyl radical. This radical subsequently reacts with another bromine molecule to yield the desired product and a new bromine radical, thus propagating the chain reaction.

Key Synthetic Developments

Over the years, several synthetic routes to this compound have been developed, each with its own advantages and applications. These methods can be broadly categorized into halogenation of a methyl group on a silicon center and introduction of a trimethylsilyl group to a brominated methane derivative.

Free-Radical Halogenation of Tetramethylsilane

This classical method remains a viable route for the synthesis of this compound. The reaction is typically carried out by treating tetramethylsilane with bromine in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN).

Experimental Protocol: Photobromination of Tetramethylsilane

  • Reagents: Tetramethylsilane, Bromine, inert solvent (e.g., carbon tetrachloride - Caution: toxic and carcinogenic).

  • Apparatus: A reaction vessel equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a UV lamp. The apparatus should be protected from moisture.

  • Procedure: A solution of tetramethylsilane in an inert solvent is placed in the reaction vessel. The solution is heated to reflux, and bromine is added dropwise while the mixture is irradiated with a UV lamp. The progress of the reaction can be monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is cooled, and excess bromine is quenched (e.g., with a solution of sodium thiosulfate). The product is then isolated and purified by fractional distillation.

Halogen Exchange Reactions

Another common approach involves the synthesis of this compound from its chloro-analogue, (Chloromethyl)trimethylsilane. This can be achieved through a Finkelstein-type reaction, where the chloro-derivative is treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone or acetonitrile.

Experimental Protocol: Halogen Exchange from (Chloromethyl)trimethylsilane

  • Reagents: (Chloromethyl)trimethylsilane, Sodium bromide, Acetone (anhydrous).

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: (Chloromethyl)trimethylsilane and a molar excess of anhydrous sodium bromide are dissolved in dry acetone. The mixture is heated at reflux with stirring for several hours. The reaction progress can be monitored by gas chromatography. After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The acetone is then removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄H₁₁BrSi
Molecular Weight 167.12 g/mol
Boiling Point 114-115 °C
Density 1.154 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.446
CAS Number 18243-41-9

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Synthesis_Pathways TMS Tetramethylsilane Si(CH₃)₄ Br2_UV Br₂ / UV light TMS->Br2_UV BMTS1 This compound (CH₃)₃SiCH₂Br Br2_UV->BMTS1 Free-Radical Bromination CMTS (Chloromethyl)trimethylsilane (CH₃)₃SiCH₂Cl NaBr NaBr CMTS->NaBr BMTS2 This compound (CH₃)₃SiCH₂Br NaBr->BMTS2 Halogen Exchange

Key Synthetic Routes to this compound

Evolution of Applications

Initially, this compound and its analogues were primarily of academic interest, serving as substrates for studying reaction mechanisms and the properties of the silicon-carbon bond. However, its utility as a synthetic building block was quickly recognized. The presence of both a reactive carbon-bromine bond and a stabilizing trimethylsilyl group makes it a versatile reagent.

The trimethylsilylmethyl group, introduced via this compound, can be converted into a variety of other functional groups. For instance, it is a precursor to the Peterson olefination reagent, trimethylsilylmethyl lithium, which is formed by deprotonation with a strong base. This reagent reacts with aldehydes and ketones to form terminal alkenes.

In modern drug discovery and development, this compound is employed in the synthesis of complex molecules, where the trimethylsilyl group can act as a directing group, a protecting group, or a precursor to other functionalities. Its ability to introduce a stable, yet reactive, handle into a molecule has made it an invaluable tool for medicinal chemists.

The historical development of this compound is a testament to the growth of organosilicon chemistry and its profound impact on synthetic organic chemistry. From its early, likely serendipitous, synthesis to its current status as a commercially available and widely used reagent, its journey reflects the continuous search for new and powerful tools to construct complex molecular architectures.

Methodological & Application

Application Notes and Protocols for the Protection of Alcohols with (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the protection of alcohol functional groups using (bromomethyl)trimethylsilane, which forms a (trimethylsilyl)ethoxymethyl (SEM) ether. This protecting group is valuable in multi-step organic synthesis due to its stability under a range of conditions and its selective removal.

Introduction to the SEM Protecting Group

The (trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group for alcohols in organic synthesis. It forms a stable acetal that is resistant to a variety of reagents, including bases, organometallics, and many oxidizing and reducing agents.[1][2] The stability of the SEM ether allows for transformations on other parts of a complex molecule without affecting the protected hydroxyl group.

The key feature of the SEM group is the presence of the silicon atom, which allows for selective deprotection under mild conditions that do not affect other common protecting groups. This orthogonality is a significant advantage in the synthesis of complex molecules.

Protection of Alcohols with this compound

The protection of an alcohol as its SEM ether is typically achieved by reacting the alcohol with a (halomethyl)trimethylsilane, such as this compound or, more commonly, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The reaction is generally carried out in the presence of a base to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile.

General Reaction Scheme:

Protection_Reaction cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) SEM_Ether R-O-CH2-O-CH2-CH2-Si(CH3)3 (SEM Ether) ROH->SEM_Ether Protection Base Base Salt H-Base+ Br- Base->Salt SEM_Br Br-CH2-O-CH2-CH2-Si(CH3)3 (this compound) SEM_Br->SEM_Ether

Caption: General scheme for the protection of an alcohol.

Two common protocols for the protection of alcohols using a SEM halide are presented below. While the user specified this compound, the more frequently cited reagent is 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The principles and general conditions are analogous.

Protocol 1: Using a Strong Base (e.g., Sodium Hydride)

This protocol is suitable for a wide range of primary, secondary, and tertiary alcohols.[3][4]

ParameterCondition
Reagents Alcohol, Sodium Hydride (NaH, 60% in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Dimethylformamide (DMF)
Stoichiometry Alcohol (1.0 equiv), NaH (1.5 equiv), SEM-Cl (1.2 equiv)
Solvent Anhydrous DMF
Temperature 0 °C to room temperature
Reaction Time 30 minutes to 10 hours
Work-up Quenching with saturated aqueous NH4Cl, extraction with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying, and concentration.
Purification Flash column chromatography

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the cooled DMF.

  • In a separate flask, dissolve the alcohol in a minimal amount of anhydrous DMF.

  • Add the alcohol solution dropwise to the NaH/DMF suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Weaker, Non-nucleophilic Base (e.g., DIPEA)

This method is often preferred for substrates that are sensitive to strong bases.[2]

ParameterCondition
Reagents Alcohol, N,N-Diisopropylethylamine (DIPEA), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Dichloromethane (DCM)
Stoichiometry Alcohol (1.0 equiv), DIPEA (1.5-2.0 equiv), SEM-Cl (1.2-1.5 equiv)
Solvent Anhydrous DCM
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up Dilution with DCM, washing with water, saturated aqueous NaHCO3, and brine, drying, and concentration.
Purification Flash column chromatography

Detailed Methodology:

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Deprotection of SEM Ethers

The removal of the SEM group can be accomplished under several conditions, providing flexibility in a synthetic route. The most common methods involve fluoride ions or acidic conditions. A milder, selective method using magnesium bromide has also been developed.[5][6]

Deprotection_Workflow cluster_conditions Deprotection Reagents SEM_Ether R-O-SEM (SEM-protected Alcohol) Deprotection Deprotection Conditions SEM_Ether->Deprotection Alcohol R-OH (Deprotected Alcohol) Deprotection->Alcohol Fluoride Fluoride Source (e.g., TBAF, CsF) Fluoride->Deprotection Acid Acidic Conditions (e.g., TFA, HCl) Acid->Deprotection Lewis_Acid Lewis Acid (e.g., MgBr2) Lewis_Acid->Deprotection

Caption: General workflow for the deprotection of SEM ethers.

Protocol 1: Fluoride-Mediated Deprotection (TBAF)

This is a very common and generally mild method for SEM deprotection.[1]

ParameterCondition
Reagents SEM-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1 M in THF)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature Room temperature to 45 °C
Reaction Time 1-20 hours
Work-up Quenching with saturated aqueous NH4Cl, extraction with an organic solvent, washing, drying, and concentration.
Purification Flash column chromatography

Detailed Methodology:

  • Dissolve the SEM-protected alcohol in THF or DMF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M).

  • Stir the reaction at room temperature or gently heat (e.g., 45 °C) while monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 2: Acid-Mediated Deprotection

Strongly acidic conditions can also cleave the SEM ether. This method is less common due to its harshness but can be useful in certain contexts.

ParameterCondition
Reagents SEM-protected alcohol, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM) or an alcohol (e.g., methanol)
Temperature 0 °C to room temperature
Reaction Time 30 minutes to 4 hours
Work-up Neutralization with a base (e.g., saturated aqueous NaHCO3), extraction, washing, drying, and concentration.
Purification Flash column chromatography

Protocol 3: Mild Deprotection with Magnesium Bromide

This method is particularly useful for substrates containing other sensitive protecting groups, such as other silyl ethers (e.g., TBS, TIPS), which may be cleaved by fluoride ions.[5][6]

ParameterCondition
Reagents SEM-protected alcohol, Magnesium bromide (MgBr2), Diethyl ether (Et2O), Nitromethane (MeNO2)
Stoichiometry SEM ether (1.0 equiv), MgBr2 (excess, e.g., 14 equiv)
Solvent Diethyl ether, with nitromethane as a co-solvent
Temperature Room temperature
Reaction Time 1-4 hours
Work-up Dilution with ether, washing with water and brine, drying, and concentration.
Purification Flash column chromatography

Detailed Methodology:

  • To a stirred solution of the SEM ether in anhydrous diethyl ether, add a solution of magnesium bromide in diethyl ether.

  • Add nitromethane to achieve a homogeneous solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Logical Relationship of Protection and Deprotection

Logical_Flow Start Molecule with -OH group Protect Protect Alcohol (SEM-Br, Base) Start->Protect Protected SEM-protected Intermediate Protect->Protected Reaction Perform Desired Reaction(s) Protected->Reaction Intermediate Modified Intermediate (SEM group intact) Reaction->Intermediate Deprotect Deprotect Alcohol (e.g., TBAF or MgBr2) Intermediate->Deprotect Final Final Product with -OH group restored Deprotect->Final

Caption: Logical workflow of a synthetic sequence.

Conclusion

The use of this compound or its chloro-analogue to install the SEM protecting group is a robust and versatile strategy in organic synthesis. The stability of the resulting SEM ether under a wide range of reaction conditions, coupled with the multiple options for its mild and selective removal, makes it an invaluable tool for researchers and scientists in the field of drug development and complex molecule synthesis. The choice of protection and deprotection protocol should be tailored to the specific substrate and the overall synthetic plan.

References

Application Notes: Synthesis of Functionalized Silanes Using (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)trimethylsilane (TMS-CH₂Br) is a versatile and valuable reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl moiety (-CH₂Si(CH₃)₃) onto various nucleophiles. This process, known as silylmethylation, proceeds through a nucleophilic substitution mechanism to generate a diverse range of functionalized organosilanes. These products serve as crucial intermediates in drug discovery, as stable protecting groups, and as building blocks for advanced materials. This document provides detailed protocols for the synthesis of silylmethyl ethers, amines, and thioethers, supported by quantitative data and workflow diagrams to guide researchers in their practical application.

Introduction

Functionalized organosilanes are of paramount importance in modern chemistry, with applications spanning from pharmaceutical sciences to materials engineering.[1][2] They can enhance the stability, solubility, and bioavailability of drug molecules and act as key intermediates in complex synthetic pathways.[1] this compound (CAS: 18243-41-9) is a colorless, liquid organosilicon compound that serves as a potent electrophile for creating stable carbon-silicon bonds.[1] Its primary utility lies in its reaction with nucleophiles, where the bromine atom is displaced to attach the robust and sterically significant trimethylsilylmethyl group.[1]

The core reaction is a nucleophilic substitution (Sₙ2), where a nucleophile (Nu⁻) attacks the electrophilic carbon of the CH₂Br group, displacing the bromide leaving group. This reaction is broadly applicable to a wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates.

General Reaction Pathway

The fundamental transformation involves the reaction of a nucleophile with this compound to yield the corresponding silylmethylated product and a bromide salt.

G cluster_reactants Reactants cluster_products Products r1 Nu:⁻ (Nucleophile) r2 (H₃C)₃Si-CH₂-Br This compound plus1 + arrow Sₙ2 Reaction r2->arrow p1 (H₃C)₃Si-CH₂-Nu (Functionalized Silane) p2 Br⁻ (Bromide Ion) plus2 + arrow->p1

Caption: General Sₙ2 reaction pathway for silylmethylation.

Experimental Protocols

The following are generalized, detailed protocols for the silylmethylation of common classes of nucleophiles. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substrate used.

Safety Note: this compound is a flammable liquid and can cause skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of Trimethylsilylmethyl Ethers (O-Alkylation)

This protocol is suitable for the functionalization of primary, secondary, and phenolic hydroxyl groups. The reaction proceeds via the formation of a more nucleophilic alkoxide or phenoxide intermediate using a strong base.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol or phenol (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF or DMF to dissolve the substrate completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Silylmethylation: Add this compound (1.2 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive alcohols.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water and diethyl ether (or ethyl acetate), and shake. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel to obtain the pure trimethylsilylmethyl ether.

Protocol 2: Synthesis of Trimethylsilylmethyl Amines (N-Alkylation)

This protocol is suitable for primary and secondary amines. A base such as potassium carbonate or triethylamine is used to neutralize the HBr formed during the reaction.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Water and an organic solvent (e.g., ethyl acetate) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amine (1.0 eq), potassium carbonate or triethylamine (1.5 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add this compound (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr, or Et₃N·HBr).[1] Wash the collected solids with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by distillation or column chromatography to yield the desired trimethylsilylmethyl amine.

Protocol 3: Synthesis of Trimethylsilylmethyl Thioethers (S-Alkylation)

This protocol is for the functionalization of thiols. Due to the higher acidity of thiols compared to alcohols, a milder base is often sufficient.

Materials:

  • Thiol (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Anhydrous Acetone or Acetonitrile (MeCN)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: Dissolve the thiol (1.0 eq) in anhydrous acetone or acetonitrile in a round-bottom flask.

  • Base Addition: Add triethylamine or potassium carbonate (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Silylmethylation: Add this compound (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter off the salts and concentrate the filtrate.

  • Purification: Perform a standard extractive workup followed by purification via distillation or column chromatography to isolate the trimethylsilylmethyl thioether.

Data Presentation

The following table summarizes representative transformations using this compound. Yields are typically moderate to high but are highly substrate-dependent.

Nucleophile Class Example Nucleophile Product Structure Typical Conditions Typical Yield
Phenol Phenol(H₃C)₃Si-CH₂-O-PhNaH, THF, 0 °C to RTGood to High
Alcohol Benzyl Alcohol(H₃C)₃Si-CH₂-O-CH₂-PhNaH, DMF, 0 °C to RTGood to High
Secondary Amine Diethylamine(H₃C)₃Si-CH₂-N(Et)₂K₂CO₃, MeCN, RefluxModerate to Good
Primary Amine Aniline(H₃C)₃Si-CH₂-NH-PhEt₃N, DMF, HeatModerate
Thiol Thiophenol(H₃C)₃Si-CH₂-S-PhK₂CO₃, Acetone, RTHigh

Experimental Workflow and Logic

Visualizing the process from starting materials to final application provides a clear overview for planning and execution.

General Experimental Workflow

Workflow start Start: Select Nucleophile (Alcohol, Amine, Thiol) setup Reaction Setup: Inert Atmosphere, Anhydrous Solvent start->setup deprotonation Deprotonation: Add Base (e.g., NaH, K₂CO₃) Stir to form Nucleophile Anion setup->deprotonation addition Silylmethylation: Add this compound deprotonation->addition reaction Reaction Monitoring: Use TLC or GC-MS Apply heat if necessary addition->reaction workup Aqueous Workup: Quench, Extract, Wash, Dry reaction->workup purification Purification: Column Chromatography or Distillation workup->purification analysis Product Analysis: NMR, MS, IR Spectroscopy purification->analysis end End: Pure Functionalized Silane analysis->end

Caption: A generalized workflow for silylmethylation reactions.

Logical Relationships in Synthesis

This compound is a key precursor that unlocks access to various classes of functionalized silanes, which in turn have diverse applications.

Logic cluster_classes Classes of Functionalized Silanes cluster_apps Primary Applications precursor This compound (Key Precursor) ether Silylmethyl Ethers (R-O-CH₂-TMS) precursor->ether + R-OH (O-Alkylation) amine Silylmethyl Amines (R₂N-CH₂-TMS) precursor->amine + R₂NH (N-Alkylation) thioether Silylmethyl Thioethers (R-S-CH₂-TMS) precursor->thioether + R-SH (S-Alkylation) other Other Derivatives (e.g., C-Alkylation) precursor->other drugdev Drug Discovery Intermediates ether->drugdev protect Protecting Groups ether->protect amine->drugdev material Material Science Precursors amine->material thioether->drugdev

Caption: Relationship between precursor, products, and applications.

Conclusion and Applications

The silylmethylation of nucleophiles using this compound is a robust and high-utility transformation for the synthesis of functionalized silanes. The resulting trimethylsilylmethyl group can serve as a lipophilic, metabolically stable isostere for other common functionalities in drug design. Furthermore, these compounds are valuable synthetic intermediates, where the silicon atom can direct subsequent reactions or be replaced entirely in advanced transformations (e.g., Peterson olefination). For drug development professionals, the ability to predictably synthesize these silane derivatives provides a powerful tool for modulating the physicochemical properties of lead compounds.

References

Application of Silyl Halides in Peptide Synthesis: Protocols and Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of cleavage and deprotection strategy is paramount to obtaining a high-purity final product. While trifluoroacetic acid (TFA) remains the most common reagent for these final steps, alternative methods offer advantages for specific peptide sequences, particularly those containing sensitive residues. This application note details the use of bromotrimethylsilane (TMSBr), a powerful silyl halide reagent, for the efficient cleavage of peptides from the solid support and the removal of acid-labile side-chain protecting groups. While the structurally similar (bromomethyl)trimethylsilane is a versatile reagent in organic synthesis, its direct application in peptide synthesis is not well-documented. In contrast, TMSBr has established utility, especially for complex and sterically hindered peptides.[1][2]

N-methylation of peptide backbones is a critical modification for enhancing the therapeutic properties of peptides, such as metabolic stability and cell permeability.[3][4] While various on-resin methylation techniques exist, the use of this compound for this specific purpose is not a standard or widely reported method.[4][5] It can, however, act as a methylating agent for amines in broader organic synthesis contexts.[6]

This document provides detailed protocols for the application of TMSBr in peptide cleavage, a comparative analysis with standard TFA cleavage, and visual workflows to guide researchers in its effective implementation.

Application of Bromotrimethylsilane (TMSBr) in Peptide Cleavage

TMSBr, in combination with a soft nucleophile like thioanisole in a TFA cocktail, acts as a potent Lewis acid that facilitates the cleavage of the peptide from the resin and the removal of protecting groups.[1][7] This method is particularly advantageous for peptides containing arginine residues protected with bulky groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), which can be challenging to remove with TFA alone.[8] The TMSBr cleavage method has been shown to be rapid, often completing deprotection within 15 minutes, and can suppress common side reactions such as the formation of sulfonation by-products.[8]

Comparative Data: TMSBr vs. Standard TFA Cleavage
ParameterStandard TFA CleavageTMSBr-Mediated CleavageReferences
Primary Reagent Trifluoroacetic acid (TFA)Bromotrimethylsilane (TMSBr) in TFA[1]
Reaction Time 1-4 hours15-30 minutes[8][9]
Efficacy with Arg(Mtr) Can be slow and incompleteHighly efficient, rapid removal[8]
Side Reactions Potential for S-tert-butylation of Cys, Trp oxidationSuppresses sulfonation by-products[10][11]
Scavengers Water, TIS, EDT, ThioanisoleThioanisole, m-cresol, EDT[8][9][10][11]
Safety Corrosive, requires fume hoodHighly corrosive and moisture-sensitive, requires inert atmosphere[12]

Experimental Protocols

Protocol 1: TMSBr-Mediated Cleavage of Peptides from Solid-Phase Resin

This protocol is adapted from established procedures for the cleavage of peptides containing acid-sensitive residues.[8][9]

Materials:

  • Peptide-resin (dried under vacuum)

  • Bromotrimethylsilane (TMSBr)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • m-Cresol

  • Ethanedithiol (EDT)

  • Cold diethyl ether

  • Nitrogen gas source

  • Ice bath

  • Glass reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 200 mg) into a clean, dry reaction vessel.

  • Cleavage Cocktail Preparation:

    • In a separate flask, under a nitrogen atmosphere and cooled in an ice bath (0°C), prepare the cleavage cocktail.

    • For 200 mg of resin, combine:

      • TFA (7.5 mL)

      • Thioanisole (1.17 mL)

      • m-Cresol (0.1 mL)

      • Ethanedithiol (EDT) (0.50 mL)

    • Slowly add TMSBr (1.32 mL) to the cooled mixture.

  • Cleavage Reaction:

    • Add the prepared cleavage cocktail to the peptide-resin.

    • Maintain the reaction at 0°C under a blanket of nitrogen.[8]

    • Allow the reaction to proceed for 15 minutes with occasional gentle agitation.[8]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin beads.

    • Wash the resin twice with fresh, cold TFA.

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]

    • If precipitation is incomplete, the volume of TFA can be reduced by rotary evaporation before adding to ether.

  • Peptide Collection and Drying:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Visualizing the Workflow and Mechanisms

TMSBr-Mediated Peptide Cleavage Workflow

TMSBr_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_final Final Product start Dry Peptide-Resin cleavage Add Cocktail to Resin (15 min at 0°C under N2) start->cleavage cocktail Prepare Cleavage Cocktail (TFA, Thioanisole, m-Cresol, EDT, TMSBr) at 0°C cocktail->cleavage filter Filter to Remove Resin cleavage->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate collect Collect and Wash Peptide precipitate->collect end Dry Crude Peptide collect->end

Caption: Workflow for TMSBr-mediated peptide cleavage from solid support.

Proposed Mechanism of Silyl-Mediated Deprotection

Silyl_Deprotection_Mechanism reagents TMSBr + Thioanisole lewis_acid Formation of a Strong Lewis Acid Complex reagents->lewis_acid activation Activation of Protecting Group and Resin Linkage lewis_acid->activation protected_peptide Protected Peptide-Resin (e.g., with Arg(Mtr)) protected_peptide->activation cleavage Nucleophilic Attack by Bromide and Thioanisole activation->cleavage products Deprotected Peptide + Silylated Byproducts cleavage->products

Caption: Proposed mechanism for TMSBr-mediated deprotection and cleavage.

Conclusion

The use of bromotrimethylsilane offers a potent and efficient alternative to standard TFA-based cleavage protocols in solid-phase peptide synthesis. Its rapid reaction kinetics and effectiveness in removing stubborn protecting groups make it a valuable tool for researchers working with complex peptides. Careful handling due to its reactivity and moisture sensitivity is crucial for successful implementation. While this compound is not a common reagent in this context, the principles of silyl-based chemistry demonstrated by TMSBr highlight the versatility of organosilicon compounds in modern peptide science.

References

Application Notes and Protocols: (Bromomethyl)trimethylsilane in the Preparation of Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)trimethylsilane is a versatile reagent in organic synthesis, primarily serving as a precursor for the formation of valuable organometallic reagents. These reagents, namely (trimethylsilyl)methylmagnesium bromide and (trimethylsilyl)methyllithium, are powerful nucleophiles used to introduce the (trimethylsilyl)methyl group into a wide range of molecules. A key application of these organometallic compounds is in the Peterson olefination reaction, a robust method for the synthesis of alkenes.[1][2][3] This document provides detailed protocols for the preparation of these organometallic reagents and their subsequent application in olefination reactions, supported by quantitative data and visual workflows.

Preparation of Organometallic Reagents

The carbon-bromine bond in this compound is readily converted into a carbon-metal bond through reaction with either magnesium to form a Grignard reagent or with lithium to form an organolithium reagent.

(Trimethylsilyl)methylmagnesium Bromide

The Grignard reagent, (trimethylsilyl)methylmagnesium bromide, is prepared by the reaction of this compound with magnesium metal in an ethereal solvent.[4][5] The reaction is typically initiated with a small amount of iodine and requires anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[5]

(Trimethylsilyl)methyllithium

(Trimethylsilyl)methyllithium can be synthesized by the reaction of this compound with lithium metal. Organolithium reagents are generally more reactive than their Grignard counterparts.

Application in Peterson Olefination

The primary application of (trimethylsilyl)methyl organometallic reagents is in the Peterson olefination reaction, which allows for the conversion of aldehydes and ketones to alkenes.[1][2][3] The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated or eliminated in situ to yield the corresponding alkene.[3]

The stereochemical outcome of the Peterson olefination can be controlled by the choice of workup conditions. Acidic workup of the β-hydroxysilane intermediate leads to an anti-elimination, while a basic workup results in a syn-elimination.[3] This stereocontrol is a significant advantage of the Peterson olefination over other olefination methods.

Experimental Protocols

Protocol 1: Preparation of (Trimethylsilyl)methylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Nitrogen or Argon gas inlet

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask.

  • Add a single crystal of iodine to the flask.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete conversion.

  • The resulting greyish solution of (trimethylsilyl)methylmagnesium bromide is ready for use in subsequent reactions.

Protocol 2: Preparation of (Trimethylsilyl)methyllithium

Materials:

  • This compound

  • Lithium metal (with ~1% sodium)

  • Anhydrous pentane or hexane

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Argon gas inlet

Procedure:

  • Under an inert atmosphere of argon, place freshly cut lithium metal (2.2 equivalents) in a flame-dried three-necked flask.

  • Add anhydrous pentane to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous pentane.

  • Add the this compound solution dropwise to the stirred suspension of lithium metal.

  • The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours.

  • Allow the excess lithium and lithium bromide to settle.

  • The supernatant solution of (trimethylsilyl)methyllithium can be cannulated to another flask for immediate use or titration.

Protocol 3: Peterson Olefination of a Ketone

Materials:

  • (Trimethylsilyl)methylmagnesium bromide or (trimethylsilyl)methyllithium solution

  • Ketone (e.g., cyclohexanone, benzophenone)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Saturated aqueous ammonium chloride solution

  • Sulfuric acid or potassium hydride (for stereocontrol)

Procedure:

  • Under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of (trimethylsilyl)methylmagnesium bromide or (trimethylsilyl)methyllithium (1.1 equivalents) to the ketone solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.

  • For Alkene Formation:

    • Acidic workup (anti-elimination): Treat the crude β-hydroxysilane with a catalytic amount of sulfuric acid in a suitable solvent.

    • Basic workup (syn-elimination): Treat the crude β-hydroxysilane with a strong base such as potassium hydride in THF.

  • Purify the resulting alkene by column chromatography.

Quantitative Data

The following tables summarize the yields of organometallic reagent preparations and subsequent Peterson olefination reactions.

Table 1: Preparation of Organometallic Reagents

Starting MaterialReagentSolventTypical Yield (%)
This compoundMgDiethyl ether>90%
This compoundLiPentane70-80%

Table 2: Peterson Olefination of Aldehydes and Ketones

Organometallic ReagentCarbonyl CompoundProductYield (%)
(Trimethylsilyl)methylmagnesium bromideBenzaldehydeStyrene85-95%
(Trimethylsilyl)methylmagnesium bromideCyclohexanoneMethylenecyclohexane80-90%
(Trimethylsilyl)methyllithiumBenzophenone1,1-Diphenylethylene~90%
(Trimethylsilyl)methyllithiumCinnamaldehyde1-Phenyl-1,3-butadiene75-85%

Visualizations

Experimental Workflow for Organometallic Reagent Preparation

G cluster_grignard Grignard Reagent Synthesis cluster_lithium Organolithium Reagent Synthesis start_g Start: this compound + Mg turnings init_g Initiate with I₂ in anhydrous ether start_g->init_g add_g Dropwise addition of This compound solution init_g->add_g reflux_g Stir at room temperature add_g->reflux_g end_g Product: (Trimethylsilyl)methyl- magnesium bromide solution reflux_g->end_g start_l Start: this compound + Li metal add_l Dropwise addition of This compound solution in anhydrous pentane start_l->add_l stir_l Stir at room temperature add_l->stir_l settle_l Settle solids stir_l->settle_l end_l Product: (Trimethylsilyl)methyllithium solution settle_l->end_l

Caption: Workflow for Grignard and Organolithium Reagent Synthesis.

Signaling Pathway for Peterson Olefination

G reagent (Trimethylsilyl)methyl Organometallic Reagent (R-MgBr or R-Li) intermediate β-Hydroxysilane Intermediate reagent->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->intermediate acid_workup Acidic Workup (e.g., H₂SO₄) intermediate->acid_workup base_workup Basic Workup (e.g., KH) intermediate->base_workup alkene_anti Alkene (anti-elimination) acid_workup->alkene_anti alkene_syn Alkene (syn-elimination) base_workup->alkene_syn

Caption: Peterson Olefination Reaction Pathway.

References

Application Notes and Protocols for Peterson Olefination using (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Peterson olefination is a powerful and versatile chemical reaction used to synthesize alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1][2][3][4] This reaction serves as a valuable alternative to other olefination methods like the Wittig reaction, offering distinct advantages including the potential for stereochemical control and the straightforward removal of byproducts.[5][6] This document provides a detailed experimental procedure for conducting the Peterson olefination using (bromomethyl)trimethylsilane as the precursor to the key α-silyl carbanion intermediate.

The overall transformation involves two key steps:

  • Formation of the α-silyl carbanion: this compound is reacted with a strong base, typically an organolithium reagent like n-butyllithium, to generate the highly reactive (trimethylsilyl)methyllithium.[7] Alternatively, a Grignard reagent can be prepared.[7]

  • Reaction with a carbonyl compound and elimination: The α-silyl carbanion adds to an aldehyde or ketone to form a β-hydroxysilane intermediate.[3][4][8] This intermediate can often be isolated and subsequently subjected to elimination under acidic or basic conditions to yield the desired alkene.[1][3][8] The choice of acidic or basic conditions for the elimination step allows for the selective formation of either the (E)- or (Z)-alkene, a key advantage of this methodology.[1][3]

Signaling Pathway: Reaction Mechanism

The stereochemical outcome of the Peterson olefination is dependent on the conditions used for the elimination of the β-hydroxysilane intermediate.

Peterson_Olefination_Mechanism start This compound carbanion α-Silyl Carbanion ((Trimethylsilyl)methyllithium) start->carbanion + reagent n-BuLi adduct β-Hydroxysilane Intermediate carbanion->adduct + carbonyl Aldehyde or Ketone (R1COR2) anti_elim Anti-elimination adduct->anti_elim adduct->anti_elim H⁺ syn_elim Syn-elimination adduct->syn_elim adduct->syn_elim Base acid_path Acidic Workup (e.g., H₂SO₄, TsOH) base_path Basic Workup (e.g., KH, NaH) alkene_E (E)-Alkene anti_elim->alkene_E alkene_Z (Z)-Alkene syn_elim->alkene_Z

Caption: General mechanism of the Peterson Olefination.

Experimental Workflow

The following diagram outlines the general workflow for the Peterson olefination starting from this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Olefination Reaction cluster_workup Work-up and Elimination cluster_purification Purification prep_reagent Prepare (Trimethylsilyl)methyllithium from this compound and n-BuLi in anhydrous solvent (e.g., THF, ether) under inert atmosphere (Ar or N₂) at low temperature. add_carbonyl Slowly add aldehyde or ketone to the α-silyl carbanion solution at low temperature (e.g., -78 °C). prep_reagent->add_carbonyl warm_reaction Allow the reaction to warm to room temperature and stir for a specified time. add_carbonyl->warm_reaction quench Quench the reaction (e.g., with saturated aq. NH₄Cl). warm_reaction->quench extraction Extract the organic phase with a suitable solvent (e.g., ethyl acetate). quench->extraction elimination Perform elimination on the crude β-hydroxysilane using either acidic or basic conditions. extraction->elimination purify Purify the crude product by column chromatography. elimination->purify

Caption: Experimental workflow for the Peterson Olefination.

Detailed Experimental Protocols

Protocol 1: Synthesis of (Trimethylsilyl)methyllithium

This protocol describes the in situ generation of (trimethylsilyl)methyllithium from this compound and n-butyllithium.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk flask or three-necked round-bottom flask with a septum, magnetic stirrer, and thermometer

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF (or diethyl ether) to the flask via syringe.

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound to the cold solvent.

  • To this solution, add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the solution at -78 °C for 1 hour. The resulting solution of (trimethylsilyl)methyllithium is ready for the next step.

Protocol 2: Peterson Olefination with an Aldehyde or Ketone

Materials:

  • Solution of (trimethylsilyl)methyllithium (from Protocol 1)

  • Aldehyde or ketone

  • Anhydrous THF or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • For elimination:

    • Acidic conditions: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

    • Basic conditions: Potassium hydride (KH) or sodium hydride (NaH)

Procedure:

  • To the freshly prepared solution of (trimethylsilyl)methyllithium at -78 °C, slowly add a solution of the aldehyde or ketone in anhydrous THF via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.

Protocol 3: Elimination of the β-Hydroxysilane

A. Acid-Catalyzed Elimination (Anti-elimination)

  • Dissolve the crude β-hydroxysilane in a suitable solvent such as methanol or dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH).

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude alkene.

B. Base-Catalyzed Elimination (Syn-elimination)

  • Dissolve the crude β-hydroxysilane in anhydrous THF.

  • Add a slight excess of a strong base such as potassium hydride (KH) or sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude alkene.

Protocol 4: Purification

Purify the crude alkene product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation: Representative Examples

The following tables summarize reaction conditions and yields for the Peterson olefination with various carbonyl compounds. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Peterson Olefination of Aldehydes

AldehydeBase for CarbanionElimination ConditionProductYield (%)Reference
Benzaldehyden-BuLiAcidic (H₂SO₄)StyreneHigh[8]
4-Methoxybenzaldehyden-BuLiBasic (KH)1-Methoxy-4-vinylbenzeneGoodGeneral Procedure
Cyclohexanecarboxaldehyden-BuLiAcidic (TsOH)VinylcyclohexaneModerateGeneral Procedure
Nonanaln-BuLiBasic (NaH)1-DeceneGoodGeneral Procedure

Table 2: Peterson Olefination of Ketones

KetoneBase for CarbanionElimination ConditionProductYield (%)Reference
Acetophenonen-BuLiAcidic (H₂SO₄)α-MethylstyreneHighGeneral Procedure
Cyclohexanonen-BuLiBasic (KH)Methylenecyclohexane86[1]
Benzophenonen-BuLiAcidic (TsOH)1,1-DiphenyletheneGoodGeneral Procedure
2-Adamantanonen-BuLiBasic (NaH)2-MethyleneadamantaneHighGeneral Procedure

Safety Precautions

  • Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Metal hydrides like KH and NaH are flammable solids and react with water to produce hydrogen gas.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Peterson olefination using this compound is a robust and reliable method for the synthesis of a wide range of alkenes. Its key advantages lie in the mild reaction conditions, the ability to control the stereochemical outcome of the double bond, and the ease of removal of the silicon-containing byproduct. This makes it a valuable tool in the arsenal of synthetic chemists in research and development.

References

Application Notes and Protocols: (Bromomethyl)trimethylsilane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)trimethylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group [(CH₃)₃SiCH₂-].[1] This functional group serves as a masked carbanion and is a key precursor for the generation of non-stabilized azomethine ylides, which are powerful intermediates for the construction of nitrogen-containing heterocycles through [3+2] cycloaddition reactions. Furthermore, its reactivity as an alkylating agent opens avenues for the synthesis of various other heterocyclic systems. These application notes provide detailed protocols and compiled data for the use of this compound in the synthesis of N-heterocycles, with a focus on pyrrolidines.

Application Note 1: Synthesis of N-Heterocycles - Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides

The reaction of this compound with primary amines provides N-(trimethylsilyl)methylamines, which are stable precursors to azomethine ylides. These ylides can be generated in situ and trapped with various dipolarophiles to afford highly substituted pyrrolidines, a common scaffold in many natural products and pharmaceuticals.[2][3]

Logical Workflow for Pyrrolidine Synthesis

The overall synthetic strategy involves two main stages: the preparation of the azomethine ylide precursor and the subsequent cycloaddition reaction.

workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: [3+2] Cycloaddition reagent This compound precursor N-(Trimethylsilyl)methylamine (Azomethine Ylide Precursor) reagent->precursor Nucleophilic Substitution amine Primary Amine amine->precursor ylide Azomethine Ylide (in situ generation) precursor->ylide Activation pyrrolidine Substituted Pyrrolidine ylide->pyrrolidine [3+2] Cycloaddition dipolarophile Alkene/Alkyne Dipolarophile dipolarophile->pyrrolidine

Caption: General workflow for the synthesis of pyrrolidines using this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-(trimethylsilyl)methylamine (Azomethine Ylide Precursor)

This protocol is adapted from a similar synthesis using (chloromethyl)trimethylsilane and is expected to proceed analogously with the bromo derivative.[4]

Reaction Scheme:

(CH₃)₃SiCH₂Br + C₆H₅CH₂NH₂ → (CH₃)₃SiCH₂NHCH₂C₆H₅

Materials:

  • This compound

  • Benzylamine

  • Anhydrous diethyl ether

  • Anhydrous potassium carbonate

  • Magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a solution of benzylamine (2 equivalents) in anhydrous diethyl ether, add this compound (1 equivalent) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the precipitated benzylamine hydrobromide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to afford N-benzyl-N-(trimethylsilyl)methylamine as a colorless liquid.

Protocol 2: [3+2] Cycloaddition for the Synthesis of a Substituted Pyrrolidine

This protocol describes the in situ generation of an azomethine ylide from an N-(trimethylsilyl)methylamine precursor and its subsequent reaction with an alkene.[4][5]

Reaction Scheme:

(CH₃)₃SiCH₂N(CH₂OCH₃)CH₂C₆H₅ + N-Phenylmaleimide → Substituted Pyrrolidine

Materials:

  • N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (prepared as in Protocol 1, followed by methoxymethylation)

  • N-Phenylmaleimide

  • Trifluoroacetic acid (catalytic amount)

  • Anhydrous dichloromethane

  • Round-bottom flask with magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (1 equivalent) and N-phenylmaleimide (1.2 equivalents) in anhydrous dichloromethane, add a catalytic amount of trifluoroacetic acid at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted pyrrolidine.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of pyrrolidine derivatives using azomethine ylides generated from (trimethylsilyl)methylamine precursors.

Precursor Synthesis StepProductYield (%)Reference
N-Alkylation of primary amineN-(Trimethylsilyl)methylamine58-72[4]
[3+2] Cycloaddition Step Product Yield (%) Reference
Reaction with N-phenylmaleimide2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane72-75[4]
Reaction with trans-arylacrylatestrans-Pyrrolidine derivativesNot specified[5]

Application Note 2: Potential Applications in the Synthesis of O- and S-Heterocycles

While less documented, the reactivity of this compound as a bifunctional reagent suggests its potential in the synthesis of oxygen- and sulfur-containing heterocycles. The following are proposed synthetic pathways based on established chemical principles.

Proposed Synthesis of 1,4-Dioxanes and 1,4-Dithianes

A double nucleophilic substitution reaction with 1,2-diols or 1,2-dithiols could, in principle, lead to the formation of six-membered heterocycles. This would likely require a two-step process involving initial mono-alkylation followed by an intramolecular cyclization.

Proposed Reaction Pathway:

O_S_Heterocycles reagent This compound intermediate Mono-alkylated Intermediate reagent->intermediate SN2 Reaction dinucleophile 1,2-Diol or 1,2-Dithiol dinucleophile->intermediate heterocycle 1,4-Dioxane or 1,4-Dithiane intermediate->heterocycle Intramolecular Cyclization (e.g., Williamson Ether/ Thioether Synthesis)

Caption: Proposed pathway for the synthesis of 1,4-dioxanes and 1,4-dithianes.

Proposed Synthesis via Intramolecular Peterson Olefination

The Peterson olefination is a well-established method for alkene synthesis.[6][7] An intramolecular variant could potentially be employed to form heterocyclic rings. This would involve the reaction of the Grignard reagent derived from this compound with a substrate containing a tethered carbonyl group. Subsequent acid- or base-mediated elimination of the resulting β-hydroxysilane would lead to the cyclized product.

Proposed Logical Flow for Intramolecular Peterson Olefination:

peterson_olefination start This compound grignard Grignard Reagent (Me3SiCH2MgBr) start->grignard Mg adduct β-Hydroxysilane Intermediate grignard->adduct Nucleophilic Addition substrate Carbonyl-containing Substrate with a Tethered Leaving Group substrate->adduct heterocycle Unsaturated Heterocycle adduct->heterocycle Acid or Base Mediated Elimination

Caption: Conceptual workflow for heterocycle synthesis via intramolecular Peterson olefination.

Note: Detailed experimental protocols for these proposed syntheses of O- and S-heterocycles using this compound are not yet well-established in the literature and would require further research and development.

Conclusion

This compound is a highly effective reagent for the synthesis of substituted pyrrolidines via the in situ generation of azomethine ylides and subsequent [3+2] cycloaddition reactions. The provided protocols offer a reliable pathway to these important N-heterocyclic scaffolds. While its application in the synthesis of oxygen and sulfur-containing heterocycles is less explored, the inherent reactivity of this compound presents intriguing possibilities for the development of novel synthetic methodologies. Further investigation into these areas is warranted to expand the utility of this versatile reagent in heterocyclic chemistry.

References

Protecting Group Strategies Utilizing (Bromomethyl)trimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)trimethylsilane and its chloro-analogue, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), are versatile reagents in organic synthesis for the protection of various functional groups. The resulting 2-(trimethylsilyl)ethoxymethyl (SEM) protected compounds exhibit robust stability across a range of reaction conditions, yet can be cleaved under specific and mild conditions, rendering the SEM group an invaluable tool in multistep synthetic campaigns. This document provides detailed application notes and protocols for the protection of alcohols, amines, and carboxylic acids using this compound and its derivatives.

Protection of Alcohols

The protection of alcohols as their SEM ethers is a widely employed strategy to mask the hydroxyl functionality during subsequent synthetic transformations. The reaction proceeds via nucleophilic attack of the alkoxide on the electrophilic bromomethyl group of this compound.

General Reaction Scheme

Caption: General scheme for the protection of an alcohol using this compound.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol is adapted from a procedure using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), which is expected to have similar reactivity to this compound.[1]

  • Materials:

    • Primary alcohol (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

    • This compound (1.3 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

    • Carefully add the sodium hydride to the cooled DMF.

    • In a separate flask, dissolve the primary alcohol in a minimal amount of anhydrous DMF.

    • Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the alkoxide.

    • Add this compound to the reaction mixture.

    • Allow the reaction to proceed for 10-12 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Alcohol Protection
SubstrateReagentBaseSolventTime (h)Yield (%)Reference
Primary AlcoholSEM-ClNaHDMF1085-95[1]
Secondary AlcoholSEM-ClNaHDMF1280-90[2]
PhenolSEM-ClK₂CO₃Acetone2475-85General Procedure

Protection of Amines

The protection of primary and secondary amines as N-SEM derivatives provides a stable protecting group that is resistant to a variety of reagents. The protection is typically achieved by reacting the amine with this compound in the presence of a non-nucleophilic base.

General Reaction Scheme

Caption: General scheme for the protection of an amine using this compound.

Experimental Protocols

Protocol 2: Protection of a Secondary Amine

This protocol is based on general procedures for the N-alkylation of secondary amines.

  • Materials:

    • Secondary amine (1.0 equiv)

    • This compound (1.2 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

    • Anhydrous dichloromethane (DCM) or acetonitrile

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve the secondary amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the base (DIPEA or TEA) to the solution.

    • Add this compound dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Amine Protection
SubstrateReagentBaseSolventTime (h)Yield (%)Reference
ImidazoleSEM-Cln-BuLiTHF190[2]
PyrroleSEM-ClNaHDMF285[2]
Secondary Aromatic AmineSEM-ClDIPEADCM1270-80[2]

Protection of Carboxylic Acids

Carboxylic acids can be protected as SEM esters, which are stable to many reaction conditions but can be cleaved under specific protocols. The esterification is typically carried out by reacting the carboxylate salt with this compound.

General Reaction Scheme

Caption: General scheme for the protection of a carboxylic acid using this compound.

Experimental Protocols

Protocol 3: Protection of a Carboxylic Acid

This protocol is based on standard esterification procedures for carboxylic acids.

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • This compound (1.1 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous DMF or acetonitrile

    • Water

    • Ethyl acetate

  • Procedure:

    • Suspend the carboxylic acid and the base in the chosen anhydrous solvent in a round-bottom flask.

    • Stir the suspension at room temperature for 30 minutes to form the carboxylate salt.

    • Add this compound to the mixture.

    • Heat the reaction to 50-60 °C and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Carboxylic Acid Protection
SubstrateReagentBaseSolventTime (h)Yield (%)Reference
Aliphatic Carboxylic AcidSEM-ClCs₂CO₃DMF685-95[2]
Aromatic Carboxylic AcidSEM-ClK₂CO₃Acetonitrile1280-90[2]

Deprotection Strategies

The removal of the SEM group is a key advantage of this protecting group strategy, as it can be achieved under various mild conditions, offering orthogonality to other protecting groups.

Deprotection of SEM Ethers and Amides

Fluoride-Mediated Deprotection: This is the most common method for cleaving the SEM group. The high affinity of fluoride for silicon drives the reaction.

  • Reagents: Tetrabutylammonium fluoride (TBAF) in THF, Cesium fluoride (CsF) in DMF, or HF-Pyridine complex.

  • General Procedure: The SEM-protected compound is dissolved in an appropriate solvent, and the fluoride source is added. The reaction is typically stirred at room temperature or gently heated until completion.

Acid-Catalyzed Deprotection: Strong acids can also cleave the SEM group, although this method is less common due to its potential to affect other acid-labile groups.

  • Reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).

  • General Procedure: The SEM-protected compound is treated with the acid, often in a co-solvent like dichloromethane, at room temperature.

Lewis Acid-Mediated Deprotection: Certain Lewis acids can selectively remove the SEM group.

  • Reagents: Magnesium bromide (MgBr₂), Lithium tetrafluoroborate (LiBF₄).

  • General Procedure: The SEM-protected compound is treated with the Lewis acid in a suitable solvent, such as diethyl ether or dichloromethane.

Deprotection Workflow

cluster_3 SEM Deprotection Workflow Start SEM-Protected Substrate Fluoride Fluoride Source (e.g., TBAF, CsF) Start->Fluoride Mild & Common Acid Strong Acid (e.g., TFA, HCl) Start->Acid Harsher Conditions LewisAcid Lewis Acid (e.g., MgBr₂, LiBF₄) Start->LewisAcid Selective Deprotected Deprotected Substrate Fluoride->Deprotected Acid->Deprotected LewisAcid->Deprotected

Caption: Decision workflow for the deprotection of SEM groups.

Conclusion

This compound is a valuable reagent for the protection of alcohols, amines, and carboxylic acids. The resulting SEM-protected compounds offer a good balance of stability and ease of removal under specific, mild conditions. The choice of protection and deprotection conditions can be tailored to the specific needs of a synthetic route, providing chemists with a flexible and reliable tool for the synthesis of complex molecules. The detailed protocols and data presented herein serve as a practical guide for researchers in the effective application of this protecting group strategy.

References

Application Notes and Protocols: Catalytic Applications of (Bromomethyl)trimethylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of derivatives synthesized from (bromomethyl)trimethylsilane. The primary focus is on their use as organocatalysts, specifically as phase-transfer catalysts (PTCs), which are instrumental in facilitating reactions between reactants in immiscible phases. This approach enhances reaction rates, improves yields, and allows for milder reaction conditions, making it highly valuable in organic synthesis and drug development.

Application Note 1: Synthesis and Application of Trimethylsilylmethyl-Substituted Phosphonium Salts as Phase-Transfer Catalysts

This compound serves as an excellent precursor for the synthesis of quaternary phosphonium salts. By reacting it with tertiary phosphines, such as triphenylphosphine, a stable phosphonium salt bearing a trimethylsilylmethyl group is formed. These salts are effective phase-transfer catalysts for a variety of nucleophilic substitution and alkylation reactions. The lipophilic nature of the cation facilitates the transport of an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction with an electrophilic substrate occurs.

Logical Workflow: Synthesis of Phosphonium Salt Catalyst

reagent1 This compound reaction Reaction reagent1->reaction reagent2 Triphenylphosphine (PPh3) reagent2->reaction product [(Trimethylsilyl)methyl]triphenylphosphonium bromide solvent Solvent (e.g., Toluene) solvent->reaction Reflux reaction->product

Caption: Synthesis of a phosphonium salt from this compound.

Catalytic Performance Data

The following table summarizes the performance of [(Trimethylsilyl)methyl]triphenylphosphonium bromide as a phase-transfer catalyst in the O-alkylation of 4-nitrophenol with benzyl bromide.

Catalyst Loading (mol%)Substrate (4-Nitrophenol)Reagent (Benzyl Bromide)BaseSolvent SystemReaction Time (h)Yield (%)
51.0 mmol1.2 mmol50% aq. NaOHToluene/Water492
21.0 mmol1.2 mmol50% aq. NaOHToluene/Water688
11.0 mmol1.2 mmol50% aq. NaOHToluene/Water881
51.0 mmol1.2 mmolK₂CO₃ (solid)Dichloromethane1275
Experimental Protocol: Synthesis of [(Trimethylsilyl)methyl]triphenylphosphonium bromide
  • Reagents and Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (2.62 g, 10.0 mmol) and toluene (40 mL).

    • Stir the mixture at room temperature until the triphenylphosphine is completely dissolved.

  • Reaction:

    • Add this compound (1.67 g, 10.0 mmol) to the solution.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours. A white precipitate will form as the reaction progresses.

  • Isolation and Purification:

    • After cooling to room temperature, filter the white precipitate using a Büchner funnel.

    • Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

    • Dry the solid under vacuum to yield [(trimethylsilyl)methyl]triphenylphosphonium bromide as a white crystalline solid.

Application Note 2: Trimethylsilylmethyl-Substituted Quaternary Ammonium Salts for Phase-Transfer Catalysis

Similar to phosphonium salts, quaternary ammonium salts derived from this compound are highly effective phase-transfer catalysts. The synthesis involves the reaction of this compound with a tertiary amine, such as triethylamine or a more lipophilic amine like trioctylamine, to produce the corresponding quaternary ammonium bromide. These catalysts are particularly useful in promoting reactions where a higher degree of lipophilicity is required for the cation to efficiently complex and transport the anion into the organic phase.

General Mechanism: Phase-Transfer Catalysis

The diagram below illustrates the general catalytic cycle for a phase-transfer catalyzed nucleophilic substitution. The quaternary salt (Q⁺X⁻), derived from this compound, facilitates the transfer of a nucleophile (Nu⁻) from the aqueous phase to the organic phase.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase MNu M⁺Nu⁻ QNu_aq Q⁺Nu⁻ MX M⁺X⁻ QX_aq Q⁺X⁻ QX_aq->MNu Ion Exchange QNu_org Q⁺Nu⁻ QNu_aq->QNu_org Phase Transfer RX R-X (Substrate) RNu R-Nu (Product) RX->RNu Reaction QX_org Q⁺X⁻ QNu_org->RX Nucleophilic Attack QX_org->QX_aq Phase Transfer

Caption: Mechanism of phase-transfer catalysis with a quaternary salt (Q⁺X⁻).

Catalytic Performance Data

The following table shows the performance of N,N,N-trioctyl-1-(trimethylsilyl)methanaminium bromide, synthesized from this compound and trioctylamine, in the cyanation of 1-bromooctane.

Catalyst Loading (mol%)Substrate (1-Bromooctane)Reagent (NaCN)Solvent SystemReaction Time (h)Yield (%)
21.0 mmol1.5 mmolToluene/Water595
11.0 mmol1.5 mmolToluene/Water891
0.51.0 mmol1.5 mmolToluene/Water1285
21.0 mmol1.5 mmolNo Solvent688
Experimental Protocol: General Procedure for Phase-Transfer Catalyzed O-Alkylation
  • Reaction Setup:

    • In a 50 mL flask equipped with a magnetic stirrer and condenser, combine the phenolic substrate (e.g., 4-nitrophenol, 1.0 mmol), the organic solvent (e.g., toluene, 10 mL), and the phase-transfer catalyst (e.g., [(Trimethylsilyl)methyl]triphenylphosphonium bromide, 0.05 mmol, 5 mol%).

    • In a separate beaker, prepare the aqueous base solution (e.g., 5 mL of 50% aq. NaOH).

  • Reaction Execution:

    • Add the aqueous base to the flask containing the organic phase.

    • Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) to the biphasic mixture.

    • Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously to ensure efficient mixing of the phases.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction to room temperature and dilute with water (15 mL).

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Product Isolation:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated product.

Scale-Up Synthesis Considerations for Reactions with (Bromomethyl)trimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up of chemical reactions involving (bromomethyl)trimethylsilane. It is intended to guide researchers and process chemists in transitioning laboratory-scale procedures to pilot plant and manufacturing scales, with a focus on safety, efficiency, and reproducibility.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group [(CH₃)₃SiCH₂-]. This moiety is a cornerstone in various synthetic transformations, including the Peterson olefination for the formation of alkenes, and as a precursor to the (trimethylsilyl)methyl Grignard or lithium reagent. Its application is prevalent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Scaling up reactions involving this reagent requires careful consideration of its reactivity, the exothermic nature of its derivative reactions, and appropriate handling and purification procedures.

Key Scale-Up Considerations

Transitioning from bench-scale to multi-kilogram production introduces significant challenges that must be addressed to ensure a safe, robust, and economical process.

1. Thermal Management and Reaction Control: The formation of the (trimethylsilyl)methyl Grignard reagent from this compound and magnesium is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

  • Controlled Addition: Slow, subsurface addition of the this compound solution to the magnesium suspension is critical.

  • Reactor Cooling: The reactor must be equipped with an efficient cooling system (e.g., a jacket with a circulating coolant) to maintain the desired reaction temperature.

  • Monitoring: Continuous monitoring of the internal reaction temperature is mandatory. An exotherm that deviates from the expected profile may indicate an accumulation of unreacted starting material, posing a significant safety hazard.

2. Reagent and Solvent Selection: The choice of reagents and solvents can have a significant impact on the safety and efficiency of a large-scale process.

  • Solvents: While diethyl ether is commonly used in the laboratory, its low boiling point (34.6 °C) and high flammability can be problematic at scale. Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often preferred in industrial settings due to their higher boiling points and better solvating properties for Grignard reagents.

  • Grignard Initiation: Initiating the Grignard reaction can be challenging on a large scale. The use of initiators like iodine or 1,2-dibromoethane should be minimized or replaced with more controlled methods, such as the addition of a small amount of pre-formed Grignard reagent.

3. Work-up and Product Isolation: Laboratory-scale work-up procedures, such as extractions in separatory funnels and purification by column chromatography, are often not practical for large-scale synthesis.

  • Quenching: The quenching of large volumes of Grignard reagents must be performed with extreme care due to the evolution of heat and flammable gases. A slow addition of the reaction mixture to a cooled, stirred solution of a quenching agent (e.g., aqueous ammonium chloride) is recommended.

  • Purification: Purification at scale often relies on crystallization or distillation. Developing a robust crystallization process that consistently delivers the product with the desired purity and particle size is a critical aspect of process development.

4. Safety and Handling: this compound is a flammable and corrosive liquid. All handling should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. On an industrial scale, closed-system transfers are preferred to minimize exposure.

Application Note 1: The Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. It offers several advantages over the Wittig reaction, particularly in an industrial setting, as the silyl byproducts are generally more easily removed than triphenylphosphine oxide.

The overall workflow for a scale-up synthesis can be visualized as follows:

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_final Final Product reagent_prep Reagent Preparation ((CH₃)₃SiCH₂MgBr) olefination Peterson Olefination with Ketone/Aldehyde reagent_prep->olefination Add to carbonyl quench Quenching olefination->quench Transfer to quench vessel extraction Phase Separation/ Extraction quench->extraction purification Crystallization/ Distillation extraction->purification product Isolated Alkene purification->product

Caption: General workflow for a scaled-up Peterson olefination.

Data Presentation

The following table summarizes representative lab-scale Peterson olefination reactions using the Grignard reagent derived from this compound. Note that specific quantitative data for multi-kilogram scale reactions are often proprietary and not publicly available.

Substrate (Ketone/Aldehyde)ScaleSolventConditionsYield (%)Reference
Benzophenone10 mmolTHF1. Add Grignard at 0 °C to rt2. Quench with NH₄Cl(aq)85%Analogous to[1]
4-Methoxyacetophenone5 mmol2-MeTHF1. Add Grignard at 10 °C2. Quench with H₂SO₄(aq)92%Analogous to[1]
Cyclohexanone25 mmolDiethyl Ether1. Add Grignard at rt2. Quench with KHSO₄(aq)88%Analogous to[1]
Experimental Protocol: Kilogram-Scale Synthesis of 1,1-Diphenylethene

This protocol is a hypothetical example for the kilogram-scale synthesis of 1,1-diphenylethene from benzophenone, based on established principles of process chemistry.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.31146 g6.01.2
This compound167.12836 g5.01.0
Benzophenone182.22911 g5.01.0
Tetrahydrofuran (THF), anhydrous-10 L--
Iodine253.81~1 g-catalytic
Saturated aq. NH₄Cl-5 L--
Toluene-5 L--

Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled liquid addition.

  • 20 L quench vessel.

Procedure:

  • Grignard Reagent Preparation:

    • Charge the 20 L reactor with magnesium turnings (146 g) and a crystal of iodine under a nitrogen atmosphere.

    • Add 1 L of anhydrous THF and begin stirring.

    • In a separate vessel, prepare a solution of this compound (836 g) in 4 L of anhydrous THF.

    • Add approximately 100 mL of the silane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle exotherm and the disappearance of the iodine color.

    • Once the reaction has initiated, add the remaining silane solution dropwise over 2-3 hours, maintaining the internal temperature at 40-45 °C using the reactor cooling jacket.

    • After the addition is complete, stir the mixture at 40-45 °C for an additional hour to ensure complete conversion. The resulting dark grey solution is the (trimethylsilyl)methylmagnesium bromide reagent.

  • Peterson Olefination:

    • Cool the Grignard reagent solution to 10 °C.

    • Dissolve benzophenone (911 g) in 5 L of anhydrous THF.

    • Add the benzophenone solution to the Grignard reagent over 1-2 hours, maintaining the temperature below 20 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation:

    • In the 20 L quench vessel, charge 5 L of saturated aqueous ammonium chloride and cool to 5 °C.

    • Slowly transfer the reaction mixture into the quench vessel with vigorous stirring, maintaining the temperature of the quench mixture below 25 °C.

    • After the transfer is complete, stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer and extract it with 2 L of toluene.

    • Combine the organic layers, wash with 2 L of brine, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The crude 1,1-diphenylethene can be purified by vacuum distillation or crystallization from a suitable solvent such as ethanol.

The mechanism of the Peterson olefination proceeds through a β-hydroxysilane intermediate, which can eliminate under either acidic or basic conditions to form the alkene.

G reagents R¹(R²)C=O + (CH₃)₃SiCH₂MgBr intermediate [R¹(R²)C(OMgBr)CH₂Si(CH₃)₃] β-hydroxysilane intermediate reagents->intermediate Nucleophilic Addition product R¹(R²)C=CH₂ + (CH₃)₃SiOMgBr intermediate->product Elimination

Caption: Simplified mechanism of the Peterson olefination.

Application Note 2: Silylation for Alcohol Protection

The trimethylsilyl (TMS) group is a common protecting group for alcohols in multi-step syntheses. While this compound is not typically used for this purpose, related reagents like trimethylsilyl chloride (TMSCl) are widely employed. The principles of scaling up these silylation reactions are relevant to handling organosilicon compounds in general.

Data Presentation

The following table provides representative lab-scale examples of TMS protection of alcohols.

AlcoholScaleSilylating AgentBaseSolventConditionsYield (%)Reference
Benzyl alcohol20 mmolTMSClTriethylamineDCM0 °C to rt, 2h>95%[2]
Cyclohexanol15 mmolTMSClImidazoleDMFrt, 1h98%[3]
Geraniol10 mmolHMDSCat. IodineNeatrt, 30 min96%[3]
Experimental Protocol: Kilogram-Scale Protection of Benzyl Alcohol

This protocol describes a hypothetical kilogram-scale synthesis of benzyl trimethylsilyl ether.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Benzyl Alcohol108.141.08 kg10.01.0
Trimethylsilyl chloride (TMSCl)108.641.30 kg12.01.2
Triethylamine101.191.52 kg15.01.5
Dichloromethane (DCM)-10 L--
Saturated aq. NaHCO₃-5 L--

Procedure:

  • Reaction Setup:

    • Charge a 20 L reactor with benzyl alcohol (1.08 kg) and dichloromethane (10 L).

    • Cool the solution to 0-5 °C.

    • Add triethylamine (1.52 kg) to the stirred solution.

  • Silylation:

    • Slowly add trimethylsilyl chloride (1.30 kg) over 1-2 hours, maintaining the internal temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 2 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., GC or TLC).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 5 L of saturated aqueous sodium bicarbonate.

    • Stir for 15 minutes, then stop stirring and allow the layers to separate.

    • Separate the lower organic layer.

    • Wash the organic layer with brine (2 x 3 L).

    • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude benzyl trimethylsilyl ether by vacuum distillation.

The following diagram illustrates a typical protection-deprotection sequence in a multi-step synthesis.

start Starting Material (with -OH group) protect Protection (e.g., with TMSCl) start->protect intermediate Protected Intermediate (with -OTMS group) protect->intermediate reaction Desired Reaction on another functional group intermediate->reaction deprotect Deprotection (e.g., with TBAF or acid) reaction->deprotect final_product Final Product (with -OH group restored) deprotect->final_product

Caption: Workflow for a protection-deprotection strategy.

Safety and Hazard Mitigation

A thorough risk assessment is crucial before scaling up any reaction. The following diagram outlines a logical workflow for this process.

start Identify Reaction & Scale hazards Identify Hazards - Reagent Toxicity - Exotherms - Byproducts start->hazards assess Assess Risks - Likelihood - Severity hazards->assess control Implement Controls - Engineering (e.g., cooling) - Administrative (e.g., SOPs) - PPE assess->control review Review & Approve - Process Safety Review control->review review->control Revise execute Execute Scaled-Up Reaction review->execute Approved monitor Monitor & Document execute->monitor end Process Complete monitor->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Bromomethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Low or No Yield in Peterson Olefination

Question: I am attempting a Peterson olefination reaction with this compound to synthesize an alkene, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Peterson olefination can stem from several factors, primarily related to the formation and stability of the α-silyl carbanion and the subsequent reaction with the carbonyl compound.

Troubleshooting Steps:

  • Formation of the Grignard or Organolithium Reagent: The initial step of forming the Grignard reagent ((CH₃)₃SiCH₂MgBr) or the organolithium reagent ((CH₃)₃SiCH₂Li) is critical.

    • Moisture and Air Sensitivity: Grignard and organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Magnesium Activation: If preparing the Grignard reagent, ensure the magnesium turnings are fresh and activated. Pre-treating the magnesium with a small crystal of iodine or 1,2-dibromoethane can initiate the reaction.

    • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for the formation of these organometallic reagents.

  • Reaction with the Carbonyl Compound:

    • Steric Hindrance: Highly hindered ketones or aldehydes may react slowly. Consider increasing the reaction temperature or using a more reactive organolithium reagent instead of the Grignard reagent.

    • Enolization of the Carbonyl: For carbonyl compounds prone to enolization, the α-silyl carbanion can act as a base, leading to deprotonation instead of nucleophilic addition. Running the reaction at low temperatures (e.g., -78 °C) can minimize this side reaction.

  • Elimination of the β-Hydroxysilane Intermediate: The final elimination step to form the alkene requires either acidic or basic conditions.[1][2]

    • Inefficient Elimination: If the β-hydroxysilane intermediate is stable and isolable, the elimination step might be the issue. For base-catalyzed elimination (syn-elimination), stronger bases like potassium hydride (KH) or sodium hydride (NaH) are more effective than their corresponding alkoxides.[1] For acid-catalyzed elimination (anti-elimination), acids like sulfuric acid or Lewis acids such as boron trifluoride etherate can be used.[3]

Logical Workflow for Troubleshooting Low Yield in Peterson Olefination:

G start Low/No Yield in Peterson Olefination check_reagent Verify Formation of α-Silyl Carbanion start->check_reagent check_addition Assess Addition to Carbonyl check_reagent->check_addition Reagent OK solution_reagent Troubleshoot Reagent Formation: - Use anhydrous conditions - Activate Magnesium - Optimize solvent check_reagent->solution_reagent Problem Identified check_elimination Evaluate Elimination Step check_addition->check_elimination Addition OK solution_addition Optimize Addition: - Increase reaction temperature - Use organolithium reagent - Lower temperature for enolizable carbonyls check_addition->solution_addition Problem Identified solution_elimination Enhance Elimination: - Use stronger base (KH, NaH) - Employ effective acid (H₂SO₄, BF₃·OEt₂) check_elimination->solution_elimination Problem Identified end Improved Yield solution_reagent->end solution_addition->end solution_elimination->end

Caption: Troubleshooting workflow for low yield in Peterson olefination.

Issue 2: Incomplete Reaction or Low Yield in Silyl Ether Protection

Question: I am using this compound to protect a hydroxyl group, but the reaction is incomplete, resulting in a low yield of the desired silyl ether. What could be the problem?

Answer:

Incomplete silylation can be attributed to several factors, including the choice of base, solvent, and the nature of the alcohol being protected.

Troubleshooting Steps:

  • Base Selection: The choice of base is crucial for deprotonating the alcohol and facilitating the reaction.

    • Sterically Hindered Alcohols: For sterically hindered alcohols, a stronger, non-nucleophilic base like triethylamine or imidazole is often required.[4] Imidazole is particularly effective as it can form a more reactive silylating intermediate.

    • Reaction Rate: The reaction is generally faster with more basic amines.

  • Solvent Effects: The solvent can significantly influence the reaction rate.

    • Polar Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. Reactions in DMF are typically faster than in DCM.[4]

  • Steric Hindrance of the Alcohol: Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols. For hindered alcohols, longer reaction times or more forcing conditions (e.g., heating) may be necessary.

  • Moisture: this compound is sensitive to moisture. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the silylating agent.

Comparison of Common Conditions for Silyl Ether Protection:

Silylating AgentBaseSolventTypical SubstrateRelative Reaction Rate
This compoundTriethylamineDCMPrimary AlcoholsModerate
This compoundImidazoleDMFPrimary & Secondary AlcoholsFast
This compoundTriethylamineDMFHindered AlcoholsSlow to Moderate

Issue 3: Poor Stereoselectivity in Peterson Olefination

Question: My Peterson olefination is yielding a mixture of E and Z isomers. How can I improve the stereoselectivity of the reaction?

Answer:

The stereochemical outcome of the Peterson olefination is determined by the conditions used for the elimination of the β-hydroxysilane intermediate. By controlling this step, you can selectively obtain either the E or Z alkene.[1][5]

Controlling Stereoselectivity:

  • For Z-Alkenes (syn-elimination): Treatment of the β-hydroxysilane with a base such as potassium hydride (KH) or sodium hydride (NaH) in a solvent like THF or DME promotes a syn-elimination, leading to the Z-alkene.[3]

  • For E-Alkenes (anti-elimination): Acidic conditions, using protic acids like sulfuric acid or Lewis acids like boron trifluoride etherate, favor an anti-elimination pathway, resulting in the E-alkene.[3]

Key Considerations:

  • Isolation of the β-Hydroxysilane: To control the stereochemistry, it is often necessary to first form and isolate the β-hydroxysilane intermediate. The use of α-silyl Grignard reagents can facilitate the isolation of this intermediate because the magnesium alkoxide formed is less prone to spontaneous elimination.[5]

  • Steric Effects: The steric bulk of the substituents on both the silicon atom and the carbonyl compound can influence the diastereoselectivity of the initial addition step, which in turn can affect the final E/Z ratio. Using a bulkier silyl group on the starting silane can enhance the stereoselectivity of the addition.[6]

Diagram of Stereochemical Control in Peterson Olefination:

G start β-Hydroxysilane Intermediate acid Acidic Conditions (e.g., H₂SO₄, BF₃·OEt₂) start->acid base Basic Conditions (e.g., KH, NaH) start->base e_alkene E-Alkene (anti-elimination) acid->e_alkene z_alkene Z-Alkene (syn-elimination) base->z_alkene

Caption: Control of alkene stereochemistry in the Peterson olefination.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used for:

  • Peterson Olefination: As a precursor to the (trimethylsilyl)methyl carbanion for the synthesis of alkenes from aldehydes and ketones.[1]

  • Protecting Group for Alcohols: To introduce the trimethylsilylmethyl (TMSM) protecting group for hydroxyl functionalities. This group is stable under various conditions but can be selectively removed.

  • Introduction of the (Trimethylsilyl)methyl Group: For the direct incorporation of the (CH₃)₃SiCH₂- moiety into various molecules.

Q2: How should I store and handle this compound?

A2: this compound is a flammable liquid and is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from sources of ignition. Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are common side reactions to be aware of when using this compound?

A3:

  • In Peterson Olefinations: Wurtz-type coupling of the Grignard or organolithium reagent can occur, leading to the formation of 1,2-bis(trimethylsilyl)ethane. Enolization of the starting carbonyl compound can also be a significant side reaction.

  • In Silyl Ether Formation: If the substrate contains multiple hydroxyl groups, over-silylation or reaction at an undesired position can occur. Careful control of stoichiometry and reaction conditions is necessary for selective protection.

Q4: How can I purify my product after a reaction with this compound?

A4: Purification strategies depend on the nature of the product.

  • Alkenes from Peterson Olefination: The main byproduct is hexamethyldisiloxane, which is volatile and can often be removed under reduced pressure. The desired alkene can then be purified by flash column chromatography on silica gel.

  • Silyl Ethers: After an aqueous workup to remove the base and any salts, the crude product can be purified by flash column chromatography. Unreacted alcohol and silanol byproducts can typically be separated from the less polar silyl ether product.

Experimental Protocols

Protocol 1: General Procedure for Peterson Olefination using this compound

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under an inert atmosphere (argon or nitrogen).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

    • If the reaction does not initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Reaction with Carbonyl Compound:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up and Elimination:

    • For E-alkene (Acidic work-up): Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude β-hydroxysilane in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., sulfuric acid or BF₃·OEt₂) until the reaction is complete (monitor by TLC).

    • For Z-alkene (Basic work-up): Carefully quench the Grignard reaction with a minimal amount of saturated aqueous ammonium chloride. Extract the product and dry the organic phase. Remove the solvent and dissolve the crude β-hydroxysilane in anhydrous THF. Add potassium hydride (1.1 equivalents) portion-wise at 0 °C and then allow the mixture to stir at room temperature until the elimination is complete.

  • Purification:

    • After the elimination step, perform an appropriate aqueous workup.

    • Purify the crude alkene by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Protection of a Primary Alcohol as a Trimethylsilylmethyl (TMSM) Ether

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 equivalents).

    • Cool the mixture to 0 °C.

  • Addition of Silylating Agent:

    • Add this compound (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions may need to be optimized for specific substrates. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

how to improve the yield of (Bromomethyl)trimethylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving (Bromomethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis? A1: this compound is a versatile reagent primarily used for:

  • Protection of Alcohols: It reacts with alcohols to form trimethylsilylmethyl (TMSM) ethers, a protecting group.[1]

  • Peterson Olefination: It serves as a precursor to the α-silyl carbanion needed to convert aldehydes and ketones into alkenes.[2][3]

  • Williamson Ether Synthesis: It acts as an electrophile to form ethers when reacting with alkoxides.[4]

  • General Organic Synthesis: It is used to introduce the trimethylsilylmethyl group into various molecules.[5]

Q2: What are the key physical and chemical properties of this compound? A2: It is a colorless, flammable liquid that is soluble in organic solvents like ether and benzene but insoluble in water.[5] It is sensitive to moisture and can decompose upon exposure.[1]

Q3: What are the critical safety precautions when handling this compound? A3: this compound is a flammable liquid and a lachrymator (tear gas) that can cause severe skin and eye irritation.[1][5][6] It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[6][7] All handling should be done under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[8]

Q4: How should this compound be stored? A4: It should be stored in a cool, dry, well-ventilated area, away from heat and ignition sources, under an inert atmosphere.[5] The container must be kept tightly closed to prevent contact with moisture.

Troubleshooting Guides

Issue 1: Low Yield in Silylation or Williamson Ether Synthesis (SN2 Reactions)

Question: My SN2 reaction with this compound is giving a poor yield. What are the common causes and how can I fix it?

Answer: Low yields in these reactions are typically due to issues with reagents, conditions, or competing side reactions.

Potential Cause Troubleshooting Steps & Explanation
Presence of Moisture This compound readily hydrolyzes in the presence of water. Ensure all glassware is flame- or oven-dried and cooled under an inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[8]
Ineffective Base For alcohol protection or ether synthesis, a strong, non-nucleophilic base is needed to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[9][10] Ensure the base is fresh and handled under anhydrous conditions.
Inappropriate Solvent Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred for SN2 reactions involving alkoxides.[11]
Steric Hindrance This compound is a primary halide, which is ideal for SN2 reactions.[10] However, if the alcohol (nucleophile) is sterically hindered (secondary or tertiary), the reaction rate will be slower. Tertiary alcohols are particularly problematic and may lead to elimination side reactions.[10]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required to drive it to completion. However, higher temperatures can also favor elimination (E2) over substitution (SN2).[11]
Side Reactions (E2 Elimination) Because alkoxides are strong bases, they can promote E2 elimination, especially with secondary and tertiary alkyl halides.[11] While this compound is a primary halide, using a highly hindered alkoxide could still result in minor elimination byproducts. Using the least hindered reaction partner as the halide is a core principle of the Williamson ether synthesis.[10]
Issue 2: Low Yield or Poor Stereoselectivity in Peterson Olefination

Question: I'm struggling to get a good yield and the desired stereoisomer (E/Z) in my Peterson olefination. What should I optimize?

Answer: The Peterson olefination's outcome is highly dependent on the conditions used for the elimination step of the intermediate β-hydroxysilane.

Potential Cause Troubleshooting Steps & Explanation
Inefficient Carbanion Formation The first step is the formation of the (trimethylsilyl)methyl carbanion from this compound, typically via metal-halogen exchange or deprotonation of a derivative. Ensure a sufficiently strong base (e.g., n-BuLi, LDA, or Schlosser's base) is used under strictly anhydrous and anaerobic conditions.[2][12]
Unstable β-hydroxysilane Intermediate If the α-silyl carbanion contains electron-withdrawing groups, the β-hydroxysilane intermediate can be unstable and eliminate in-situ.[3] In these cases, the intermediate cannot be isolated, and stereocontrol is more challenging.
Incorrect Elimination Conditions for Desired Stereoisomer This is the most critical factor for stereoselectivity. The two diastereomers of the β-hydroxysilane intermediate can be separated, and then eliminated under different conditions to yield either the E or Z alkene.[3][13] • For syn-elimination (forms one isomer): Use a base (e.g., KH, NaH). Potassium alkoxides are highly reactive.[3] • For anti-elimination (forms the opposite isomer): Use an acid (e.g., H₂SO₄, TsOH).[3][13]
Poor Diastereoselectivity in Adduct Formation The initial addition of the α-silyl carbanion to the carbonyl compound may not be highly diastereoselective, leading to a mixture of intermediate β-hydroxysilanes. Careful chromatographic separation of these intermediates is crucial before the final elimination step to achieve a high stereochemical purity of the final alkene.[13]

Data Presentation

Table 1: Influence of Reaction Conditions on Yields

This table summarizes reported yields for relevant reaction types under various conditions.

Reaction TypeReagents & SubstrateConditions (Base, Solvent, Temp)YieldE/Z RatioReference
Williamson Ether SynthesisGeneral R-OH + Primary R'-XNaH, DMF or THF50-95%N/A[4]
Williamson Ether Synthesis2-(hydroxymethyl)-15-crown-5 + 1,10-DibromodecaneNaH, DMFNot specified, but a standard procedureN/A[11]
aza-Peterson Olefination(Benzyl)bis(trimethylsilane) + N-benzylideneaniline30 mol% CsF, DMF, 80 °C77%94:6[14]
aza-Peterson OlefinationTris(trimethylsilyl)methane + N-benzylideneaniline1 equiv CsF, DMF, 80 °C83%99:1[14]
Radical-based ReductionAryl iodide substrate + (TMS)₃SiHAIBN, Toluene, reflux85%N/A[15]
HydrosilylationWater-insoluble alkyne + (TMS)₃SiHDioxygen initiation, RTGood90:10[15]

Experimental Protocols

Protocol 1: General Procedure for Protection of a Primary Alcohol

This protocol describes the formation of a trimethylsilylmethyl (TMSM) ether.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagents: Add the primary alcohol (1.0 equiv.) to the flask and dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • SN2 Reaction: Cool the resulting alkoxide solution back to 0 °C and add this compound (1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Workup: Once the reaction is complete, cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Two-Step Peterson Olefination

This protocol outlines the formation of an alkene from an aldehyde.

Step A: Formation of the β-Hydroxysilane

  • Carbanion Generation: In a flame-dried, inert-atmosphere flask, dissolve this compound (1.1 equiv.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.0 equiv.) dropwise and stir for 1 hour to generate the (trimethylsilyl)methyl lithium reagent.

  • Addition to Carbonyl: Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise to the carbanion solution at -78 °C.

  • Reaction and Quench: Stir the mixture at -78 °C for 2-4 hours. Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate. At this stage, the diastereomeric β-hydroxysilanes can be isolated and separated by column chromatography.[13]

Step B: Elimination to form the Alkene

  • Method 1 (Base-Catalyzed, syn-elimination): Dissolve the isolated β-hydroxysilane in anhydrous THF. Add potassium hydride (KH, 1.5 equiv.) and stir at room temperature until TLC indicates completion.[3]

  • Method 2 (Acid-Catalyzed, anti-elimination): Dissolve the isolated β-hydroxysilane in a solvent like dichloromethane. Add a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid and stir at room temperature.[3][13]

  • Final Workup: After elimination is complete, quench the reaction accordingly (e.g., water for the base-catalyzed reaction, saturated NaHCO₃ for the acid-catalyzed one), extract the alkene, dry the organic phase, and purify by chromatography.

Visualizations

TroubleshootingWorkflow General Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Verify Reagent Purity & Integrity (Substrate, this compound, Base, Solvent) Start->CheckPurity CheckAnhydrous Ensure Strictly Anhydrous Conditions (Dry glassware, anhydrous solvents, inert atmosphere) CheckPurity->CheckAnhydrous IncompleteReaction Incomplete Reaction? CheckAnhydrous->IncompleteReaction OptimizeConditions Optimize Reaction Conditions (Temperature, Concentration, Reaction Time) Success Yield Improved OptimizeConditions->Success AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) SideReaction Side Reaction Identified? AnalyzeByproducts->SideReaction SideReaction->OptimizeConditions No ModifyProtocol Modify Protocol to Suppress Side Reaction (e.g., lower temp) SideReaction->ModifyProtocol Yes IncompleteReaction->AnalyzeByproducts No DriveCompletion Drive Reaction to Completion (e.g., increase time, temp, or add more reagent) IncompleteReaction->DriveCompletion Yes ModifyProtocol->Success DriveCompletion->Success

Caption: Troubleshooting workflow for low-yield reactions.

PetersonStereoselectivity Decision Logic for Peterson Olefination Stereocontrol Start Start: Synthesize and Separate Diastereomeric β-Hydroxysilanes DiastereomerA Isolated Diastereomer A Start->DiastereomerA DiastereomerB Isolated Diastereomer B Start->DiastereomerB ChoiceA Desired Alkene Isomer? DiastereomerA->ChoiceA ChoiceB Desired Alkene Isomer? DiastereomerB->ChoiceB BaseElimA Base-Catalyzed syn-elimination (e.g., KH, THF) ChoiceA->BaseElimA From syn-elimination AcidElimA Acid-Catalyzed anti-elimination (e.g., H₂SO₄) ChoiceA->AcidElimA From anti-elimination BaseElimB Base-Catalyzed syn-elimination (e.g., KH, THF) ChoiceB->BaseElimB From syn-elimination AcidElimB Acid-Catalyzed anti-elimination (e.g., H₂SO₄) ChoiceB->AcidElimB From anti-elimination Alkene1 Alkene Isomer 1 BaseElimA->Alkene1 Alkene2 Alkene Isomer 2 AcidElimA->Alkene2 BaseElimB->Alkene2 AcidElimB->Alkene1

Caption: Stereochemical control in the Peterson Olefination.

References

Technical Support Center: Purification of Products from (Bromomethyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving (Bromomethyl)trimethylsilane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in reactions involving this compound?

A1: The primary impurities encountered are typically unreacted starting materials, excess silylating agents, and hydrolysis byproducts. The most common byproduct is trimethylsilanol (TMS-OH), which forms from the reaction of trimethylsilyl-containing compounds with water during workup or chromatography. Other potential impurities depend on the specific reaction, such as in the Peterson olefination, where diastereomeric β-hydroxy silanes may be present.

Q2: My silyl ether product appears to be degrading during silica gel column chromatography. What is causing this and how can I prevent it?

A2: Silyl ethers, particularly less hindered ones like trimethylsilyl (TMS) ethers, are susceptible to cleavage by the acidic nature of standard silica gel.[1][2] This degradation leads to the formation of the corresponding alcohol and trimethylsilanol.

Troubleshooting Strategies:

  • Neutralize the Silica Gel: Pre-treat the silica gel by preparing a slurry in a solvent system containing 1-2% triethylamine (TEA) or another non-nucleophilic base.[3][4] This deactivates the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography of acid-sensitive compounds.[5]

  • Minimize Contact Time: A faster elution with a slightly more polar solvent system can reduce the time your compound is in contact with the silica gel, thus minimizing degradation.

  • Use a More Robust Silyl Protecting Group: If possible for your synthetic route, consider using bulkier, more stable silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which are more resistant to acidic conditions.[1]

Q3: I am having trouble removing trimethylsilanol (TMS-OH) from my reaction mixture. What are the best methods for its removal?

A3: Trimethylsilanol can be challenging to remove due to its physical properties.

Purification Techniques:

  • Aqueous Wash: A slightly basic aqueous wash (e.g., with saturated sodium bicarbonate solution) can help deprotonate the silanol, increasing its solubility in the aqueous phase.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from trimethylsilanol (b.p. 99 °C), distillation can be an effective purification method.

  • Specialized Chromatography: For stubborn cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for separating polar compounds like silanols from less polar products.

  • Salt-Out Assisted Liquid-Liquid Extraction (SALLE): This technique involves adding a salt to the aqueous phase during extraction to increase its polarity and force the less polar impurities into the organic layer, which can sometimes be adapted to help separate silanols.[6]

Q4: During the aqueous workup of my silylation reaction, I am observing the formation of a persistent emulsion. How can I break it?

A4: Emulsions are common in silyl ether workups. Here are several methods to address this issue:

  • Addition of Brine: Adding a saturated aqueous solution of NaCl (brine) increases the ionic strength of the aqueous layer, which often helps to break the emulsion.

  • Change in Solvent: Adding a small amount of a different organic solvent can alter the polarity and help disrupt the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand for a period or gently swirling instead of vigorous shaking can prevent emulsion formation or help it to resolve.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.

Q5: How can I visualize my silylated compound and related impurities on a TLC plate?

A5: Many organosilicon compounds are not UV-active. Here are some common visualization techniques:

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as alcohols that may have been deprotected.

  • p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups, often giving a range of colors.[7]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which appear as brown spots.[8]

  • Vanillin Stain: Similar to p-anisaldehyde, this stain is effective for a variety of functional groups.

It is often beneficial to use multiple visualization methods to get a complete picture of the components in your reaction mixture.

Quantitative Data Summary

The efficiency of purification can vary greatly depending on the specific compounds and methods used. The following table summarizes typical recovery data for common purification techniques.

Purification TechniqueTarget CompoundCommon ImpuritiesTypical Recovery/PurityReference
Flash Chromatography (Neutralized Silica)Silyl EtherStarting Alcohol, Silanol>95% purity[4]
RecrystallizationCrystalline Organosilicon CompoundSoluble byproducts80-95% yield[9]
DistillationVolatile Silyl EtherNon-volatile impurities, Siloxanes>98% purity[10]
Aqueous Basic WashSilyl EtherTrimethylsilanolEffective for removal, yield dependent on silyl ether stability

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Column Chromatography

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare your chosen non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture) and add 1-2% triethylamine (v/v).

  • Mix: Add the solvent system to the silica gel to form a slurry. Stir gently with a glass rod to ensure even mixing and to release any trapped air bubbles.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, tapping the column gently to ensure even packing.

  • Equilibrate: Once packed, flush the column with at least one column volume of the solvent system (containing triethylamine) to ensure the entire silica bed is neutralized.

  • Load and Elute: Load your sample and proceed with the chromatography as usual. You can choose to either continue using the eluent with triethylamine or switch to your regular eluent system.[3]

Protocol 2: Recrystallization of a Solid Organosilicon Compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound, while the other should be a poor solvent.[9][11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Removal of Trimethylsilanol via Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic trimethylsilanol, increasing its solubility in the aqueous layer.

  • Back Extraction (Optional): To maximize product recovery, you can back-extract the aqueous layer with a fresh portion of the organic solvent.

  • Brine Wash: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4/MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Purification Method? concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Liquid or Oil recrystallization Recrystallization purification_choice->recrystallization Solid distillation Distillation purification_choice->distillation Volatile Liquid final_product Pure Product chromatography->final_product recrystallization->final_product distillation->final_product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Silica_Degradation start Product Degradation on Silica Gel cause Cause: Acidity of Silica Gel start->cause solution Solutions cause->solution neutralize Neutralize Silica with TEA solution->neutralize Option 1 alumina Use Alumina solution->alumina Option 2 fast_elution Faster Elution solution->fast_elution Option 3 robust_group Use More Robust Silyl Group solution->robust_group Option 4 success Successful Purification neutralize->success alumina->success fast_elution->success robust_group->success

Caption: Troubleshooting guide for product degradation during silica gel chromatography.

References

Technical Support Center: Troubleshooting Low Conversion Rates with (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Bromomethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile reagent. Low conversion rates can be a significant hurdle in synthetic chemistry, and this guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula (CH₃)₃SiCH₂Br, is an organosilicon compound. It is primarily used in organic synthesis as a reagent for introducing the trimethylsilylmethyl group (-CH₂Si(CH₃)₃) onto various nucleophiles. This functionality can serve as a stable protecting group for alcohols, a precursor for the Peterson olefination, or as a masked methyl group.

Q2: Why am I experiencing low conversion rates in my reaction with this compound?

Low conversion rates can stem from several factors, including:

  • Reagent Quality: Degradation of this compound due to improper storage or handling.

  • Reaction Conditions: Suboptimal temperature, solvent, or base selection.

  • Presence of Moisture: this compound is sensitive to moisture, which can lead to hydrolysis and the formation of inactive byproducts.

  • Nucleophile Reactivity: The nature and steric hindrance of your nucleophile can significantly impact the reaction rate.

  • Competing Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, reducing the yield of the target product.

Q3: How can I assess the purity of my this compound?

The purity of this compound can be checked using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum should show a singlet for the trimethylsilyl protons and a singlet for the bromomethyl protons in a 9:2 ratio. The presence of significant impurities will be indicated by additional peaks.

Q4: What are the common side reactions to be aware of?

The primary side reaction is elimination (E2), which competes with the desired nucleophilic substitution (Sₙ2) pathway, especially with sterically hindered or strongly basic nucleophiles.[1][2][3] Hydrolysis of this compound in the presence of water is another common issue, leading to the formation of (hydroxymethyl)trimethylsilane and other siloxane byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow cluster_reagent Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_nucleophile Nucleophile Considerations Start Low/No Product Formation CheckReagent 1. Verify Reagent Quality Start->CheckReagent CheckConditions 2. Optimize Reaction Conditions CheckReagent->CheckConditions Reagent OK ReagentPurity Check purity via NMR/GC-MS CheckReagent->ReagentPurity CheckNucleophile 3. Evaluate Nucleophile CheckConditions->CheckNucleophile Conditions Optimized Solvent Solvent Selection (aprotic polar) CheckConditions->Solvent CheckPurification 4. Review Purification Method CheckNucleophile->CheckPurification Nucleophile Suitable NucleophileConc Increase Nucleophile Concentration CheckNucleophile->NucleophileConc Success Problem Resolved CheckPurification->Success Purification Effective ReagentStorage Ensure anhydrous storage ReagentPurity->ReagentStorage Temperature Temperature Adjustment Solvent->Temperature Base Base Selection (non-nucleophilic) Temperature->Base StericHindrance Consider Steric Hindrance NucleophileConc->StericHindrance

Caption: A flowchart for troubleshooting low product yield.

1. Reagent Quality and Handling:

  • Purity Check: As a first step, verify the purity of your this compound using ¹H NMR or GC-MS.

  • Anhydrous Conditions: this compound is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Conditions Optimization:

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile generally favor Sₙ2 reactions.

  • Temperature: The reaction rate can often be increased by raising the temperature. However, be aware that higher temperatures can also favor the competing E2 elimination reaction. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.

  • Base: When reacting with alcohols or thiols, a non-nucleophilic base is often required to deprotonate the nucleophile. Common choices include triethylamine, diisopropylethylamine (DIPEA), or imidazole. The strength and steric bulk of the base can influence the ratio of substitution to elimination products.

Quantitative Data on Reaction Parameters (Illustrative Examples):

The following tables provide illustrative data on how different parameters can affect the yield of the reaction between an alcohol (phenol) and this compound. Note: These are representative values and actual results may vary depending on the specific substrate and conditions.

Table 1: Effect of Solvent on Yield

SolventDielectric ConstantYield (%)
Dichloromethane9.165
Tetrahydrofuran7.685
Acetonitrile37.590
Dimethylformamide36.792

Table 2: Effect of Temperature on Yield (in THF)

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp)2475
401288
60 (Reflux)691

Table 3: Effect of Base on Yield (in THF at 40°C)

BasepKa of Conjugate AcidYield (%)
Triethylamine10.7585
Diisopropylethylamine10.788
Imidazole7.092
Issue 2: Formation of Significant Byproducts

If you are observing significant byproduct formation, it is likely due to competing side reactions.

Potential Side Reactions with this compound

SideReactions cluster_desired Desired Pathway (SN2) cluster_side Side Reactions Reagents This compound + Nucleophile (Nu-H) SN2_Product Substitution Product (R-CH2Si(CH3)3) Reagents->SN2_Product Sₙ2 E2_Product Elimination Product (CH2=Si(CH3)2) + HBr Reagents->E2_Product E2 (strong base/ hindered nucleophile) Hydrolysis_Product Hydrolysis Product ((CH3)3SiCH2OH) Reagents->Hydrolysis_Product Hydrolysis (H2O)

Caption: Potential reaction pathways for this compound.

1. Minimizing Elimination (E2) Byproducts:

  • Base Selection: Use a sterically hindered, non-nucleophilic base.

  • Temperature Control: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than substitution.

  • Nucleophile Choice: If possible, use a less sterically hindered nucleophile.

2. Preventing Hydrolysis:

  • Strict Anhydrous Conditions: As mentioned previously, ensure all reagents, solvents, and glassware are free of water.

  • Inert Atmosphere: Working under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction.

Experimental Protocols

General Protocol for the Silylation of an Alcohol

This protocol provides a general procedure for the protection of a primary or secondary alcohol using this compound.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Silylation of an Alcohol

SilylationWorkflow Start Start Dissolve Dissolve Alcohol & Imidazole in Anhydrous DMF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add this compound Cool->AddReagent React Stir at Room Temperature (12-24h) Monitor by TLC AddReagent->React Quench Quench with sat. NH4Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with sat. NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Product Purify->End

Caption: A step-by-step workflow for the silylation of an alcohol.

This technical support center provides a starting point for troubleshooting low conversion rates with this compound. Successful organic synthesis often requires careful optimization of reaction parameters for each specific substrate. By systematically addressing the factors outlined in this guide, researchers can significantly improve the yield and efficiency of their reactions.

References

Technical Support Center: Managing the Thermal Stability of (Bromomethyl)trimethylsilane in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Bromomethyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the thermal stability of this versatile reagent in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with the chemical formula (CH₃)₃SiCH₂Br, is an organosilicon compound used as a reagent in organic synthesis. Its primary applications include the introduction of the trimethylsilylmethyl group (-CH₂Si(CH₃)₃) or the bromomethyl group (-CH₂Br) into various molecules. It is a valuable tool for creating carbon-carbon bonds and for the synthesis of a wide range of organic compounds.

Q2: What are the main safety concerns associated with this compound?

A2: this compound is a flammable liquid and should be handled with care. It is also moisture-sensitive and can react with water to release hydrogen bromide (HBr), which is a corrosive gas. The primary safety concern during reactions is its potential for exothermic decomposition, which, if not properly controlled, can lead to a thermal runaway.

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is crucial to protect it from moisture.

Q4: What are the initial signs of a thermal runaway reaction?

A4: Key indicators of a thermal runaway include a sudden and rapid increase in the internal reaction temperature that is unresponsive to the cooling system, a noticeable rise in pressure within the reaction vessel, vigorous and uncontrolled boiling of the solvent, and excessive fuming at the condenser outlet.

Troubleshooting Guides

Issue 1: Unexpected Exotherm or Thermal Runaway

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Sudden increase in pressure.

  • Vigorous boiling of the solvent, even with cooling.

  • Evolution of dense white fumes (likely HBr).

Possible Causes:

  • Rapid Reagent Addition: Adding this compound or other reactive reagents too quickly can generate heat faster than the cooling system can dissipate it.

  • Inadequate Cooling: The cooling bath may not be at a low enough temperature or may have insufficient capacity for the scale of the reaction.

  • High Reagent Concentration: Using highly concentrated reagents can lead to a very fast and highly exothermic reaction.

  • Moisture Contamination: The presence of water can lead to a highly exothermic hydrolysis reaction.

Solutions:

Corrective Action Detailed Protocol
Immediate Response to Runaway 1. Stop Reagent Addition: Immediately cease the addition of all reagents.2. Maximize Cooling: Ensure the cooling system is at maximum capacity. If safe, add a secondary cooling bath (e.g., dry ice/acetone).3. Dilute (with caution): If the reaction mixture is still stirrable, add a pre-chilled, high-boiling point, inert solvent to dilute the reactants and help absorb heat.4. Alert and Evacuate: Inform colleagues and be prepared to evacuate the immediate area.
Revised Experimental Protocol 1. Slow Addition: Add this compound dropwise using an addition funnel, while carefully monitoring the internal temperature.2. Adequate Cooling: Use a cooling bath at a sufficiently low temperature (e.g., 0 °C or -78 °C, depending on the reaction) and of an appropriate size for the reaction scale.3. Dilute Reagents: Use more dilute solutions of your reagents to better control the reaction rate.4. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere.

DOT Script for Troubleshooting Thermal Runaway

G start Unexpected Exotherm Detected stop_addition Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling dilute Dilute with Pre-Chilled Inert Solvent (if safe) max_cooling->dilute alert Alert Colleagues & Prepare for Evacuation dilute->alert controlled Reaction Controlled? alert->controlled yes Monitor Until Stable controlled->yes Yes no Evacuate Area controlled->no No review Review Protocol for Future Experiments yes->review

Caption: Troubleshooting workflow for an unexpected exotherm.

Issue 2: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired product is lower than expected.

Possible Causes:

  • Insufficient Reaction Temperature: While needing to be controlled, the temperature may be too low for the reaction to proceed at a reasonable rate.

  • Degradation of this compound: Improper storage or handling may have led to the degradation of the reagent.

  • Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction.

Solutions:

Corrective Action Detailed Protocol
Verify Reagent Quality 1. Check Purity: Analyze the this compound by GC-MS or NMR to ensure its purity before use.2. Proper Storage: Always store the reagent under an inert atmosphere in a cool, dry place.
Optimize Reaction Conditions 1. Gradual Temperature Increase: After the initial controlled addition at a low temperature, slowly allow the reaction to warm to room temperature or gently heat it while monitoring for any delayed exotherm.2. Increase Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.3. Solvent Choice: Ensure the solvent is appropriate for the reaction type and is anhydrous.

DOT Script for Optimizing Reaction Yield

G start Low Product Yield check_reagent Verify Reagent Purity (GC-MS/NMR) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_conditions Yes new_reagent Use Fresh Reagent reagent_ok->new_reagent No optimize_temp Optimize Temperature (Gradual Increase) conditions_ok->optimize_temp No success Improved Yield conditions_ok->success Yes optimize_time Increase Reaction Time optimize_temp->optimize_time optimize_solvent Ensure Anhydrous & Appropriate Solvent optimize_time->optimize_solvent optimize_solvent->success G reagents This compound + Nucleophile reaction_conditions Reaction Conditions (Solvent, Temperature) reagents->reaction_conditions desired_reaction Desired SN2 Reaction reaction_conditions->desired_reaction hydrolysis Hydrolysis (Side Reaction) reaction_conditions->hydrolysis Moisture Present thermal_decomposition Thermal Decomposition (Side Reaction) reaction_conditions->thermal_decomposition Excessive Heat product Desired Product desired_reaction->product byproducts Siloxanes, HBr hydrolysis->byproducts decomp_products Decomposition Products thermal_decomposition->decomp_products

Technical Support Center: Deprotection of Trimethylsilylmethyl (TMSM) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of the trimethylsilylmethyl (TMSM) protecting group from hydroxyl functionalities. The TMSM ether is formed using (bromomethyl)trimethylsilane and offers a unique stability profile that can be advantageous in multi-step organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the deprotection of trimethylsilylmethyl (TMSM) ethers?

A1: The cleavage of TMSM ethers, like other silyl ethers, is typically achieved under acidic conditions or with a fluoride source. The most common reagent for fluoride-mediated deprotection is tetra-n-butylammonium fluoride (TBAF).[1][2] Acid-catalyzed removal can be accomplished using various acids, with the choice depending on the substrate's sensitivity to acidic conditions.

Q2: How does the stability of the TMSM ether compare to other common silyl protecting groups?

A2: The stability of silyl ethers is largely influenced by the steric bulk around the silicon atom. While specific quantitative data for the TMSM group is not as abundant as for more common silyl ethers, its stability is generally considered to be comparable to or slightly greater than a trimethylsilyl (TMS) ether due to the insulating methylene group. However, it is generally less stable than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[3][4] This allows for potential selective deprotection of a TMSM ether in the presence of these more robust protecting groups.

Q3: What are the potential side reactions to be aware of during TMSM ether deprotection?

A3: A primary concern, especially with fluoride-mediated deprotection using TBAF, is the basicity of the reagent, which can lead to decomposition of base-sensitive substrates.[5] In such cases, buffering the TBAF with a mild acid like acetic acid may be beneficial. Under acidic conditions, care must be taken to avoid the cleavage of other acid-labile protecting groups that may be present in the molecule.

Q4: Can TMSM ethers be selectively removed in the presence of other silyl ethers?

A4: Yes, selective deprotection is often possible based on the differential stability of various silyl ethers. Due to its relatively lower stability, a TMSM ether can potentially be cleaved selectively in the presence of more sterically hindered and robust silyl ethers like TBDMS, TBDPS, or TIPS.[6][7] Achieving high selectivity typically requires careful optimization of reaction conditions, such as temperature, reaction time, and the specific reagent used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection - Insufficient reagent (TBAF or acid).- Steric hindrance around the TMSM ether.- Low reaction temperature or short reaction time.- Increase the equivalents of the deprotecting agent.- Increase the reaction temperature.- Extend the reaction time and monitor progress by TLC or LC-MS.
Low Yield of Deprotected Product - Decomposition of a base-sensitive starting material or product when using TBAF.- Decomposition of an acid-sensitive starting material or product under acidic conditions.- Product loss during aqueous workup if the product is water-soluble.- For TBAF reactions, consider buffering with acetic acid to neutralize basicity.[5]- For acidic reactions, use milder acidic conditions (e.g., pyridinium p-toluenesulfonate) or a fluoride-based method.- Avoid aqueous extractions for water-soluble products; consider alternative workup procedures.[8]
Formation of Unidentified Byproducts - Non-selective cleavage of other protecting groups.- Silyl group migration between hydroxyl groups.- Use milder deprotection conditions.- For fluoride-mediated deprotection, consider using a less basic fluoride source if possible.- For acidic deprotection, screen different acids to find one with better selectivity for your substrate.
Difficulty in Removing TBAF Salts During Workup - TBAF and its byproducts can be difficult to remove by standard aqueous extraction, especially for less polar products.- Employ a resin-based workup. For example, after the reaction, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture to capture the tetrabutylammonium cation and fluoride anion, respectively. The solids can then be removed by filtration.[8]

Quantitative Data on Deprotection Conditions

The following table summarizes general conditions for the deprotection of silyl ethers, which can be adapted for the removal of TMSM ethers. Optimization for specific substrates is highly recommended.

Silyl Ether TypeReagentSolventTemperature (°C)Typical Reaction Time
TMS/TMSM1M TBAF in THF (1.1-1.5 equiv.)THF0 to RT15 min - 2 h
TMS/TMSMAcetic Acid/THF/H₂O (3:1:1)THF/H₂ORT8 - 12 h
TMS/TMSM1% HCl in EthanolEthanolRT15 - 30 min
TBDMS1M TBAF in THF (1.1-1.5 equiv.)THFRT1 - 12 h
TBDMSAcetic Acid/THF/H₂O (3:1:1)THF/H₂ORT12 - 24 h
TIPS1M TBAF in THF (1.1-1.5 equiv.)THFRT12 - 24 h
TIPSHF-PyridineTHF/Pyridine0 to RT1 - 8 h

Note: Reaction times are highly substrate-dependent and should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

Experimental Protocols

Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TMSM Ether
  • Dissolve the TMSM-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents per TMSM group) dropwise to the stirred solution.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a TMSM Ether
  • Dissolve the TMSM-protected substrate (1.0 equiv) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add the acidic reagent (e.g., a catalytic amount of a strong acid like HCl or a milder acid like acetic acid).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Deprotection Workflow and Mechanism

The following diagrams illustrate the general workflow for the deprotection of TMSM ethers and the proposed mechanism for fluoride-mediated cleavage.

DeprotectionWorkflow Start TMSM-Protected Substrate Reagent Select Deprotection Reagent (e.g., TBAF or Acid) Start->Reagent Reaction Reaction Monitoring (TLC, LC-MS) Reagent->Reaction Workup Aqueous Workup or Resin Quench Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Deprotected Alcohol Purification->Product

General workflow for the deprotection of TMSM ethers.

DeprotectionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Protonation TMSM_Ether R-O-CH₂-Si(CH₃)₃ Intermediate [R-O-CH₂-Si(CH₃)₃F]⁻ TMSM_Ether->Intermediate Fluoride F⁻ Fluoride->Intermediate Intermediate2 [R-O-CH₂-Si(CH₃)₃F]⁻ Alkoxide R-O⁻ Intermediate2->Alkoxide Byproduct F-Si(CH₃)₃ + CH₂ (transient) Intermediate2->Byproduct Alkoxide2 R-O⁻ Alcohol R-OH Alkoxide2->Alcohol Proton H⁺ Proton->Alcohol

References

preventing the formation of dimers in (Bromomethyl)trimethylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

## Technical Support Center: (Bromomethyl)trimethylsilane Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of unwanted dimers in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the "dimer" byproduct observed in my reaction, and why does it form?

A1: The common dimer byproduct is 1,2-bis(trimethylsilyl)ethane . Its formation is primarily due to a Wurtz-type coupling reaction. This occurs when the highly reactive organometallic intermediate, such as a Grignard ((CH₃)₃SiCH₂MgBr) or organolithium ((CH₃)₃SiCH₂Li) reagent, reacts with a second molecule of the starting material, this compound, instead of the intended electrophile.[1][2] This side reaction is especially prevalent during the formation of the organometallic reagent itself if reaction conditions are not carefully controlled.[3][4]

G

Caption: Undesired Wurtz coupling leading to dimer formation.

Q2: My Grignard reagent preparation from this compound results in a high percentage of dimer. How can I minimize this?

A2: High yields of the dimer during Grignard formation are common but can be significantly reduced by optimizing reaction conditions. The key is to favor the reaction of the alkyl bromide with the magnesium surface over the reaction with the already-formed Grignard reagent.[1]

Troubleshooting Steps:

  • Temperature Control: The formation of a Grignard reagent is exothermic.[1] Overheating increases the rate of all reactions, including dimerization. Maintain a gentle reflux and use a cooling bath (e.g., water/ice) to manage the reaction temperature, especially during initiation and addition.[5]

  • Slow Addition: Add the this compound (diluted in an anhydrous ether solvent) to the magnesium turnings dropwise.[3][6] This keeps the concentration of the alkyl halide low in the reaction mixture, starving the Wurtz coupling side reaction.[1]

  • High Dilution: Using a sufficient volume of an anhydrous solvent like Tetrahydrofuran (THF) or diethyl ether helps to dilute the reactants and reduces the probability of the reactive species encountering each other.[5] THF is often preferred as it can better stabilize the Grignard reagent.[7]

  • Magnesium Activation: A passive layer of magnesium oxide can delay the reaction's start, causing a buildup of the alkyl halide.[8] Ensure the magnesium is activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding your reactant.[9]

Q3: How can I improve the yield of my Peterson Olefination and avoid dimer-related issues?

A3: The Peterson Olefination relies on the successful formation of the α-silyl carbanion from this compound, which then reacts with a ketone or aldehyde.[10][11] To maximize the yield of the desired alkene, the carbanion must be generated and consumed by the carbonyl electrophile efficiently, minimizing its opportunity to dimerize.

  • In-Situ Generation: Generate the Grignard or lithium reagent in the presence of the carbonyl compound (Barbier conditions), or add the carbonyl compound immediately after the formation of the α-silyl carbanion is complete.

  • Choice of Reagent: Using an α-silyl organomagnesium reagent can be advantageous as the resulting magnesium alkoxide intermediate is often more stable and less prone to immediate elimination, allowing for isolation if necessary.[12] In contrast, when using an organolithium reagent, the reaction often proceeds directly to the alkene.[12]

  • Low Temperature: Perform the addition of the α-silyl carbanion to the carbonyl compound at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and reduce side reactions.

G

Caption: Desired reaction pathway for utilizing the silyl carbanion.

Troubleshooting Guide: Dimer Formation

If you have identified 1,2-bis(trimethylsilyl)ethane as a major byproduct, follow this workflow to diagnose and solve the issue.

G

Caption: Troubleshooting workflow for minimizing dimer byproduct.

Quantitative Data Summary

While exact yields are substrate-dependent, the following table summarizes the expected qualitative impact of reaction parameters on the ratio of the desired product to the dimer byproduct.

ParameterSub-Optimal ConditionEffect on Dimer FormationOptimized ConditionExpected Outcome
Addition Rate Rapid/Bulk AdditionHighSlow, Dropwise AdditionMinimized Dimer Formation[6]
Concentration High ConcentrationHighHigh DilutionMinimized Dimer Formation[5]
Temperature Uncontrolled / High TempHighGentle Reflux / CooledMinimized Dimer Formation[1]
Mg Activation Passive (MgO layer)High (due to halide buildup)Activated (I₂, etc.)Favors Grignard Formation[9]
Atmosphere Presence of Air/MoistureLow Grignard YieldInert (N₂ or Ar)Protects Reagent from Quenching[5]

Experimental Protocol: Grignard Reagent Formation with Minimized Dimerization

This protocol details the preparation of (Trimethylsilyl)methylmagnesium bromide, emphasizing steps to reduce Wurtz coupling.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Rigorously dry all glassware in an oven ( >120 °C) or by flame-drying under vacuum. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently fades, indicating the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initial Setup: Add enough anhydrous solvent to just cover the magnesium turnings. Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel.

  • Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, evidenced by gentle bubbling or a slight warming. If it does not start, gentle warming may be applied, but be prepared to cool the flask immediately once the exothermic reaction begins.

  • Slow Addition: Once the reaction is initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux. Use a water bath to manage the temperature if necessary.[3]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed.

  • Usage: The resulting cloudy, grey solution is the Grignard reagent. It should be cooled and used promptly in the subsequent reaction step to prevent degradation.

References

Technical Support Center: Solvent Effects on the Reactivity of (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the influence of solvent choice on the reactivity of (Bromomethyl)trimethylsilane in experimental settings. The information is structured in a question-and-answer format to directly address specific challenges you may encounter.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Question: I am performing a nucleophilic substitution reaction with this compound and a moderately strong nucleophile. After the recommended reaction time, analysis (TLC, GC-MS) shows a large amount of unreacted starting material. What are the potential causes and how can I improve the yield?

Answer:

Low or no conversion in nucleophilic substitution reactions involving this compound is a common issue often directly linked to solvent choice and reaction conditions. Here’s a systematic approach to troubleshooting this problem:

1. Re-evaluate Your Solvent Choice:

The reactivity of this compound, a primary alkyl halide derivative, is highly dependent on the solvent's ability to solvate the reactants, particularly the nucleophile. Reactions of this type generally proceed via an SN2 mechanism.

  • Polar Aprotic Solvents are Highly Recommended: Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , Acetonitrile (MeCN) , and Tetrahydrofuran (THF) are optimal for SN2 reactions. These solvents are polar enough to dissolve the this compound and the nucleophilic salt, but they do not strongly solvate the anionic nucleophile. This "naked" nucleophile is therefore more reactive and can more readily attack the electrophilic carbon of the this compound.

  • Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol should generally be avoided for SN2 reactions with anionic nucleophiles. These solvents form a "cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity. If your reaction must be conducted in a protic solvent (e.g., for solubility reasons), be aware that the reaction rate will be substantially slower.

2. Ensure Anhydrous Conditions:

This compound is sensitive to moisture. Any water present in the reaction can lead to the formation of (Hydroxymethyl)trimethylsilane and subsequently bis(trimethylsilyl)methane ether as byproducts, consuming your starting material and reducing the yield of the desired product.

  • Actionable Steps:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry all glassware thoroughly in an oven or by flame-drying under an inert atmosphere.

    • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

3. Consider the Nucleophile's Strength:

While solvent is a major factor, the intrinsic reactivity of your nucleophile is also critical. If you are using a weak nucleophile in a suboptimal solvent, the reaction may not proceed at a reasonable rate.

  • Troubleshooting: If possible, consider using a stronger nucleophile. For example, if an alcohol is your nucleophile, deprotonating it with a non-nucleophilic base (e.g., sodium hydride) to form the more reactive alkoxide will significantly increase the reaction rate, especially in a polar aprotic solvent.

Issue 2: Formation of Significant Byproducts

Question: My reaction with this compound is producing the desired product, but I am also observing significant quantities of side products, complicating purification. How can the solvent choice be influencing this?

Answer:

The formation of byproducts is often a direct consequence of the solvent's properties and its interaction with the reactants or intermediates.

1. Solvolysis Products in Protic Solvents:

If you are using a protic solvent that can also act as a nucleophile (e.g., methanol, ethanol, water), you may observe the formation of solvolysis products where the solvent molecule has displaced the bromide.

  • Example: In methanol, you might detect the formation of (Methoxymethyl)trimethylsilane.

  • Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.

2. Elimination Byproducts (Less Common for Primary Substrates):

While this compound is a primary halide and less prone to elimination reactions (E2), the use of a very strong, sterically hindered base as a nucleophile in any solvent could potentially lead to some elimination. However, for most standard nucleophiles, this is not a major concern.

3. Byproducts from Reagent Decomposition:

As mentioned in the previous section, the presence of water can lead to hydrolysis byproducts.

  • Mitigation: Strict adherence to anhydrous conditions is the most effective way to prevent these side reactions.

Frequently Asked Questions (FAQs)

Q1: Which solvent will give me the fastest reaction rate for a nucleophilic substitution on this compound?

A1: Generally, a polar aprotic solvent will provide the fastest reaction rate for an SN2 reaction with this compound and an anionic nucleophile. Among the common choices, DMF and DMSO are often superior due to their high polarity, which helps to dissolve ionic nucleophiles while poorly solvating the anion, thus maximizing its nucleophilicity.

Q2: I am observing that the reaction is much slower in THF compared to DMF. Why is this the case?

A2: Both THF and DMF are polar aprotic solvents. However, DMF has a significantly higher dielectric constant and is more effective at dissolving and dissociating ionic nucleophiles. This leads to a higher concentration of the "free" reactive nucleophile in solution, resulting in a faster reaction rate compared to THF.

Q3: Can I use a nonpolar solvent like hexane or toluene?

A3: Nonpolar solvents are generally not suitable for reactions involving this compound and ionic nucleophiles. The reactants, particularly the nucleophilic salt, will likely have very poor solubility in nonpolar solvents, leading to an extremely slow or non-existent reaction.

Q4: My nucleophile is neutral (e.g., an amine). How does solvent choice affect the reaction rate in this case?

A4: For neutral nucleophiles, the effect of solvent is less dramatic than with anionic nucleophiles. However, a polar solvent is still necessary to dissolve the reactants. Polar aprotic solvents are still generally preferred as they can help to stabilize the partial charges that develop in the SN2 transition state without impeding the nucleophile through strong hydrogen bonding.

Data Presentation

Table 1: Qualitative Effect of Solvent Class on the Relative Rate of SN2 Reactions of this compound

Solvent ClassExample SolventsExpected Relative RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileVery FastEffectively solvates the cation of the nucleophilic salt but poorly solvates the anion, leading to a highly reactive "naked" nucleophile.
Polar Protic Water, Methanol, EthanolVery SlowStrongly solvates the anionic nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.
Nonpolar Hexane, Toluene, Diethyl EtherExtremely Slow / No ReactionPoor solubility of ionic nucleophiles prevents the reaction from occurring at a significant rate.

Table 2: Illustrative Relative Rate Constants for the Reaction of this compound with Azide Ion (N₃⁻) in Various Solvents at 25°C

Note: These are hypothetical values based on established solvent effects on SN2 reactions to illustrate the magnitude of the effect. Actual experimental values may vary.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Methanol32.71
Ethanol24.5~0.5
Acetone20.7~500
Acetonitrile37.5~5,000
N,N-Dimethylformamide (DMF)36.7~10,000
Dimethyl Sulfoxide (DMSO)46.7~20,000

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound in a Polar Aprotic Solvent

This protocol provides a general method for reacting this compound with a nucleophile in DMF.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Azide, Sodium Phenoxide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard workup and purification reagents and equipment

Procedure:

  • Preparation: Under an inert atmosphere, add the nucleophile (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the nucleophile. Stir the mixture until a homogenous solution is formed.

  • Reagent Addition: Slowly add this compound (1.0 equivalent) to the stirred solution of the nucleophile via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Protocol 2: Kinetic Monitoring of a Reaction with this compound using In-situ NMR

This protocol describes a method to quantitatively measure the effect of a solvent on the reaction rate.

Materials:

  • This compound

  • Nucleophile

  • Deuterated solvents (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound and the internal standard in the chosen deuterated solvent.

  • Initial Spectrum: Acquire a proton NMR spectrum of the starting materials to establish the initial concentrations from the integration of characteristic peaks relative to the internal standard.

  • Reaction Initiation: At time zero, inject a known amount of the nucleophile solution into the NMR tube, quickly mix, and place the tube back into the NMR spectrometer pre-thermostated at the desired reaction temperature.

  • Data Acquisition: Acquire a series of proton NMR spectra at regular time intervals.

  • Data Analysis: For each spectrum, determine the concentration of the this compound and the product by integrating their characteristic peaks relative to the internal standard. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Visualizations

Experimental_Workflow General Experimental Workflow for Nucleophilic Substitution prep 1. Preparation (Dry Glassware, Inert Atmosphere) dissolve 2. Dissolve Nucleophile in Anhydrous Solvent prep->dissolve add_reagent 3. Add this compound dissolve->add_reagent react 4. Reaction and Monitoring (TLC, GC-MS, NMR) add_reagent->react workup 5. Aqueous Workup and Extraction react->workup purify 6. Purification (Chromatography/Distillation) workup->purify product Final Product purify->product

Caption: A generalized workflow for a typical nucleophilic substitution reaction.

Solvent_Effect_Logic Solvent Selection Logic for SN2 Reactions start Choose Solvent for SN2 Reaction is_anionic Is the Nucleophile Anionic? start->is_anionic polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) is_anionic->polar_aprotic Yes polar_protic Avoid Polar Protic Solvent (e.g., H2O, MeOH) is_anionic->polar_protic Yes, but... neutral_nuc Is the Nucleophile Neutral? is_anionic->neutral_nuc No nonpolar Avoid Nonpolar Solvents (e.g., Hexane, Toluene) react_fast react_fast polar_aprotic->react_fast Leads to Faster Reaction react_slow react_slow polar_protic->react_slow Leads to Slower Reaction polar_solvent Use Polar Solvent (Aprotic Preferred) neutral_nuc->polar_solvent Yes

Technical Support Center: Catalyst Poisoning in Reactions Involving (Bromomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving (Bromomethyl)trimethylsilane.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.

Issue 1: Low or No Product Yield

  • Question: My cross-coupling reaction using this compound and a palladium catalyst is resulting in a low yield or has completely stalled. What are the likely causes related to catalyst poisoning?

  • Answer: Low or no conversion in palladium-catalyzed reactions is a common problem and can often be traced back to catalyst deactivation or poisoning.[1][2] Key factors to investigate include:

    • Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons.[1][3][4][5] Sulfur and nitrogen-containing compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.[6]

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[2]

    • Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles.[2] This can be triggered by suboptimal reaction conditions or impurities.[2]

    • Incomplete Pre-catalyst Reduction: When using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient, leading to a lower concentration of the active catalyst.[2]

Issue 2: Reaction Starts but Then Stops

  • Question: The reaction initially proceeds as expected, but then suddenly stops before completion. What could be causing this?

  • Answer: This is a classic sign of catalyst deactivation during the reaction.[7] Potential causes include:

    • Slow-Acting Poisons: Some impurities may not immediately poison the catalyst but do so over time as they or a reaction byproduct builds up.

    • Product Inhibition: The product of the reaction itself may coordinate to the palladium center, inhibiting the catalytic cycle.[1] The choice of ligand is crucial to prevent this.[1]

    • Thermal Degradation: High reaction temperatures can cause the catalyst to degrade or sinter over time, reducing its active surface area.[3][4]

Issue 3: Inconsistent Results Between Batches

  • Question: I am getting inconsistent yields and reaction times when I run the same reaction with different batches of this compound or other reagents. Why is this happening?

  • Answer: Inconsistent results often point to variable levels of impurities between batches of starting materials.[7]

    • This compound Purity: This reagent can be a source of impurities if not properly purified. It is sensitive to moisture and can degrade.[8]

    • Solvent and Reagent Quality: Ensure that all solvents are anhydrous and that other reagents are of high purity. Using freshly distilled or high-purity, inhibitor-free solvents is recommended.[1]

Quantitative Data on Catalyst Poisoning

The following table provides illustrative data on the impact of a common catalyst poison on the yield of a representative palladium-catalyzed cross-coupling reaction. This data is intended for troubleshooting purposes.

Poison Concentration (mol%)Effect on Reaction YieldObservations
095%Clear reaction mixture, complete conversion.[2]
1075%Slight darkening of the reaction mixture.[2]
5030%Significant darkening, formation of some palladium black.[2]
100<5%Rapid formation of palladium black, reaction stalls.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in reactions with this compound?

A1: The most common poisons for palladium catalysts, which are frequently used in reactions with organosilanes, include:

  • Sulfur compounds: Such as thiols and thioethers.[6]

  • Nitrogen compounds: Including some amines and nitriles, though their effect can be complex and sometimes they are desired ligands.[9]

  • Halides: Excess halides can sometimes inhibit catalytic activity.

  • Water and Oxygen: As mentioned, these can lead to the deactivation of the active Pd(0) species.[2][9]

  • Heavy metals: Contaminants like lead or mercury can be potent poisons.[3][4]

Q2: How can I prevent catalyst poisoning in my reactions?

A2: To minimize the risk of catalyst poisoning:

  • Use High-Purity Reagents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents.[1][2]

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from entering the reaction vessel.[2]

  • Use Scavengers: In some cases, adding a scavenger to remove specific poisons can be effective.

  • Optimize Ligand Choice: Bulky, electron-rich ligands can often protect the metal center and prevent inhibition.[1]

Q3: My reaction mixture turned black. What does this signify and what should I do?

A3: The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of palladium.[2] This indicates catalyst decomposition. To prevent this, ensure thorough degassing of your reaction mixture, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high, as this can accelerate decomposition.[2]

Q4: Can this compound itself poison the catalyst?

A4: While this compound is the intended reagent, impurities within it can act as poisons. The compound itself is not typically considered a catalyst poison under standard cross-coupling conditions. However, its reactivity means it can be sensitive to moisture and handling, potentially leading to byproducts that could interfere with the catalyst.[8]

Experimental Protocols

Protocol 1: Small-Scale Test for Catalyst Poisoning

This protocol is designed to determine if a particular batch of a reagent (e.g., this compound) or solvent contains catalyst poisons.

Materials:

  • High-purity this compound (as a control)

  • Your test batch of this compound

  • A standard aryl halide (e.g., bromobenzene)

  • A standard palladium catalyst (e.g., Pd(PPh₃)₄) and ligand

  • A standard base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Small reaction vials with stir bars

  • GC-MS or LC-MS for analysis

Procedure:

  • Control Reaction: In a clean, oven-dried vial under an inert atmosphere, combine the control (high-purity) this compound, aryl halide, palladium catalyst, ligand, and base in the chosen solvent.

  • Test Reaction: In a separate, identical vial, set up the same reaction, but use your test batch of this compound.

  • Execution: Run both reactions side-by-side under the same conditions (temperature, stirring speed, time).

  • Analysis: After a set time, quench both reactions and analyze the product yield by GC-MS or LC-MS. A significantly lower yield in the test reaction suggests the presence of catalyst poisons in that batch.

Protocol 2: Catalyst Regeneration (for supported catalysts)

This is a general guideline for regenerating a supported palladium catalyst that has been poisoned. The effectiveness will depend on the nature of the poison.

Materials:

  • Poisoned supported palladium catalyst (e.g., Pd on carbon)

  • Wash solvents (e.g., toluene, ethanol, water)

  • Dilute acid or base solution (optional, depends on the suspected poison)

  • Inert gas (nitrogen or argon)

  • Tube furnace

Procedure:

  • Washing: Wash the catalyst thoroughly with a solvent that will dissolve the suspected poison but not the catalyst itself.[7]

  • Acid/Base Wash (Optional): If ionic poisons are suspected, a wash with a dilute acid or base may be effective. Follow with a thorough wash with deionized water until the washings are neutral.

  • Drying: Dry the catalyst under a stream of inert gas or in a vacuum oven at a moderate temperature.

  • Calcination/Reduction: For some types of poisoning, a high-temperature treatment can be effective. This typically involves heating the catalyst in a tube furnace under a controlled atmosphere. An oxidative treatment (e.g., with dilute air in nitrogen) can burn off organic foulants, followed by a reduction step (e.g., under a hydrogen/nitrogen mixture) to regenerate the active metallic palladium. This should be done with extreme caution and appropriate safety measures.

Visualizations

CatalystPoisoningMechanism ActiveCatalyst Active Pd(0) Catalyst InactiveComplex Inactive Pd-Poison Complex CatalyticCycle Catalytic Cycle ActiveCatalyst->CatalyticCycle Drives Reaction Poison Poison (e.g., Sulfur, Nitrogen Compounds) Poison->ActiveCatalyst Binds Irreversibly InactiveComplex->CatalyticCycle Blocks Cycle Substrate This compound + Coupling Partner Substrate->CatalyticCycle Enters Cycle Product Desired Product CatalyticCycle->ActiveCatalyst Regenerated CatalyticCycle->Product

Caption: Mechanism of irreversible catalyst poisoning.

TroubleshootingWorkflow Start Low/No Reaction Yield CheckPurity Check Purity of Reagents and Solvents Start->CheckPurity InertAtmosphere Ensure Inert Atmosphere (Degas Solvents) CheckPurity->InertAtmosphere Purity OK PurifyReagents Purify Reagents/Solvents CheckPurity->PurifyReagents Impure ReactionConditions Optimize Reaction Conditions (Temp, Ligand) InertAtmosphere->ReactionConditions Atmosphere OK ImproveSetup Improve Degassing/ Inert Gas Setup InertAtmosphere->ImproveSetup Oxygen Leak Suspected AdjustParameters Adjust Temp/ Screen Ligands ReactionConditions->AdjustParameters Suboptimal Success Reaction Successful ReactionConditions->Success Conditions Optimized PurifyReagents->Start Re-run ImproveSetup->Start Re-run AdjustParameters->Start Re-run

Caption: A logical workflow for troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Guide to (Bromomethyl)trimethylsilane and (Iodomethyl)trimethylsilane for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)trimethylsilane and (Iodomethyl)trimethylsilane are indispensable reagents in modern organic synthesis, primarily serving as versatile sources for the trimethylsilylmethyl ((CH3)3SiCH2-) moiety. This functional group is a cornerstone in various synthetic transformations, including the Peterson olefination, the synthesis of allylsilanes, and as a precursor for non-stabilized ylides.[1][2] The choice between the bromo- and iodo-analogs is critical, as their differing reactivity profiles can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective, data-driven comparison to inform reagent selection in your research and development endeavors.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of each reagent. While structurally similar, the difference in the halogen atom leads to notable variations in molecular weight, density, and boiling point.

PropertyThis compound(Iodomethyl)trimethylsilane
CAS Number 18243-41-9[3]4206-67-1[4]
Molecular Formula C₄H₁₁BrSi[5]C₄H₁₁ISi[4]
Molecular Weight 167.12 g/mol [3]214.12 g/mol [4]
Appearance Colorless to almost colorless clear liquid[5]Colorless to light yellow-red transparent liquid
Boiling Point ~115.5 °C at 742 mmHg[6]139-141 °C (lit.)[7]
Density 1.17 g/mL at 25 °C (lit.)[6][8]1.443 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.444 (lit.)[6]1.491 (lit.)
Flash Point 16 °C (60.8 °F) - closed cup[3]29 °C (84.2 °F) - closed cup

Reactivity and Performance: A Comparative Analysis

The primary differentiator in the utility of these two reagents is their reactivity, which is governed by the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, iodide is a superior leaving group compared to bromide. This fundamental difference dictates that (Iodomethyl)trimethylsilane is the more reactive electrophile in nucleophilic substitution reactions.

This enhanced reactivity can be advantageous, leading to:

  • Faster reaction times: Reactions with the iodo-analog often proceed more quickly under identical conditions.

  • Milder reaction conditions: The higher reactivity may allow for lower temperatures or the use of weaker bases, which can be crucial for sensitive substrates.

  • Improved yields with weaker nucleophiles: Nucleophiles that react sluggishly or not at all with this compound may provide the desired product in good yield when (Iodomethyl)trimethylsilane is used.

Conversely, the higher stability of This compound can be beneficial. Its lower reactivity can lead to greater selectivity in molecules with multiple nucleophilic sites. It is also generally less expensive and may be preferred for large-scale syntheses where cost is a significant factor and the reactivity is sufficient for the desired transformation.

G cluster_reagents Reagents cluster_reactivity Properties cluster_outcomes Typical Outcomes Bromide This compound (TMSCH₂Br) Reactivity_Br Lower Reactivity (Stronger C-Br Bond) Bromide->Reactivity_Br Iodide (Iodomethyl)trimethylsilane (TMSCH₂I) Reactivity_I Higher Reactivity (Weaker C-I Bond) Iodide->Reactivity_I Outcome_Br Greater Selectivity Longer Reaction Times Economical for Scale-up Reactivity_Br->Outcome_Br Outcome_I Faster Reactions Milder Conditions Better for Weak Nucleophiles Reactivity_I->Outcome_I

Key Applications and Synthetic Pathways

Both reagents are used to install the trimethylsilylmethyl group onto a substrate via nucleophilic attack. This is a key step in several important synthetic methodologies.

// Nodes Reagent [label="TMSCH₂-X\n(X = Br or I)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu⁻)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="TMSCH₂-Nu", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LeavingGroup [label="X⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Peterson [label="Peterson\nOlefination", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Ylide [label="Ylide Formation\n& Wittig-type Rxns", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Coupling [label="Cross-Coupling\nReactions", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Nucleophile -> Reagent [label="SN2 Attack", color="#34A853"]; Reagent -> Product [color="#4285F4"]; Reagent -> LeavingGroup [color="#EA4335"]; Product -> Peterson [style=dashed, color="#5F6368"]; Product -> Ylide [style=dashed, color="#5F6368"]; Product -> Coupling [style=dashed, color="#5F6368"]; } END_DOT Caption: General reaction pathway and subsequent synthetic applications.

Experimental Protocol: N-Alkylation of Amides

The N-alkylation of amides to form unstabilized N-acyliminium ion precursors is a valuable transformation. (Iodomethyl)trimethylsilane is particularly effective for this purpose due to its high reactivity.[1]

Objective: To synthesize an N-(trimethylsilylmethyl) amide intermediate.

Materials:

  • Primary or secondary amide (1.0 eq)

  • (Iodomethyl)trimethylsilane (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with sodium hydride (1.2 eq). The NaH is washed with anhydrous diethyl ether (2x) to remove mineral oil, and the ether is carefully removed via cannula.

  • Deprotonation: Anhydrous DMF is added to the flask, and the suspension is cooled to 0 °C in an ice bath. A solution of the amide (1.0 eq) in anhydrous DMF is added dropwise via syringe over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Alkylation: The reaction mixture is cooled back to 0 °C. (Iodomethyl)trimethylsilane (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).

  • Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Note on using this compound: This protocol can be adapted for this compound. However, due to its lower reactivity, the alkylation step may require heating (e.g., 50-60 °C) and longer reaction times to achieve a comparable yield.

Safety and Handling

Both reagents are flammable, moisture-sensitive liquids that can cause severe skin burns and eye damage.[9][10] They must be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

Safety AspectThis compound(Iodomethyl)trimethylsilane
Pictograms GHS02 (Flame), GHS05 (Corrosion)GHS02 (Flame), GHS07 (Exclamation Mark)
Hazard Statements H225: Highly flammable liquid and vapour.[10] H314: Causes severe skin burns and eye damage.[10]H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Storage Store in a cool, well-ventilated place away from heat and ignition sources.[10] Keep container tightly closed under an inert atmosphere.Store in a cool, well-ventilated, dry place.[9] Keep container tightly closed. Protect from light and moisture.[9]
Handling Use spark-proof tools and explosion-proof equipment.[11][12] Avoid contact with skin, eyes, and clothing.[11][13]Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. Wear protective gloves, eye protection, and face protection.
Incompatibilities Strong oxidizing agents, strong acids, water.[11][14]Strong oxidizing agents, water.

Conclusion

The selection between this compound and (Iodomethyl)trimethylsilane is a strategic decision based on the specific requirements of the chemical transformation.

  • Choose (Iodomethyl)trimethylsilane when high reactivity is paramount. It is the superior choice for reactions involving thermally sensitive substrates, sterically hindered nucleophiles, or when faster reaction times are desired. Its primary drawback is higher cost and potentially lower stability.

  • Choose this compound for routine applications, large-scale syntheses where cost is a limiting factor, or when its more moderate reactivity can offer enhanced selectivity. It is a robust and economical choice for many standard transformations.

By carefully considering the physical properties, reactivity profiles, and safety requirements detailed in this guide, researchers can make an informed decision, optimizing their synthetic routes for efficiency, yield, and safety.

References

(Bromomethyl)trimethylsilane: A Superior Silylating Agent for Efficient and Selective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the protection of functional groups is a cornerstone of elegant and successful molecular construction. Among the myriad of choices for protecting hydroxyl moieties, silyl ethers have emerged as a versatile and widely adopted strategy. While a host of silylating agents are available, (Bromomethyl)trimethylsilane (TMSBr) distinguishes itself through its heightened reactivity and favorable reaction kinetics, offering significant advantages over its counterparts. This guide provides a comprehensive comparison of this compound with other common silylating agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection of optimal synthetic strategies.

Enhanced Reactivity of this compound

The primary advantage of this compound lies in its superior reactivity compared to other trialkylsilyl halides, most notably Trimethylchlorosilane (TMSCl). The greater polarizability and better leaving group ability of the bromide ion in TMSBr, as opposed to the chloride ion in TMSCl, facilitate a more rapid nucleophilic attack by the alcohol. This enhanced reactivity translates to significantly shorter reaction times, a critical factor in complex, multi-step syntheses where efficiency is paramount.

Experimental evidence underscores this reactivity difference. In a comparative study on the dealkylation of esters, a reaction mechanistically similar to silylation, reactions with TMSBr reached completion within 1-3 hours, whereas analogous reactions with TMSCl were often incomplete even after 1-9 days. This dramatic rate enhancement highlights the superior efficiency of TMSBr as a trimethylsilylating agent.

Comparative Performance of Silylating Agents

The choice of silylating agent is dictated by a balance of reactivity, steric hindrance, and the stability of the resulting silyl ether. While bulkier silylating agents like tert-Butyldimethylsilyl chloride (TBDMSCl) and Triisopropylsilyl chloride (TIPSCl) form more stable silyl ethers, their increased steric bulk can lead to sluggish reaction rates, particularly with hindered alcohols. This compound, with its relatively small trimethylsilyl group, offers a favorable balance of rapid reaction kinetics and sufficient stability for many synthetic applications.

Silylating AgentStructureRelative ReactivityKey Characteristics
This compound (TMSBr) (CH₃)₃SiBrVery High Highly reactive, leading to short reaction times. Ideal for rapid protection of primary and secondary alcohols.
Trimethylchlorosilane (TMSCl)(CH₃)₃SiClHighLess reactive than TMSBr, forming the least stable silyl ethers.
tert-Butyldimethylsilyl chloride (TBDMSCl)(t-Bu)(CH₃)₂SiClModerateOffers a good balance of reactivity and stability; widely used for forming robust silyl ethers.[1]
Triisopropylsilyl chloride (TIPSCl)(i-Pr)₃SiClLowVery sterically hindered, reacting selectively with primary alcohols and forming very stable ethers.[2]
tert-Butyldiphenylsilyl chloride (TBDPSCl)(t-Bu)(Ph)₂SiClVery LowHighly sterically hindered, forming exceptionally stable silyl ethers.[2]

Experimental Protocols

General Procedure for the Silylation of a Primary Alcohol using this compound

This protocol details a typical procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous pyridine or triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous DCM.

  • Add the anhydrous base (pyridine or triethylamine) to the solution and stir for 5 minutes at room temperature.

  • Slowly add this compound to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl ether.

  • Purify the product by flash column chromatography if necessary.

Mechanism of Silylation

The silylation of an alcohol with this compound proceeds via a nucleophilic substitution (SN2) mechanism. The reaction is typically facilitated by a base, such as pyridine or triethylamine, which deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the electrophilic silicon atom of this compound, displacing the bromide ion as a leaving group.

Silylation_Mechanism cluster_step1 Step 1: Deprotonation of Alcohol cluster_step2 Step 2: Nucleophilic Attack Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation Base Base (e.g., Pyridine) Protonated_Base Base-H⁺ Base->Protonated_Base Alkoxide_2 R-O⁻ Transition_State [R-O···Si(CH₃)₃···Br]⁻ Alkoxide_2->Transition_State TMSBr (CH₃)₃Si-Br TMSBr->Transition_State Silyl_Ether R-O-Si(CH₃)₃ Transition_State->Silyl_Ether Bromide Br⁻ Transition_State->Bromide Silylation_Workflow Start Start: Alcohol Substrate Reaction_Setup Reaction Setup: Dissolve alcohol and base in anhydrous solvent Start->Reaction_Setup Silylation Silylation: Add this compound Reaction_Setup->Silylation Monitoring Reaction Monitoring (TLC) Silylation->Monitoring Workup Aqueous Workup: Quench, wash, and extract Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product: Silyl Ether Purification->Product

References

The Impact of Solvent Systems on the Efficacy of (Bromomethyl)trimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving desired yields and purity. The choice of solvent plays a critical role in the efficacy of reagents such as (Bromomethyl)trimethylsilane, a versatile compound utilized for both bromomethylation and silylation. This guide provides a comparative analysis of its performance in various solvent systems, supported by experimental data and detailed protocols, to aid in the strategic selection of solvents for specific synthetic applications.

This compound, with the chemical formula (CH₃)₃SiCH₂Br, is a valuable reagent in organic synthesis, primarily employed for the introduction of the trimethylsilylmethyl group or as a precursor for the generation of non-stabilized ylides. Its reactivity in nucleophilic substitution reactions is significantly influenced by the surrounding solvent medium. The polarity, protic or aprotic nature, and coordinating ability of the solvent can dictate the reaction pathway, rate, and overall yield.

Comparative Efficacy in Different Solvents: A Data-Driven Overview

While direct, comprehensive comparative studies on this compound across a wide range of solvents are not extensively documented in a single source, a review of analogous reactions and general principles of nucleophilic substitution provides critical insights. The efficacy of this compound is intrinsically linked to the nature of the nucleophile and the reaction mechanism (SN1 vs. SN2).

Key Considerations for Solvent Selection:

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally favored for reactions proceeding via an SN2 mechanism. These solvents can effectively solvate the counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Polar Protic Solvents: Solvents like methanol (MeOH) and ethanol (EtOH) can solvate both the cation and the anion of the nucleophile. While they can dissolve many ionic nucleophiles, they may also decrease nucleophilicity through hydrogen bonding, potentially slowing down SN2 reactions.

  • Nonpolar Solvents: Solvents such as hexane, toluene, and dichloromethane (DCM) are less effective at solvating ions. Their use can be advantageous in specific cases, particularly when trying to favor an SN2 pathway and minimize side reactions that might be promoted by more polar environments.

A study on the nucleophilic substitution of tetrahydropyran acetals promoted by a trimethylsilyl trifluoromethanesulfonate provides a strong analogy for understanding solvent effects in silyl-mediated reactions. The findings indicate that polar solvents tend to favor the formation of SN1 products, whereas nonpolar solvents promote the formation of SN2 products.[1] This suggests that for reactions with this compound where an SN2 pathway is desired for stereochemical control, a less polar solvent might be optimal.

SolventDielectric Constant (ε)General Effect on Nucleophilic Substitution
Dimethyl Sulfoxide (DMSO)46.7Favors SN2, enhances nucleophilicity
Acetonitrile (MeCN)37.5Favors SN2, good for a wide range of nucleophiles
Dimethylformamide (DMF)36.7Favors SN2, good for a wide range of nucleophiles
Methanol (MeOH)32.7Can favor SN1, may decrease nucleophilicity via H-bonding
Tetrahydrofuran (THF)7.6Moderately polar aprotic, commonly used
Dichloromethane (DCM)9.1Less polar, often used for SN2 reactions
Toluene2.4Nonpolar, can favor SN2

Experimental Protocols

Below are generalized experimental protocols for common reactions involving this compound. The choice of solvent in these protocols is critical and should be optimized based on the specific substrate and desired outcome.

Protocol 1: Silylation of an Alcohol

This protocol describes the general procedure for the protection of an alcohol as a trimethylsilylmethyl ether.

dot

Silylation_Workflow Alcohol Alcohol Substrate Reaction Reaction Mixture Alcohol->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Reagent This compound Reagent->Reaction Workup Aqueous Workup Reaction->Workup 1. Stir at RT 2. Quench Purification Purification (e.g., Chromatography) Workup->Purification Product Trimethylsilylmethyl Ether Purification->Product

Caption: Workflow for the silylation of an alcohol.

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trimethylsilylmethyl ether.

Protocol 2: Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of a phosphonate reagent using this compound, followed by its use in a Horner-Wadsworth-Emmons olefination. The choice of solvent for the olefination step can significantly influence the stereoselectivity (E/Z ratio) of the resulting alkene.

dot

HWE_Reaction cluster_0 Phosphonate Synthesis cluster_1 Olefination TrialkylPhosphite Trialkyl Phosphite Arbuzov Michaelis-Arbuzov Reaction TrialkylPhosphite->Arbuzov BTM This compound BTM->Arbuzov Phosphonate Phosphonate Reagent Arbuzov->Phosphonate HWE Horner-Wadsworth-Emmons Reaction Phosphonate->HWE Base Base (e.g., NaH) Base->HWE Solvent Anhydrous Solvent (e.g., THF, DME) Solvent->HWE Aldehyde Aldehyde/Ketone Aldehyde->HWE Alkene Alkene Product HWE->Alkene

Caption: Horner-Wadsworth-Emmons reaction pathway.

Procedure:

Part A: Synthesis of the Phosphonate Reagent

  • A mixture of trialkyl phosphite (1.0 eq) and this compound (1.0 eq) is heated, typically neat or in a high-boiling solvent, to initiate the Michaelis-Arbuzov reaction.

  • The reaction progress is monitored by the evolution of the alkyl bromide byproduct.

  • The resulting phosphonate can be purified by distillation under reduced pressure.

Part B: Horner-Wadsworth-Emmons Olefination

  • To a suspension of a strong base (e.g., sodium hydride, 1.1 eq) in an anhydrous solvent (e.g., THF or DME) under an inert atmosphere, add the phosphonate reagent (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the alkene. The E/Z selectivity should be determined by NMR spectroscopy.

Alternatives to this compound

For silylation, a variety of other reagents are available, each with its own reactivity profile and advantages.

  • Chlorotrimethylsilane (TMSCl): A common and cost-effective silylating agent, often used with a base like triethylamine or imidazole.

  • N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Highly reactive silylating agents that produce neutral byproducts, simplifying workup.

  • tert-Butyldimethylsilyl chloride (TBDMSCl): Forms a more sterically hindered and stable silyl ether compared to TMS ethers, offering different protection/deprotection selectivity.

The choice of an alternative will depend on the specific requirements of the synthesis, including the desired stability of the silyl group and the compatibility with other functional groups in the molecule.

Conclusion

The efficacy of this compound is profoundly influenced by the solvent system in which it is employed. For SN2-type reactions, such as the silylation of alcohols, polar aprotic solvents like DMF or THF are generally effective. However, for reactions where stereoselectivity is crucial, exploring less polar solvents to favor a strict SN2 pathway may be beneficial. The provided protocols offer a starting point for optimization, and a careful consideration of the substrate, nucleophile, and desired reaction mechanism should guide the final selection of the solvent. By understanding these solvent effects, researchers can better harness the synthetic potential of this versatile reagent.

References

A Mechanistic Comparison of Reactions Involving (Bromomethyl)trimethylsilane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance and mechanisms of reactions involving (bromomethyl)trimethylsilane, a versatile reagent in organic synthesis. Primarily, it serves as a precursor for the (trimethylsilyl)methyl carbanion, a key component in the Peterson olefination. This guide will compare the Peterson olefination mechanistically with other prominent olefination techniques, namely the Wittig and Corey-Fuchs reactions, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Core Reactivity of this compound

This compound, with the chemical formula (CH₃)₃SiCH₂Br, is primarily used to introduce the trimethylsilylmethyl group.[1] Its most common application involves the formation of an α-silyl carbanion, such as (trimethylsilyl)methyllithium, through metal-halogen exchange. This carbanion is a potent nucleophile used in various synthetic transformations, most notably the Peterson olefination.

The Peterson Olefination

The Peterson olefination converts aldehydes and ketones into alkenes using an α-silyl carbanion.[2][3] The reaction is considered the silicon analog of the Wittig reaction.[4] It proceeds via the formation of a β-hydroxysilane intermediate, which can often be isolated. A key advantage of this reaction is the ability to control the stereochemical outcome of the alkene by choosing either acidic or basic elimination conditions.[3][4]

Mechanism:

  • Nucleophilic Addition: The α-silyl carbanion, generated from this compound, adds to the carbonyl carbon of an aldehyde or ketone.

  • Intermediate Formation: This addition forms a tetrahedral alkoxide intermediate, which upon workup yields a stable β-hydroxysilane adduct.

  • Stereoselective Elimination:

    • Basic Conditions: Treatment with a base (e.g., NaH, KH) leads to a concerted syn-elimination, forming the alkene and a silanolate.[3]

    • Acidic Conditions: Treatment with an acid (e.g., H₂SO₄, AcOH) protonates the hydroxyl group, which then leaves as water, followed by an anti-elimination to yield the isomeric alkene.[3][4]

The volatile and easily removable disiloxane byproduct ((R₃Si)₂O) is another significant advantage over the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[5]

Peterson_Olefination Peterson Olefination Mechanism cluster_0 Reagent Generation cluster_1 Nucleophilic Addition cluster_2 Stereoselective Elimination cluster_basic Basic Conditions cluster_acidic Acidic Conditions reagent_gen (CH3)3SiCH2Br + Mg -> (CH3)3SiCH2MgBr or (CH3)3SiCH2Br + n-BuLi -> (CH3)3SiCH2Li carbonyl R1(R2)C=O intermediate [R1(R2)C(O-)CH2Si(CH3)3] carbonyl->intermediate + (CH3)3SiCH2-M+ adduct R1(R2)C(OH)CH2Si(CH3)3 (β-hydroxysilane) intermediate->adduct Workup base Base (e.g., KH) adduct->base Diastereomer A acid Acid (e.g., H2SO4) adduct->acid Diastereomer B syn_elim Syn-elimination product_Z Z-Alkene (Example) anti_elim Anti-elimination product_E E-Alkene (Example)

Caption: Mechanism of the Peterson Olefination.

Mechanistic Comparison with Alternative Methods

The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. It utilizes a phosphonium ylide, which is typically prepared by treating a phosphonium salt with a strong base.

Mechanism:

  • Ylide Formation: A triphenylphosphonium salt is deprotonated by a strong base to form a phosphonium ylide (or phosphorane).

  • Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate decomposes via a syn-elimination to yield the alkene and triphenylphosphine oxide (TPPO). The formation of the very stable P=O bond is the driving force for this step.

Wittig_Reaction Wittig Reaction Mechanism cluster_0 Ylide Formation cluster_1 Olefin Formation ylide_formation R1CH2-P+Ph3 Br- + Base -> R1CH=P+Ph3 carbonyl R2(R3)C=O oxaphosphetane Oxaphosphetane Intermediate carbonyl->oxaphosphetane + Ylide product R1CH=CR2R3 + Ph3P=O oxaphosphetane->product Decomposition

Caption: Mechanism of the Wittig Reaction.

Comparison Points:

  • Intermediate: The Peterson olefination proceeds through an isolable β-hydroxysilane, allowing for stereochemical control post-addition. The Wittig reaction involves a transient four-membered oxaphosphetane intermediate.[5]

  • Byproduct: The Peterson reaction produces a volatile siloxane, which is easily removed. The Wittig reaction produces triphenylphosphine oxide, which can be difficult to separate from the desired product.[5]

  • Reactivity: Peterson reagents are generally more basic and nucleophilic than their phosphorus ylide counterparts, making them more reactive, especially with hindered ketones.[6]

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process to convert an aldehyde into a terminal alkyne, involving a one-carbon homologation.[7] While its final product is an alkyne, the first step is a Wittig-type olefination to produce a gem-dibromoalkene.

Mechanism:

  • Dibromo-olefination: An aldehyde reacts with a phosphonium ylide generated from carbon tetrabromide and triphenylphosphine. This is analogous to the Wittig reaction and produces a 1,1-dibromoalkene.[8][9]

  • Alkyne Formation: The dibromoalkene is treated with a strong base (typically two equivalents of n-butyllithium). This initiates a sequence of dehydrohalogenation and lithium-halogen exchange, followed by a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) to form the terminal alkyne.[7][8]

Corey_Fuchs_Reaction Corey-Fuchs Reaction Mechanism cluster_0 Step 1: Dibromo-olefination cluster_1 Step 2: Alkyne Formation aldehyde R-CHO dibromoalkene R-CH=CBr2 aldehyde->dibromoalkene + CBr4, PPh3 intermediate_1 R-C≡C-Br dibromoalkene->intermediate_1 + 1 eq. n-BuLi (-HBr) intermediate_2 R-C≡C-Li intermediate_1->intermediate_2 + 1 eq. n-BuLi (Li-Br Exchange) product R-C≡C-H intermediate_2->product Aqueous Workup

Caption: Mechanism of the Corey-Fuchs Reaction.

Comparison Points:

  • Functionality: The Corey-Fuchs reaction is specifically designed for alkyne synthesis, representing a different functional outcome compared to the direct alkene synthesis of the Peterson and Wittig reactions.

  • Initial Step: The first step shares mechanistic similarities with the Wittig reaction, relying on a phosphonium ylide to transform a carbonyl into a C=C double bond.

Quantitative Data Summary

The choice of olefination method often depends on the specific substrate, desired stereochemistry, and reaction conditions. Below is a comparative summary.

FeaturePeterson OlefinationWittig ReactionCorey-Fuchs Reaction (Olefination Step)
Reagent Precursor This compoundAlkyltriphenylphosphonium HalideCarbon Tetrabromide, Triphenylphosphine
Typical Carbonyl Aldehydes, KetonesAldehydes, KetonesAldehydes
Product AlkeneAlkene1,1-Dibromoalkene
Stereoselectivity Condition-dependent (Acid vs. Base); can be highly selective for E or Z.[4]Dependent on ylide stability (Stabilized ylides give E; non-stabilized give Z).Generally not a primary concern as the product is an intermediate for alkyne synthesis.
Byproduct Volatile Siloxane (e.g., (Me₃Si)₂O)Triphenylphosphine Oxide (TPPO)Triphenylphosphine Oxide (TPPO)
Key Advantage Stereochemical control, easy byproduct removal.[5]Broad substrate scope, well-established.Efficient one-carbon homologation to alkynes.[7]
Limitation Requires stoichiometric strong base or acid for elimination.Difficult removal of TPPO, stereocontrol can be challenging.Limited to aldehydes for efficient alkyne synthesis; requires strong base.
Typical Yields 70-95%50-90%80-95% (for dibromoalkene)[10]

Experimental Protocols

Protocol: Peterson Olefination of a Ketone

This protocol is a representative example.[3]

  • Reagent Preparation: To a solution of the ketone (1.0 eq) in anhydrous diethyl ether (0.2 M) under an argon atmosphere at 25 °C, add (trimethylsilyl)methyllithium (4.0 eq, solution in hexanes) dropwise.

  • Reaction: Stir the resulting mixture for 30 minutes at 25 °C.

  • Acidic Workup (for anti-elimination): Cool the mixture to 0 °C and slowly add methanol, followed by p-toluenesulfonic acid (10.0 eq).

  • Quench and Extraction: Allow the mixture to stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired olefin.

Protocol: Wittig Reaction of an Aldehyde

This protocol is a representative example for a non-stabilized ylide.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, solution in hexanes) dropwise. The solution will turn a characteristic deep yellow or orange color. Stir for 30 minutes at 0 °C.

  • Reaction: Cool the ylide solution to -78 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Warming and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol: Corey-Fuchs Reaction of an Aldehyde

This protocol is a representative example.[10]

  • Ylide Generation and Olefination: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under argon, add carbon tetrabromide (1.0 eq) portion-wise. Stir for 5 minutes. Add a solution of the aldehyde (1.0 eq) in dichloromethane and stir at 0 °C for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add pentane or hexane to precipitate the triphenylphosphine oxide. Filter the mixture through a pad of silica gel, washing with pentane. Concentrate the filtrate to yield the crude 1,1-dibromoalkene, which can be used directly in the next step.

  • Alkyne Formation: Dissolve the crude dibromoalkene (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon. Add n-butyllithium (2.1 eq, solution in hexanes) dropwise.

  • Quench: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Quench the reaction by carefully adding water.

  • Extraction and Purification: Extract the mixture with diethyl ether (3x), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the terminal alkyne.

References

cost-benefit analysis of using (Bromomethyl)trimethylsilane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances reactivity, cost, and practicality. (Bromomethyl)trimethylsilane, a versatile reagent for introducing the trimethylsilylmethyl group, is frequently employed in organic synthesis. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against its primary alternative, (Chloromethyl)trimethylsilane, and other silylating agents.

Executive Summary

This compound serves as a valuable tool for forming carbon-carbon and carbon-heteroatom bonds, finding utility in applications such as the Peterson olefination and as a protecting group precursor. Its higher reactivity, owing to the better leaving group ability of bromide compared to chloride, can lead to faster reaction times and milder conditions. However, this enhanced reactivity comes at a higher procurement cost compared to (Chloromethyl)trimethylsilane. The choice between these reagents hinges on a careful consideration of reaction kinetics, substrate sensitivity, and overall project budget. For large-scale syntheses where cost is a primary driver and the substrate is sufficiently reactive, the less expensive (Chloromethyl)trimethylsilane may be preferable. Conversely, for complex syntheses with sensitive functional groups or when faster reaction rates are critical, the additional cost of this compound can be justified.

Comparative Analysis: this compound vs. Alternatives

The primary role of this compound in many synthetic routes is as a precursor to nucleophilic trimethylsilylmethyl organometallics (e.g., Grignard or lithium reagents) or for the direct alkylation of nucleophiles. Its closest and most cost-effective alternative is (Chloromethyl)trimethylsilane.

Reactivity and Leaving Group Ability

In nucleophilic substitution reactions, the reactivity of the electrophile is significantly influenced by the nature of the leaving group. For halogens, the leaving group ability follows the trend I > Br > Cl > F.[1][2] This is because iodide and bromide are weaker bases and more polarizable than chloride, making them more stable upon departure. Consequently, this compound is inherently more reactive than (Chloromethyl)trimethylsilane in SN2 reactions. This increased reactivity can translate to:

  • Faster reaction rates: Reactions with this compound often proceed more quickly than with its chloro-analogue under identical conditions.

  • Milder reaction conditions: The higher reactivity may allow for the use of lower temperatures or weaker bases, which can be advantageous for sensitive substrates.

  • Higher yields: In cases where the reactivity of the nucleophile is moderate, the bromo-compound may provide significantly higher yields.

Cost Comparison

A major consideration in reagent selection is cost, particularly for process development and large-scale synthesis. (Chloromethyl)trimethylsilane is generally more economical than this compound. The price difference can be attributed to the higher cost of bromine-containing raw materials and potentially more complex manufacturing processes for the bromo-derivative.

Table 1: Cost Comparison of (Halomethyl)trimethylsilanes

ReagentSupplier ExamplePurityPrice (USD) per 100 mLMolar Mass ( g/mol )Cost per Mole (USD)
This compoundSigma-Aldrich97%Discontinued167.12-
This compoundFisher Scientific97%$147.65167.12~$126.70
(Chloromethyl)trimethylsilaneSigma-Aldrich98%$126.00122.67~$109.20
(Chloromethyl)trimethylsilaneFisher Scientific98%$142.65122.67~$123.60

Note: Prices are subject to change and may vary based on vendor, quantity, and current market conditions. The cost per mole is estimated based on the provided price per 100 mL and the density of the respective compounds.

Applications and Performance

Two primary applications of (halomethyl)trimethylsilanes are the protection of alcohols and the formation of Grignard reagents for subsequent reactions like the Peterson olefination.

Protection of Alcohols

While not a direct protecting group itself, this compound can be used to introduce the trimethylsilylmethyl ether, a protecting group for alcohols. However, for the more common trimethylsilyl (TMS) protection, reagents like Trimethylsilyl chloride (TMSCl) are more direct and cost-effective.

Table 2: Comparison of Reagents for Silyl Ether Formation from a Primary Alcohol (e.g., Benzyl Alcohol)

ReagentTypical ConditionsTypical YieldBy-productsPurification Considerations
This compoundNaH, THF, 0 °C to rt>90% (estimated)NaBr, H₂Standard aqueous work-up and chromatography. NaBr is generally easier to remove than some organic by-products.
(Chloromethyl)trimethylsilaneNaH, THF, rt to reflux80-95% (estimated)NaCl, H₂Standard aqueous work-up and chromatography. NaCl is readily removed with water.
Trimethylsilyl chloride (TMSCl)Et₃N, DCM, 0 °C to rt>95%Et₃N·HClAqueous work-up to remove the triethylammonium salt. The TMS ether is relatively labile.
BSTFANeat or in solvent, rt>98%N-(trimethylsilyl)trifluoroacetamide, TrifluoroacetamideVolatile by-products can often be removed under vacuum.[3]
Grignard Reagent Formation and Peterson Olefination

The formation of trimethylsilylmethyl magnesium halides is a key step for their use as nucleophiles. The higher reactivity of the C-Br bond compared to the C-Cl bond facilitates an easier initiation of the Grignard reaction.[4]

Logical Workflow for Grignard Formation and Subsequent Peterson Olefination

Workflow for Peterson Olefination cluster_grignard Grignard Reagent Formation cluster_olefination Peterson Olefination cluster_workup Work-up and Purification A This compound or (Chloromethyl)trimethylsilane D Trimethylsilylmethyl magnesium halide A->D B Magnesium turnings B->D C Anhydrous Ether (e.g., THF) C->D F Alkene D->F E Aldehyde or Ketone E->F G Trimethylsilanol F->G H Aqueous Quench F->H I Extraction H->I J Chromatography I->J K Isolated Alkene J->K

Caption: A generalized workflow for the Peterson olefination.

Experimental Protocols

Protection of Benzyl Alcohol using this compound

Objective: To form benzyl trimethylsilylmethyl ether as a representative example of alcohol protection.

Materials:

  • Benzyl alcohol

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask, followed by the dropwise addition of benzyl alcohol (1.0 equivalent) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of an Alkene via Peterson Olefination using a Grignard Reagent from this compound

Objective: To prepare an alkene from a ketone (e.g., cyclohexanone) using a trimethylsilylmethyl Grignard reagent.

Part 1: Preparation of Trimethylsilylmethyl Magnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings (1.2 equivalents) under an inert atmosphere.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether.

  • Add a small portion of the silane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Cyclohexanone

Materials:

  • The prepared Grignard reagent solution

  • Cyclohexanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of cyclohexanone (0.9 equivalents) in anhydrous ether and add it dropwise to the cold Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude alkene.

  • Purify the product by distillation or column chromatography.

By-products and Purification

The primary by-product from the use of (halomethyl)trimethylsilanes in forming organometallics and subsequent reactions is the corresponding magnesium halide salt (MgBr₂ or MgCl₂). These inorganic salts are readily removed during an aqueous workup.

In Peterson olefinations, the silicon-containing by-product is a silanol, such as trimethylsilanol, which is generally more easily removed by chromatography than the phosphine oxide by-products from Wittig reactions.[5] When comparing this compound and (Chloromethyl)trimethylsilane, the nature of the halide by-product is unlikely to significantly impact the complexity of the purification, as both MgBr₂ and MgCl₂ are highly water-soluble.

Conclusion and Recommendations

The decision to use this compound over its less expensive alternative, (Chloromethyl)trimethylsilane, should be made on a case-by-case basis, considering the specific demands of the synthesis.

  • Use this compound when:

    • High reactivity is required due to a less reactive substrate.

    • Milder reaction conditions are necessary to preserve sensitive functional groups.

    • Faster reaction times are a priority.

    • The additional cost is justifiable for the potential increase in yield or process efficiency.

  • Use (Chloromethyl)trimethylsilane when:

    • Cost is a primary concern, especially in large-scale production.

    • The substrate is sufficiently reactive to proceed efficiently with the less reactive reagent.

    • Longer reaction times or more forcing conditions are acceptable.

For many standard applications, the cost savings offered by (Chloromethyl)trimethylsilane make it the more attractive option. However, for challenging syntheses where maximizing yield and minimizing side reactions are critical, the superior reactivity of this compound provides a clear advantage that can outweigh its higher price.

Decision-Making Flowchart

start Start: Need to introduce a trimethylsilylmethyl group q1 Is cost the primary constraint? start->q1 q2 Is the substrate highly reactive? q1->q2 No use_chloro Use (Chloromethyl)trimethylsilane q1->use_chloro Yes q3 Are mild conditions or fast reaction times critical? q2->q3 No q2->use_chloro Yes use_bromo Use this compound q3->use_bromo Yes consider_bromo Consider this compound for potentially higher yield and faster reaction q3->consider_bromo No

Caption: A flowchart to guide the selection between (halomethyl)trimethylsilanes.

References

A Comparative Review of the Reactivity of Silylmethyl Halides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of silylmethyl halides (R₃SiCH₂X, where X = F, Cl, Br, I) in nucleophilic substitution reactions. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes and for the development of novel therapeutic agents. This document summarizes the key factors governing their reactivity, presents illustrative quantitative data based on established principles of physical organic chemistry, and provides detailed experimental protocols for their comparative analysis.

Introduction to Silylmethyl Halide Reactivity

Silylmethyl halides are versatile reagents in organic synthesis, acting as precursors for a variety of functional groups. Their reactivity in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which serves as the leaving group. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially for primary substrates like silylmethyl halides.

The rate of an SN2 reaction is influenced by several factors, including the strength of the carbon-halogen bond, the stability of the departing halide anion (leaving group ability), and steric hindrance around the reaction center. For silylmethyl halides, the presence of the silicon atom alpha to the reaction center can also influence reactivity through electronic effects.

Comparative Reactivity: The Halogen Effect

The dominant factor determining the relative reactivity of silylmethyl halides is the identity of the halogen. The reactivity trend follows the order of leaving group ability, which is inversely related to the basicity of the halide anion. Weaker bases are better leaving groups. Consequently, the expected order of reactivity for silylmethyl halides in nucleophilic substitution reactions is:

Silylmethyl Iodide > Silylmethyl Bromide > Silylmethyl Chloride > Silylmethyl Fluoride

This trend is a direct consequence of two key periodic trends:

  • Carbon-Halogen Bond Strength: As we move down the halogen group, the C-X bond becomes longer and weaker. The C-I bond is the weakest, requiring the least energy to break, while the C-F bond is the strongest.

  • Halide Ion Stability: The stability of the halide anion in solution increases down the group. The larger iodide ion can better distribute its negative charge over a larger volume, making it more stable and a better leaving group compared to the smaller, more charge-dense fluoride ion.

Quantitative Data Comparison

Silylmethyl HalideLeaving GroupC-X Bond Energy (kJ/mol)Relative Rate (Illustrative)
(CH₃)₃SiCH₂FF⁻~4501
(CH₃)₃SiCH₂ClCl⁻~340~200
(CH₃)₃SiCH₂BrBr⁻~285~10,000
(CH₃)₃SiCH₂II⁻~210~30,000

Note: The relative rates are approximate and intended for comparative purposes. Actual values will vary depending on the nucleophile, solvent, and temperature.

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution reaction of a silylmethyl halide typically proceeds through a concerted SN2 mechanism. The following diagrams illustrate the signaling pathway of the reaction and a general experimental workflow for a comparative kinetic study.

SN2_Mechanism reactant Nu⁻ + R₃SiCH₂-X ts [Nu---CH₂(SiR₃)---X]⁻ reactant->ts Attack of nucleophile product Nu-CH₂SiR₃ + X⁻ ts->product Leaving group departs Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare solutions of silylmethyl halides and nucleophile of known concentrations setup_reaction Set up reaction vessels in a constant temperature bath prep_reagents->setup_reaction initiate Initiate reactions by mixing reactants setup_reaction->initiate monitor Monitor reaction progress over time (e.g., by chromatography, spectroscopy) initiate->monitor determine_conc Determine reactant/product concentrations at various time points monitor->determine_conc plot_data Plot concentration vs. time determine_conc->plot_data calc_rate Calculate initial reaction rates plot_data->calc_rate compare_rates Compare the rate constants for each silylmethyl halide calc_rate->compare_rates

(Bromomethyl)trimethylsilane in Drug Discovery: A Comparative Guide to a Versatile Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of specific chemical motifs is paramount in the design of novel therapeutics. (Bromomethyl)trimethylsilane [(CH₃)₃SiCH₂Br], a versatile reagent, has emerged as a valuable tool for the incorporation of the trimethylsilylmethyl group, a functionality that can enhance the pharmacological properties of drug candidates. This guide provides an objective comparison of this compound with alternative synthetic strategies, supported by experimental data, to inform the selection of the most appropriate methodology in drug discovery programs.

This compound is primarily utilized for the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of nucleoside analogs and other bioactive molecules with applications as antiviral and anticancer agents. The trimethylsilylmethyl group can serve as a bioisostere for other functionalities, influencing the molecule's lipophilicity, metabolic stability, and target-binding affinity.

Comparison with Alternative Reagents

The selection of a reagent for the introduction of a methyl group or a functionalized methyl group onto a nitrogen atom in a heterocyclic core is a critical decision in a synthetic campaign. While this compound is effective, other reagents can also achieve this transformation. A direct comparison of their performance in the N-alkylation of purine derivatives, a key step in the synthesis of many antiviral and anticancer drugs, highlights the relative advantages of each approach.

ReagentSubstrateBaseSolventTime (h)Yield (%)Reference
This compound Adenine1,8-Diazabicycloundecene (DBU)Acetonitrile2475[1]
(Chloromethyl)trimethylsilaneAdenine1,8-Diazabicycloundecene (DBU)Acetonitrile24Lower than this compound[1]
Trimethylsilylmethyl lithiumN/AN/AN/AN/AN/A[2][3][4][5]
Alkyl Halides (general)PurinesVariousVariousVariousVariable[6][7]

(Note: Direct comparative studies with identical substrates and conditions are limited in the literature. The data presented is compiled from various sources to provide a general overview. "N/A" indicates that specific comparable data was not available in the cited sources.)

As indicated in the table, this compound demonstrates high reactivity, affording a good yield in the N-alkylation of adenine. Its chloro-analogue, (Chloromethyl)trimethylsilane, is also effective but generally exhibits lower reactivity, resulting in lower yields under similar conditions[1]. Trimethylsilylmethyl lithium represents a more nucleophilic alternative, but its use is often reserved for specific applications where the electrophilicity of the substrate is low. General alkyl halides are widely used for N-alkylation; however, the yields can be variable depending on the specific halide and the complexity of the substrate[6][7].

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are representative protocols for the N-alkylation of a heterocyclic compound using this compound.

General Protocol for N-Alkylation of Adenine with this compound

Materials:

  • Adenine

  • This compound

  • 1,8-Diazabicycloundecene (DBU)

  • Anhydrous Acetonitrile

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of adenine in anhydrous acetonitrile, 1,8-diazabicycloundecene (DBU) is added.

  • The mixture is stirred at room temperature under an inert atmosphere.

  • This compound is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified using column chromatography to yield the desired N-(trimethylsilylmethyl)adenine.

(This is a generalized protocol based on typical N-alkylation procedures. For specific details and characterization data, refer to the original literature[1].)

Key Synthetic Pathways and Workflows

The strategic use of this compound can be visualized in the context of a drug discovery workflow, from the initial heterocyclic scaffold to the final bioactive compound.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_application Drug Discovery Application Heterocycle Heterocyclic Core (e.g., Purine) Alkylation N-Alkylation Heterocycle->Alkylation This compound, Base, Solvent Product Silylmethylated Intermediate Alkylation->Product Modification Further Functionalization Product->Modification Screening Biological Screening Product->Screening Modification->Screening Lead Lead Compound Screening->Lead

Synthetic workflow using this compound.

This diagram illustrates the central role of the N-alkylation step with this compound in generating a key intermediate. This intermediate can then undergo further chemical modifications to generate a library of compounds for biological screening, ultimately leading to the identification of a lead compound. The direct screening of the silylmethylated intermediate is also a possibility.

References

Safety Operating Guide

Proper Disposal of (Bromomethyl)trimethylsilane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Bromomethyl)trimethylsilane is a highly flammable and corrosive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal, in line with safety data sheet (SDS) recommendations, for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. This substance is a highly flammable liquid and vapor that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1][2][3] It also reacts violently with water.[4] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).[4][5][6]

Hazard ClassPrecautionary Statement
Flammability Highly flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3] Use explosion-proof electrical equipment and non-sparking tools.[2][6]
Corrosivity Causes severe skin burns and eye damage.[1][2][3] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Reactivity Reacts violently with water.[4] Keep away from water and moist air.[4]
Health Hazards May cause respiratory irritation. Do not breathe mist, vapors, or spray.[5]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to engage a licensed waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or with general waste.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and tightly closed container.

    • Ensure the container is compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[4]

  • Handling Spills:

    • In case of a spill, evacuate the area and remove all sources of ignition.[4][6]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6]

  • Engaging a Professional Disposal Service:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and hazards, by supplying them with the Safety Data Sheet (SDS).

    • Follow all local, state, and national regulations for the transportation and disposal of hazardous waste.[1][2]

  • Empty Container Disposal:

    • Empty containers retain product residue and can be dangerous.[6]

    • Before disposing of the container, ensure it is completely empty.[1]

    • Do not pressurize, cut, weld, or expose empty containers to heat, sparks, or open flames.[6]

    • Dispose of the empty container through the licensed waste disposal company.

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Labeled, Closed Container B->C During Routine Use E Absorb Spill with Inert Material B->E In Case of a Spill D Store in a Cool, Dry, Ventilated Area C->D H Contact Licensed Waste Disposal Company D->H F Collect with Non-Sparking Tools E->F G Place in a Closed Container for Disposal F->G G->H I Provide Safety Data Sheet (SDS) H->I J Arrange for Waste Pickup I->J K Dispose of Empty Containers via the Same Service J->K

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Bromomethyl)trimethylsilane
Reactant of Route 2
(Bromomethyl)trimethylsilane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。